3-Methoxy-L-Phenylalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXGLOBWOMUGQB-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449224 | |
| Record name | 3-Methoxy-L-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33879-32-2 | |
| Record name | 3-Methoxy-L-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Methoxy-L-phenylalanine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Methoxy-L-phenylalanine, a non-natural amino acid of significant interest in pharmaceutical research and drug development.[1] Its unique structure serves as a valuable building block in the creation of novel peptides and as a chiral auxiliary in asymmetric synthesis.[1] This document details established synthetic methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols. Furthermore, it explores the potential biological relevance of this compound in the context of neurotransmitter pathways.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] It is sparingly soluble in water.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃NO₃ | [1] |
| CAS Number | 33879-32-2 | [1] |
| Molecular Weight | 195.22 g/mol | PubChem |
| Appearance | White to off-white powder | [1] |
| Storage Temperature | Store at 0°C | [1] |
Synthetic Routes and Methodologies
The enantioselective synthesis of this compound is crucial for its application in biologically active molecules. Several strategies have been developed, primarily focusing on enzymatic and chemoenzymatic approaches to ensure high stereochemical purity.
Chemoenzymatic Synthesis from 3-Methoxycinnamic Acid
A highly efficient method for the synthesis of this compound involves the use of phenylalanine ammonia lyases (PALs).[2] These enzymes catalyze the stereoselective addition of ammonia to the double bond of a cinnamic acid derivative.[2][3] This chemoenzymatic approach offers high enantioselectivity and operates under mild reaction conditions.
A recent study demonstrated the successful synthesis of this compound using PALs from Anabaena variabilis (AvPAL) and Planctomyces brasiliensis (PbPAL).[2] The process can be conducted in a continuous flow system using an immobilized enzyme, which allows for shorter reaction times and excellent conversions.[2]
Key Reaction Parameters and Performance:
| Parameter | Value |
| Starting Material | 3-Methoxycinnamic acid |
| Enzyme | Phenylalanine Ammonia Lyase (AvPAL or PbPAL) |
| Ammonia Source | 5M Ammonium Salt |
| Temperature | 37°C |
| Reaction Time (Flow) | 20 minutes contact time |
| Conversion (Flow) | 88% ± 4% |
Potential Synthesis from L-Tyrosine
Another plausible synthetic route involves the modification of the readily available natural amino acid, L-tyrosine. This approach would necessitate the selective O-methylation of the phenolic hydroxyl group of L-tyrosine. While specific protocols for the direct synthesis of this compound from L-tyrosine are not extensively detailed in the reviewed literature, the synthesis of structurally similar compounds, such as 4-Methoxy-L-phenylalanine, has been achieved through the methylation of L-tyrosine using reagents like methyl iodide in the presence of a base.[4] This suggests that a similar strategy, potentially involving regioselective protection and deprotection steps, could be adapted for the synthesis of the 3-methoxy isomer.
Detailed Experimental Protocols
Enzymatic Synthesis of this compound from 3-Methoxycinnamic Acid in Continuous Flow
This protocol is based on the methodology described for the synthesis of L-phenylalanine derivatives using immobilized phenylalanine ammonia lyase.[2]
Materials:
-
3-Methoxycinnamic acid
-
Ammonium salt (e.g., ammonium carbonate)
-
Immobilized Phenylalanine Ammonia Lyase (AvPAL or PbPAL)
-
Phosphate buffer (50 mM, pH 8.5)
-
Continuous flow reactor system
Procedure:
-
Enzyme Immobilization: The phenylalanine ammonia lyase is first immobilized on a suitable support. A common method involves covalent attachment to commercially available resins. For example, the enzyme can be immobilized on a support modified with iminodiacetic acid and charged with CoCl₂.[2]
-
Preparation of the Reaction Mixture: A solution of 3-methoxycinnamic acid (10 mM) and the ammonium salt (5M) is prepared in the phosphate buffer.
-
Continuous Flow Reaction: The reaction mixture is pumped through the continuous flow reactor packed with the immobilized enzyme. The flow rate is adjusted to achieve a contact time of approximately 20 minutes. The reaction is carried out at 37°C.
-
Product Monitoring and Purification: The output from the reactor is collected, and the conversion is monitored by HPLC by measuring the depletion of the starting material.[2] The product, this compound, can then be purified from the reaction mixture using standard chromatographic techniques.
Potential Biological Significance and Signaling Pathway Involvement
While direct studies on the specific signaling pathways of this compound are limited, its structural similarity to L-phenylalanine and L-tyrosine suggests a potential interaction with neurotransmitter synthesis pathways, particularly the dopamine pathway.[5][6]
L-phenylalanine is an essential amino acid that is a precursor for L-tyrosine, which in turn is converted to L-DOPA and then dopamine.[6] It is plausible that this compound could act as a modulator of enzymes involved in this pathway or be a substrate for transport systems that handle aromatic amino acids.[1] The methoxy group at the meta position may influence its binding affinity to enzymes and transporters, potentially altering dopamine metabolism.[7] Further research is needed to elucidate the precise role of this compound in neurological processes.
Below is a diagram illustrating the established dopamine synthesis pathway, providing a framework for considering the potential points of interaction for this compound.
Caption: Established dopamine synthesis pathway and potential interaction of this compound.
Below is a diagram illustrating a generalized workflow for the chemoenzymatic synthesis of this compound.
Caption: General workflow for the chemoenzymatic synthesis of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 3. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Methoxy-L-phenylalanine (CAS: 33879-32-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methoxy-L-phenylalanine, a substituted aromatic amino acid of significant interest in neuroscience and drug discovery. The document details its physicochemical properties, synthesis, and purification, and explores its potential mechanism of action, particularly in the context of neurological disorders such as Parkinson's disease. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.
Introduction
This compound is a derivative of the essential amino acid L-phenylalanine, characterized by a methoxy group at the meta position of the phenyl ring.[1][2] This structural modification imparts unique chemical and biological properties, making it a valuable building block in peptide synthesis and a compound of interest for pharmaceutical research.[1][2] Its potential to modulate neurotransmitter systems has positioned it as a candidate for investigation in the context of neurological disorders where dopamine and glutamate pathways are implicated.[1]
Physicochemical and Spectroscopic Data
A comprehensive collection of quantitative data for this compound is crucial for its application in research and development. The following tables summarize its key physicochemical and computed properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 33879-32-2 | [1][3] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1][3] |
| Molecular Weight | 195.22 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| pKa (Predicted) | 2.20 ± 0.10 | [2] |
| Solubility | Sparingly soluble in water | [2] |
| Storage Temperature | 0-8°C | [4] |
Table 2: Computed Properties and Identifiers
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(3-methoxyphenyl)propanoic acid | [3] |
| InChI Key | XTXGLOBWOMUGQB-VIFPVBQESA-N | [3] |
| Canonical SMILES | COC1=CC=CC(=C1)CC(C(=O)O)N | [3] |
| XLogP3-AA (Predicted) | -1.4 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 4 | [2] |
Spectroscopic Data
While experimental spectra for this compound are not widely published, data for its precursor, 3-methoxybenzaldehyde, and the related compound 3-(3-methoxyphenyl)propionic acid provide insight into its expected spectral characteristics.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (with splitting patterns indicative of a 1,3-disubstituted benzene ring), a singlet for the methoxy group protons around 3.8 ppm, and multiplets for the α- and β-protons of the amino acid backbone.[5]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methoxy carbon (around 55 ppm), the α-carbon, β-carbon, and the carbonyl carbon of the carboxylic acid.[5]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretch of the amine (~3000-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C-O stretching of the methoxy group.[6]
Synthesis and Purification
The asymmetric synthesis of this compound can be achieved through various methods developed for non-natural amino acids. A common strategy involves the stereoselective alkylation of a chiral glycine enolate equivalent with a suitable electrophile, in this case, 3-methoxybenzyl bromide. The following is a representative experimental protocol adapted from established methods for the synthesis of phenylalanine derivatives.
Representative Asymmetric Synthesis Protocol
This protocol describes a potential pathway for the synthesis of this compound.
A potential workflow for the asymmetric synthesis of this compound.
Step 1: Formation of the Chiral Glycine Enolate Equivalent A chiral auxiliary, such as a derivative of (1R,2S)-2-amino-1,2-diphenylethanol, is reacted with glycine methyl ester to form a chiral Schiff base. This Schiff base is then deprotonated at a low temperature (e.g., -78 °C) using a strong base like lithium diisopropylamide (LDA) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) to generate the chiral glycine enolate.
Step 2: Stereoselective Alkylation The generated enolate is then reacted with 3-methoxybenzyl bromide. The chiral auxiliary directs the approach of the electrophile, leading to a highly stereoselective alkylation. The reaction is typically quenched with a proton source, such as saturated aqueous ammonium chloride.
Step 3: Hydrolysis and Removal of the Chiral Auxiliary The resulting alkylated product is subjected to acidic hydrolysis (e.g., using 6M HCl at reflux) to cleave the Schiff base and hydrolyze the ester, yielding the free amino acid and regenerating the chiral auxiliary.
Step 4: Purification The crude this compound is purified. A common method involves ion-exchange chromatography. The crude product is dissolved in an acidic solution and loaded onto a cation-exchange resin. After washing, the amino acid is eluted with a basic solution (e.g., dilute ammonium hydroxide). The eluate is then neutralized and the product is crystallized from a suitable solvent system, such as water/ethanol.
Biological Activity and Mechanism of Action
The biological activity of this compound is thought to be primarily related to its structural similarity to L-phenylalanine and L-tyrosine, which are precursors in the biosynthesis of catecholamine neurotransmitters.
Putative Role in Dopamine Synthesis
L-phenylalanine is the initial substrate for the synthesis of dopamine. It is first hydroxylated to L-tyrosine by phenylalanine hydroxylase, which is then converted to L-DOPA by tyrosine hydroxylase. L-DOPA is subsequently decarboxylated to dopamine. It is hypothesized that this compound may influence this pathway, potentially by competing with the natural substrates for the enzymes involved.
Putative interaction of this compound with the dopamine synthesis pathway.
Interaction with Glutamatergic Neurotransmission
Research on L-phenylalanine and its derivatives has shown that they can modulate glutamatergic synaptic transmission, particularly through interaction with the N-methyl-D-aspartate (NMDA) receptor. L-phenylalanine itself can act as a competitive antagonist at the glycine binding site of the NMDA receptor. It is plausible that this compound shares this property, which could be a key aspect of its activity in the central nervous system.
Experimental Protocols for Biological Evaluation
To investigate the biological activity of this compound, several in vitro and in vivo experimental protocols can be employed.
In Vitro NMDA Receptor Binding Assay
This protocol is adapted from established radioligand binding assays for the NMDA receptor.[4]
Objective: To determine the affinity of this compound for the NMDA receptor, specifically its potential interaction with the glycine co-agonist site.
Materials:
-
Rat brain cortical membranes
-
[³H]MK-801 (a radiolabeled NMDA receptor channel blocker)
-
Glutamate
-
Glycine
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
Procedure:
-
Prepare rat brain cortical membranes.
-
In a 96-well plate, add the membrane preparation, [³H]MK-801, glutamate, and varying concentrations of this compound.
-
To determine if the interaction is at the glycine site, a parallel experiment can be run with a high concentration of glycine to compete with the test compound.
-
Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC₅₀ and subsequently the Ki of this compound.
In Vivo Microdialysis for Dopamine Measurement
This protocol outlines a method to assess the effect of this compound on dopamine levels in a specific brain region, such as the striatum, in a living animal model.[1]
Objective: To measure changes in extracellular dopamine and its metabolites following the administration of this compound.
Materials:
-
Laboratory animals (e.g., rats)
-
Microdialysis probes
-
Stereotaxic apparatus
-
HPLC system with electrochemical or mass spectrometry detection
-
This compound solution for administration (e.g., intraperitoneal injection)
Procedure:
-
Surgically implant a microdialysis probe into the target brain region (e.g., striatum) of an anesthetized animal using a stereotaxic frame.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline microdialysate samples at regular intervals.
-
Administer a dose of this compound to the animal.
-
Continue to collect microdialysate samples at the same intervals post-administration.
-
Analyze the collected samples for dopamine and its metabolites (e.g., DOPAC and HVA) using a sensitive analytical technique like HPLC-ECD or HPLC-MS/MS.
-
Compare the post-administration neurotransmitter levels to the baseline levels to determine the effect of the compound.
Applications in Drug Development
The unique profile of this compound makes it a compound of interest for several therapeutic areas:
-
Neurological Disorders: Its potential to modulate dopaminergic and glutamatergic systems makes it a candidate for investigation in diseases like Parkinson's disease, where dopamine deficiency is a hallmark, and other conditions where excitotoxicity is implicated.[1]
-
Peptide-Based Therapeutics: As a modified amino acid, it can be incorporated into peptides to enhance their stability, modify their conformation, and potentially improve their pharmacokinetic properties.
-
Chiral Synthesis: It can be used as a chiral building block or auxiliary in the asymmetric synthesis of other complex molecules.[1]
Conclusion
This compound is a versatile molecule with significant potential in neuroscience and medicinal chemistry. While a complete experimental dataset for this specific compound is not yet fully available in the public domain, the information gathered from related compounds and general synthetic and analytical methodologies provides a strong foundation for future research. This technical guide has summarized the current state of knowledge and provided representative protocols to facilitate further investigation into the synthesis, properties, and biological activities of this compound. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. besjournal.com [besjournal.com]
- 2. Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237) [hmdb.ca]
- 6. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]
The Metabolic Fate of 3-Methoxy-L-phenylalanine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, is increasingly utilized as a building block in peptide synthesis and drug development. Understanding its metabolic pathway is crucial for predicting its pharmacokinetic profile, potential bioactivity of its metabolites, and overall safety. This technical guide provides a comprehensive overview of the predicted metabolic fate of this compound, based on established biotransformation reactions of analogous compounds. Key metabolic transformations, including O-demethylation and transamination, are detailed. Furthermore, this guide outlines detailed experimental protocols for the in vitro investigation of its metabolism and the analytical techniques required for metabolite identification. Visual diagrams of the proposed metabolic pathways and experimental workflows are provided to facilitate comprehension.
Introduction
This compound is a synthetic amino acid analog characterized by a methoxy group at the meta position of the phenyl ring. Its incorporation into peptides and drug candidates can influence conformation, stability, and biological activity. A thorough understanding of its metabolic pathway is paramount for drug development, as metabolites may possess their own pharmacological or toxicological properties. In the absence of direct, extensive experimental data on this compound metabolism, this guide synthesizes information from related compounds to propose a scientifically grounded metabolic map.
Proposed Metabolic Pathways of this compound
The metabolism of this compound is predicted to proceed via two primary pathways analogous to the metabolism of other O-methylated aromatic compounds and amino acids: O-demethylation and transamination .
O-Demethylation Pathway
A principal metabolic route for aromatic methoxy groups is O-demethylation, a reaction frequently catalyzed by cytochrome P450 (CYP) enzymes in the liver. This process involves the removal of the methyl group, converting the methoxy moiety into a hydroxyl group.
-
Reaction: this compound is converted to 3-hydroxy-L-phenylalanine (also known as m-tyrosine).
-
Enzymes: Primarily cytochrome P450 monooxygenases.
-
Significance: The resulting metabolite, 3-hydroxy-L-phenylalanine, may exhibit distinct biological activities and will have altered polarity, affecting its distribution and excretion.
Transamination Pathway
As an amino acid, this compound is expected to undergo transamination, a fundamental reaction in amino acid catabolism. This involves the transfer of its amino group to an α-keto acid, commonly α-ketoglutarate, leading to the formation of a new amino acid (glutamate) and the corresponding α-keto acid of the original amino acid.
-
Reaction: this compound is converted to 3-methoxyphenylpyruvic acid.
-
Enzymes: Aminotransferases (transaminases).
-
Significance: This pathway represents a common route for the degradation of the amino acid backbone. The resulting α-keto acid can potentially enter other metabolic pathways.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data, such as enzyme kinetics (Km, Vmax) or metabolite concentrations, specifically for the metabolism of this compound. The tables below are provided as templates for researchers to populate as data becomes available through the experimental protocols outlined in this guide.
Table 1: Hypothetical Enzyme Kinetic Parameters for this compound Metabolism
| Enzyme Family | Specific Enzyme (Hypothetical) | Substrate | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) |
| Cytochrome P450 | CYP3A4, CYP2D6 | This compound | 3-Hydroxy-L-phenylalanine | Data not available | Data not available |
| Aminotransferase | Aromatic amino acid aminotransferase | This compound | 3-Methoxyphenylpyruvic acid | Data not available | Data not available |
Table 2: Expected Metabolite Profile from In Vitro Metabolism Studies
| Parent Compound | Predicted Metabolite | Analytical Method | Expected Retention Time (min) | Expected m/z |
| This compound | 3-Hydroxy-L-phenylalanine | LC-MS/MS | To be determined | To be determined |
| This compound | 3-Methoxyphenylpyruvic acid | LC-MS/MS | To be determined | To be determined |
Experimental Protocols
To elucidate the metabolic pathway of this compound, a series of in vitro experiments are recommended. The following protocols provide a framework for these investigations.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to identify metabolites formed through phase I metabolism, primarily by cytochrome P450 enzymes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker set to 37°C
-
Centrifuge
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or phosphate buffer).
-
Thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Mixture:
-
In a 96-well plate or microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes (final concentration typically 0.5-1 mg/mL)
-
This compound (final concentration to be optimized, e.g., 1-10 µM)
-
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined time course (e.g., 0, 15, 30, 60 minutes) with gentle shaking.
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile (or other suitable organic solvent) containing an internal standard (if used).
-
-
Sample Processing:
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a clean plate or vials for analysis.
-
Metabolite Identification using LC-MS/MS
This protocol outlines the general approach for analyzing the samples from the in vitro metabolism study to identify potential metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer (MS) capable of tandem mass spectrometry (MS/MS), such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.
Procedure:
-
Chromatographic Separation:
-
Develop an appropriate reversed-phase HPLC/UHPLC method to separate this compound from its potential metabolites. A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is a common starting point.
-
The choice of column (e.g., C18) and gradient conditions will need to be optimized.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in both positive and negative ion modes to detect a wider range of potential metabolites.
-
Perform a full scan analysis to obtain the mass-to-charge ratio (m/z) of all ions present in the sample.
-
Conduct data-dependent MS/MS analysis to acquire fragmentation spectra of the most abundant ions.
-
-
Data Analysis:
-
Process the raw data using appropriate software.
-
Compare the chromatograms of the samples with and without the NADPH regenerating system to identify NADPH-dependent metabolites.
-
Extract the accurate mass of potential metabolites and propose elemental compositions.
-
Analyze the MS/MS fragmentation patterns to elucidate the structure of the metabolites. For example, the loss of a methyl group (14 Da) from the parent ion would be indicative of O-demethylation.
-
NMR Spectroscopy for Structural Elucidation
For definitive structural confirmation of novel or unexpected metabolites, isolation and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.
Procedure:
-
Metabolite Isolation:
-
Scale up the in vitro incubation to produce sufficient quantities of the metabolite of interest.
-
Use preparative HPLC to isolate the metabolite from the reaction mixture.
-
-
NMR Analysis:
-
Dissolve the purified metabolite in a suitable deuterated solvent.
-
Acquire a suite of NMR spectra, including 1D ¹H and ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC).
-
Analyze the NMR data to determine the complete chemical structure of the metabolite.
-
Conclusion
While direct experimental data on the metabolic pathway of this compound remains limited, this technical guide provides a robust framework for its investigation. The proposed pathways of O-demethylation and transamination are based on well-established biochemical principles. The detailed experimental protocols offer a clear path for researchers to elucidate the actual metabolic fate of this compound, generate crucial quantitative data, and ultimately contribute to a comprehensive understanding of its role in drug development and biological systems. The provided visualizations serve as a valuable tool for conceptualizing the metabolic processes and experimental designs.
Potential Therapeutic Applications of 3-Methoxy-L-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, is emerging as a compound of interest within the pharmaceutical and neuroscience research communities. Its structural similarity to endogenous molecules involved in key neurological processes suggests a potential for therapeutic intervention in a range of disorders. This technical guide provides a comprehensive overview of the current understanding of this compound, including its synthesis, potential mechanisms of action, and proposed experimental protocols for its evaluation. While direct quantitative data for this specific analog remains limited in publicly accessible literature, this document extrapolates from studies on closely related phenylalanine derivatives to present a framework for future research and development.
Introduction
This compound is a non-proteinogenic amino acid characterized by a methoxy group at the meta position of the phenyl ring of L-phenylalanine. This seemingly minor modification has the potential to significantly alter the molecule's biochemical properties, including its transport across the blood-brain barrier, its interaction with enzymes and receptors, and its overall metabolic fate. Preliminary research suggests that this compound may modulate neurotransmitter levels and exhibit neuroprotective properties, making it a candidate for investigation in the context of neurodegenerative diseases such as Parkinson's disease.[1] This guide aims to consolidate the available information and provide a technical roadmap for researchers interested in exploring the therapeutic potential of this compound.
Synthesis of this compound
While specific, detailed protocols for the industrial synthesis of this compound are not widely published, a plausible synthetic route can be extrapolated from established methods for the synthesis of other phenylalanine analogs. A common approach involves the asymmetric synthesis from a suitable benzaldehyde derivative.
Proposed Synthetic Pathway:
A potential synthetic route could start from 3-methoxybenzaldehyde, which would undergo a condensation reaction, for example, with N-acetylglycine to form an azlactone. Subsequent reduction and chiral resolution or asymmetric hydrogenation would yield the desired L-enantiomer of this compound.
Potential Therapeutic Applications and Mechanism of Action
The therapeutic potential of this compound is hypothesized to stem from its ability to interact with key neurological pathways.
Neurological Disorders
Given its structural similarity to L-DOPA, a cornerstone in Parkinson's disease therapy, this compound is a candidate for investigation in neurodegenerative conditions. It is theorized that it may act as a modulator of dopamine synthesis or signaling.[1]
Neuroprotection
Studies on halogenated derivatives of L-phenylalanine have demonstrated significant neuroprotective effects in models of ischemic stroke.[2][3] These effects are attributed to the modulation of glutamatergic synaptic transmission. It is plausible that this compound could exhibit similar neuroprotective properties through related mechanisms.
Dopamine Synthesis Pathway
L-phenylalanine is a precursor to L-tyrosine, which is then converted to L-DOPA and subsequently dopamine. The introduction of a methoxy group on the phenyl ring could influence the enzymatic conversion steps in this pathway, potentially altering dopamine levels in the brain.
Quantitative Data from Related Phenylalanine Analogs
Table 1: Inhibitory Constants (Ki) of Phenylalanine Analogs for L-type Amino Acid Transporter 1 (LAT1) and LAT2
| Compound | LAT1 Ki (µM) | LAT2 Ki (µM) | LAT1 Selectivity (Ki ratio LAT2/LAT1) |
| L-Phenylalanine | 18.3 ± 1.5 | 33.5 ± 2.1 | 1.8 |
| 2-Iodo-L-phenylalanine | 5.8 ± 0.5 | 115 ± 9 | 19.8 |
| 3-Bromo-L-phenylalanine | 15.1 ± 1.2 | 45.2 ± 3.6 | 3.0 |
| 4-Fluoro-L-phenylalanine | 25.6 ± 2.1 | 55.8 ± 4.5 | 2.2 |
| Data extracted from a study on structure-activity characteristics of phenylalanine analogs.[4] |
Table 2: IC50 Values of Halogenated L-Phenylalanine Derivatives on mEPSCs
| Compound | IC50 (µM) for depressing AMPA/kainate receptor-mediated mEPSC frequency |
| 3,5-diiodo-L-tyrosine (DIT) | 104.6 ± 14.1 |
| 3,5-dibromo-L-tyrosine (DBrT) | 127.5 ± 13.3 |
| Data from a study on the neuroprotective action of halogenated derivatives of L-phenylalanine.[3] |
Experimental Protocols
The following are detailed methodologies adapted from studies on related phenylalanine analogs, which can be applied to the investigation of this compound.
In Vitro LAT1/LAT2 Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound on the L-type amino acid transporters LAT1 and LAT2.
Cell Culture:
-
HEK293 cells stably expressing human LAT1 or human LAT2 are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.
Uptake Inhibition Assay:
-
Seed cells in 24-well plates and grow to confluence.
-
Wash cells twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate cells for 10 minutes at 37°C with transport buffer containing various concentrations of this compound.
-
Initiate the uptake reaction by adding transport buffer containing a fixed concentration of a radiolabeled substrate (e.g., L-[14C]leucine for LAT1 or L-[14C]alanine for LAT2) and the corresponding concentrations of this compound.
-
After a defined incubation period (e.g., 1 minute), terminate the uptake by aspirating the medium and washing the cells three times with ice-cold transport buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Determine the radioactivity in the cell lysates using a liquid scintillation counter.
-
Measure the protein concentration of the lysates for normalization.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Neuroprotection Study in a Stroke Model
This protocol, adapted from studies on halogenated phenylalanine derivatives, outlines a procedure to assess the neuroprotective effects of this compound in a rat model of ischemic stroke.[2][3]
Animal Model:
-
Use adult male Sprague-Dawley rats.
-
Induce transient middle cerebral artery occlusion (MCAO) for a defined period (e.g., 90 minutes) to simulate ischemic stroke.
Drug Administration:
-
Administer this compound or vehicle control intraperitoneally at a predetermined dose at the time of reperfusion.
Assessment of Neurological Deficit:
-
At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale assessing motor function).
Infarct Volume Measurement:
-
Following neurological assessment, euthanize the animals and perfuse the brains.
-
Remove the brains and section them coronally.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
Statistical Analysis:
-
Compare the neurological deficit scores and infarct volumes between the treatment and control groups using appropriate statistical tests (e.g., Mann-Whitney U test for scores and t-test for infarct volume).
Conclusion and Future Directions
This compound represents a promising but underexplored molecule with potential therapeutic applications in neurology. The structural relationship to key neurotransmitter precursors and the observed activities of related analogs provide a strong rationale for its further investigation. Future research should focus on obtaining direct quantitative data on its biological targets, elucidating its precise mechanism of action, and evaluating its efficacy and safety in relevant preclinical models of neurological disorders. The experimental frameworks provided in this guide offer a starting point for such investigations, which will be crucial in determining the ultimate therapeutic value of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
3-Methoxy-L-phenylalanine: A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance therapeutic properties such as metabolic stability, receptor affinity, and conformational rigidity. 3-Methoxy-L-phenylalanine, a derivative of the natural amino acid L-phenylalanine, serves as a valuable building block in the design and synthesis of novel peptides and peptidomimetics. The presence of a methoxy group at the meta-position of the phenyl ring introduces unique steric and electronic properties that can profoundly influence the biological activity and structural characteristics of the resulting peptide. This technical guide provides a comprehensive overview of the use of this compound in peptide synthesis, including its physicochemical properties, detailed experimental protocols for its incorporation, and an analysis of its impact on peptide function.
Physicochemical Properties of Fmoc-3-Methoxy-L-phenylalanine
For use in standard solid-phase peptide synthesis (SPPS), this compound is typically protected at its α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This strategy allows for selective deprotection under mild basic conditions, preserving the integrity of the growing peptide chain.[1]
| Property | Value | Reference |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-3-methoxy-L-phenylalanine | [2] |
| Synonyms | Fmoc-L-Phe(3-OMe)-OH, Fmoc-3-methoxy-L-Phe-OH | [2] |
| CAS Number | 206060-40-4 | [2] |
| Molecular Formula | C₂₅H₂₃NO₅ | [2][3] |
| Molecular Weight | 417.46 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 152 - 155 °C | [2] |
| Optical Rotation | [α]²⁰D = +32 ± 1° (c=1 in DMF) | [2] |
| Purity | ≥ 99.5% (Chiral HPLC) | [2] |
| Storage | 0-8 °C | [2] |
Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The following protocols are based on well-established Fmoc/tBu solid-phase peptide synthesis methodologies and can be adapted for both manual and automated synthesis. While specific reaction times and efficiencies can be sequence-dependent, these protocols provide a robust starting point for the successful incorporation of this compound.
General Workflow for SPPS
The iterative process of SPPS involves the sequential addition of amino acids to a growing chain anchored to a solid support. The key steps are deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Manual SPPS Cycle for Incorporating Fmoc-3-Methoxy-L-phenylalanine
This protocol is suitable for a 0.1 mmol synthesis scale.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[4]
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF.[4]
-
Agitate for 3 minutes, then drain.
-
Repeat the treatment with fresh 20% piperidine in DMF for an additional 15 minutes.[4]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]
3. Coupling of Fmoc-3-Methoxy-L-phenylalanine:
-
In a separate vial, pre-activate Fmoc-3-Methoxy-L-phenylalanine (3 equivalents) with a suitable coupling agent. For sterically hindered amino acids, potent activators are recommended.[3] A common combination is:
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
Dissolve in DMF.
-
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and allow to pre-activate for 2-5 minutes.[4]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[4]
4. Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of resin beads.[3] A negative result (yellow beads) indicates complete coupling.
-
If the test is positive (blue beads), a "double coupling" is recommended, where the coupling step is repeated with a fresh solution of activated amino acid.[3][4]
5. Washing:
-
After complete coupling, wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3 times) to remove excess reagents.[4]
6. Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
1. Final Deprotection and Washing:
-
After the final coupling step, perform a final Fmoc deprotection (as in step 2 of Protocol 1).
-
Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.[4]
2. Cleavage:
-
Caution: Perform this step in a well-ventilated fume hood with appropriate personal protective equipment.
-
Add a cleavage cocktail to the dried resin. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.[4]
-
Agitate the mixture at room temperature for 2-3 hours.[4]
3. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[4]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.[4]
-
Dry the crude peptide pellet under vacuum.[4]
Protocol 3: Peptide Purification and Analysis
1. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient.[4]
2. Analysis:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).[5]
Impact of 3-Methoxy Substitution on Peptide Properties
The introduction of a methoxy group at the 3-position of the phenylalanine side chain can influence the resulting peptide's properties in several ways:
-
Conformational Effects: The methoxy group can alter the electronic properties of the aromatic ring, which may influence intramolecular interactions such as CH-π interactions.[6] These interactions can, in turn, affect the local conformation and the flexibility of the peptide backbone.[6] While detailed conformational studies on peptides containing this compound are not widely published, techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in elucidating such structural changes.[7]
-
Biological Activity: The modification of the aromatic ring of phenylalanine can have a significant impact on the biological activity of peptides. For instance, in a study of dipeptide sweeteners based on L-aspartyl-L-phenylalanine methyl ester, it was found that a methoxy group in the meta position did not abolish the sweet taste as dramatically as a substitution in the para position.[8] This highlights the sensitivity of receptor-ligand interactions to the precise placement of substituents. In the context of neuropeptides and other bioactive peptides, such modifications can alter receptor binding affinity and signaling efficacy.
-
Metabolic Stability: The incorporation of unnatural amino acids is a common strategy to increase the resistance of peptides to proteolytic degradation, thereby extending their in vivo half-life.[8] The 3-methoxy substitution may contribute to enhanced metabolic stability, although specific data for this particular modification is limited.
Visualization of Key Concepts
Troubleshooting Incomplete Coupling
A common challenge in SPPS, particularly with sterically hindered amino acids, is incomplete coupling. The following decision tree illustrates a logical approach to troubleshooting this issue.
References
- 1. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. This compound | C10H13NO3 | CID 10943394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. General lack of structural characterization of chemically synthesized long peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of tetrapeptides and screening of their antioxidant properties | EurekAlert! [eurekalert.org]
- 8. The medicinal chemistry of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methoxy-L-phenylalanine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-L-phenylalanine is a synthetic amino acid derivative with potential applications in pharmaceutical and neuroscience research.[1] Its utility in these fields is fundamentally linked to its physicochemical properties, particularly its solubility and stability, which govern its formulation, delivery, and in vivo fate. This technical guide provides a comprehensive overview of the known properties of this compound, alongside detailed experimental protocols for determining its solubility and stability profiles. Due to a lack of extensive published data for this specific compound, this guide equips researchers with the necessary methodologies to generate these critical parameters. The guide also discusses potential metabolic pathways based on the known metabolism of related aromatic amino acids and outlines analytical techniques for its quantification.
Introduction
This compound is a derivative of the essential amino acid L-phenylalanine, characterized by a methoxy group at the meta position of the phenyl ring.[1] This structural modification can influence its biological activity and physicochemical properties compared to its parent compound. It is recognized as a building block in peptide synthesis and is explored for its potential in developing therapeutics for neurological disorders.[1] An understanding of its solubility and stability is paramount for its application in drug development, enabling appropriate formulation, storage, and prediction of its behavior in biological systems.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Name | (2S)-2-amino-3-(3-methoxyphenyl)propanoic acid | [2][3] |
| CAS Number | 33879-32-2 | [1][3] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1][3] |
| Molecular Weight | 195.22 g/mol | [2] |
| Appearance | White to yellow solid/powder | [1][2] |
| Predicted pKa | 2.20 ± 0.10 | [1] |
| Storage Temperature | 0-4°C | [1][2] |
Solubility
Currently, there is limited quantitative data available in the public domain regarding the solubility of this compound in various solvents. It is qualitatively described as "sparingly soluble in water".[1] The solubility of amino acids is influenced by factors such as pH, temperature, and the presence of co-solvents.
Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)
The following is a standard protocol for determining the equilibrium solubility of this compound in various solvents.
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)
-
Thermostatically controlled shaker or incubator
-
Calibrated analytical balance
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV) or a validated spectrophotometric method
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the time to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the samples at the same temperature to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot using a syringe filter compatible with the solvent. Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
Data Presentation:
The solubility data should be presented in a clear, tabular format as shown in Table 2.
| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (g/L) | Solubility (mol/L) |
| Water | 25 | 7.0 | Experimental Value | Calculated Value |
| PBS | 25 | 7.4 | Experimental Value | Calculated Value |
| Ethanol | 25 | N/A | Experimental Value | Calculated Value |
| Other solvents | ... | ... | ... | ... |
Solubility Determination Workflow
Stability
The stability of this compound is a critical parameter for its storage, handling, and use in formulations. Stability studies are essential to identify potential degradation pathways and to establish appropriate storage conditions.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are used to accelerate the degradation of a compound to identify its likely degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions (e.g., acid, base, oxidation, heat, light).
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.
-
Oxidative Degradation: Add H₂O₂ to the stock solution (e.g., 3% final concentration). Store at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution and solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.
-
Data Evaluation:
-
Quantify the remaining percentage of this compound at each time point.
-
Calculate the degradation rate constant and half-life under each condition.
-
Identify and characterize any significant degradation products.
-
Data Presentation:
The results of the stability study should be summarized in a table.
| Stress Condition | Duration | Temperature | % this compound Remaining | Major Degradation Products (if identified) |
| 0.1 M HCl | 24 h | 60°C | Experimental Value | Characterize peaks |
| 0.1 M NaOH | 24 h | 60°C | Experimental Value | Characterize peaks |
| 3% H₂O₂ | 24 h | Room Temp | Experimental Value | Characterize peaks |
| Heat (Solid) | 48 h | 60°C | Experimental Value | Characterize peaks |
| Light | 24 h | Room Temp | Experimental Value | Characterize peaks |
Forced Degradation Study Workflow
Potential Metabolic Pathways
The metabolic fate of this compound has not been explicitly studied. However, it is likely to follow the general metabolic pathways of L-phenylalanine, with modifications due to the presence of the methoxy group. The primary routes of L-phenylalanine metabolism include hydroxylation and transamination.[4][5]
-
Hydroxylation: Phenylalanine hydroxylase typically converts L-phenylalanine to L-tyrosine. It is plausible that a similar enzymatic system could hydroxylate the aromatic ring of this compound.
-
Transamination: L-phenylalanine can undergo transamination to form phenylpyruvic acid.[5] this compound could similarly be converted to 3-methoxyphenylpyruvic acid.
-
O-demethylation: The methoxy group may be subject to O-demethylation by cytochrome P450 enzymes in the liver, which could yield hydroxylated metabolites.
Further metabolism would likely involve the degradation of the resulting intermediates through pathways common to aromatic compounds.
Inferred Metabolic Pathway of this compound
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the quantification of amino acids and their derivatives.
General HPLC Method
A reversed-phase HPLC method with UV detection is suitable for the analysis of this compound.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (e.g., around 210-220 nm or 270-280 nm).
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
For analysis in complex biological matrices such as plasma or tissue homogenates, sample preparation steps like protein precipitation or solid-phase extraction are necessary to remove interfering substances. The use of an internal standard is recommended to improve the accuracy and precision of the method.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound and provides detailed, actionable protocols for researchers to determine these crucial parameters. While specific quantitative data remains to be published, the methodologies outlined herein will enable scientists and drug developers to generate the necessary data for their research and development activities. The inferred metabolic pathways and recommended analytical methods further contribute to a foundational understanding of this compound's behavior in experimental and biological systems.
References
The Role of 3-Methoxy-L-phenylalanine in Neurological Disorders: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3-Methoxy-L-phenylalanine, more commonly known as 3-O-methyldopa (3-OMD), is a major metabolite of L-DOPA, the cornerstone therapy for Parkinson's disease. While initially considered an inert byproduct, a growing body of evidence indicates that 3-OMD plays a significant and multifaceted role in the central nervous system, particularly in the context of neurological disorders. This technical guide provides a comprehensive overview of the current understanding of 3-OMD, focusing on its synthesis, metabolism, and its intricate involvement in the pathophysiology of neurological conditions, primarily Parkinson's disease and Aromatic L-amino acid decarboxylase (AADC) deficiency. We delve into the molecular mechanisms of its action, including its impact on dopaminergic signaling, blood-brain barrier transport, and induction of oxidative stress. This guide also presents detailed experimental protocols for the quantification and study of 3-OMD, along with quantitative data and visualizations of key pathways to facilitate further research and drug development efforts in this area.
Introduction to 3-O-Methyldopa (3-OMD)
3-O-methyldopa is an O-methylated metabolite of L-3,4-dihydroxyphenylalanine (L-DOPA) formed through the action of the enzyme Catechol-O-methyltransferase (COMT).[1] With a significantly longer half-life of approximately 15 hours compared to L-DOPA's one hour, 3-OMD accumulates in the plasma and cerebrospinal fluid (CSF) of patients undergoing long-term L-DOPA therapy for Parkinson's disease.[2] This accumulation has led to extensive investigation into its physiological and pathological roles.
Biosynthesis and Metabolism of 3-O-Methyldopa
The primary pathway for 3-OMD formation is the methylation of L-DOPA by COMT, a reaction that utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.[2] This process is particularly prominent in the periphery when a dopa decarboxylase inhibitor (DDI) is co-administered with L-DOPA to prevent its peripheral conversion to dopamine. The inhibition of the primary metabolic pathway of L-DOPA shunts it towards methylation by COMT.[2]
The metabolic fate of 3-OMD itself involves further conversion. It can be transaminated by tyrosine aminotransferase to form vanilpyruvic acid.[2]
Role in Neurological Disorders
Parkinson's Disease
The most extensively studied role of 3-OMD is in the context of Parkinson's disease (PD), where its accumulation during L-DOPA therapy is associated with several adverse effects and motor complications.
-
Competition for Blood-Brain Barrier Transport: 3-OMD competes with L-DOPA for transport across the blood-brain barrier (BBB) via the large neutral amino acid transporter (LAT1).[2] This competition can reduce the bioavailability of L-DOPA in the brain, potentially contributing to a diminished therapeutic response and the "wearing-off" phenomenon.[3]
-
Inhibition of Dopamine Synthesis and Release: Preclinical studies have shown that 3-OMD can inhibit the striatal uptake and utilization of L-DOPA, leading to decreased synthesis of dopamine.[4] Furthermore, it has been demonstrated to inhibit the release of dopamine from rat striatal slices.[5]
-
Contribution to L-DOPA-Induced Dyskinesia (LID): Elevated plasma levels of 3-OMD have been observed in Parkinson's patients experiencing L-DOPA-induced dyskinesias.[6][7] While a direct causal link is still under investigation, the modulation of dopaminergic signaling by 3-OMD is thought to contribute to the development of these involuntary movements. The underlying mechanisms are complex and involve the sensitization of post-synaptic dopamine D1 receptors and the downstream activation of signaling cascades including PKA/DARPP-32, ERK, and mTORC1.[6][7]
-
Neurotoxic Effects: In vitro studies using PC12 cells have indicated that 3-OMD can induce cytotoxic effects through the generation of oxidative stress and a decrease in mitochondrial membrane potential.[8] It has also been shown to potentiate L-DOPA-induced toxicity.[8]
Aromatic L-amino acid Decarboxylase (AADC) Deficiency
Aromatic L-amino acid decarboxylase (AADC) deficiency is a rare, autosomal recessive neurometabolic disorder caused by mutations in the DDC gene, leading to impaired synthesis of dopamine and serotonin.[9][10] In individuals with AADC deficiency, the accumulation of L-DOPA leads to significantly elevated levels of 3-OMD.[11] This makes 3-OMD a crucial biomarker for the diagnosis of this condition.[12] Quantification of 3-OMD in dried blood spots (DBS) offers a less invasive screening method compared to the analysis of neurotransmitters in cerebrospinal fluid.[9][10]
Other Neurological Disorders
The role of 3-OMD in other neurological disorders is less clear. While its parent compound, methyldopa, has been investigated for its potential effects on seizure thresholds, there is limited direct evidence implicating 3-OMD in conditions like epilepsy, Alzheimer's disease, or Huntington's disease.[13] Further research is warranted to explore potential connections.
Signaling Pathways Modulated by 3-O-Methyldopa
The effects of 3-OMD on neuronal function are mediated through its interaction with several key signaling pathways. In the context of L-DOPA-induced dyskinesia, the aberrant pulsatile stimulation of dopamine receptors, influenced by both L-DOPA and 3-OMD, leads to the dysregulation of downstream signaling cascades in medium spiny neurons of the striatum.
Quantitative Data
The following tables summarize key quantitative data related to 3-O-methyldopa from various studies.
Table 1: Plasma and Cerebrospinal Fluid (CSF) Concentrations of 3-OMD in Neurological Disorders
| Condition | Sample Type | Patient Group | 3-OMD Concentration | Reference |
| Parkinson's Disease (with L-DOPA) | CSF | Parkinson's Patients | Decreased vs. controls | [14] |
| AADC Deficiency | Dried Blood Spot | AADC Patients | >4-fold increase vs. controls | [9][10] |
| AADC Deficiency | Dried Blood Spot | Patient on Levodopa | 12,302 ng/mL | [15] |
| AADC Deficiency | Dried Blood Spot | Patients not on Levodopa | 1504 - 2607 ng/mL | [15] |
| Healthy Newborns | Dried Blood Spot | Control | Mean: 88.08 ng/mL | [1] |
Table 2: Preclinical Data on the Effects of 3-OMD
| Experimental Model | Treatment | Measured Parameter | Result | Reference |
| Male Sprague-Dawley rats | 1 µmol 3-OMD (ICV) | Locomotor Activity (Movement Time) | 70% decrease | [8] |
| Male Sprague-Dawley rats | 1 µmol 3-OMD (ICV) | Locomotor Activity (Total Distance) | 74% decrease | [8] |
| Male Sprague-Dawley rats | 1 µmol 3-OMD (ICV) | Locomotor Activity (Number of Movements) | 61% decrease | [8] |
| Male Sprague-Dawley rats | 1 µmol 3-OMD (ICV) | Dopamine Turnover (DOPAC/DA) in striatum | 40% decrease | [8] |
| PC12 cells | 3-OMD | Mitochondrial Membrane Potential | Decreased | [8] |
| Mixed mesencephalic neuron and striatal astrocyte cultures | 25 µM methyl-L-DOPA + 10 or 100 µM 3-OMD | Viability of dopaminergic neurons | Neuroprotective effect of L-DOPA inhibited | [5] |
| Striatal astrocytes | 100 µM methyl-L-DOPA + 100 µM 3-OMD | L-DOPA uptake | Inhibited | [5] |
| Striatal astrocytes | 100 µM methyl-L-DOPA + 100 µM 3-OMD | Glutathione (GSH) release | Inhibited | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 3-O-methyldopa.
Quantification of 3-O-Methyldopa in Human Plasma by HPLC with Electrochemical Detection
This protocol is a synthesis of methods described in the literature for the simultaneous analysis of L-DOPA and its metabolites.[16][17][18][19]
Objective: To quantify the concentration of 3-OMD in human plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Perchloric acid (0.4 M)
-
Mobile phase: Phosphate buffer (e.g., 50 mM, pH 2.7-3.0) with an organic modifier (e.g., 5-10% methanol or acetonitrile) and an ion-pairing agent (e.g., 0.1 mM EDTA, 0.2 mM sodium octyl sulfate)
-
3-O-methyldopa standard
-
Internal standard (e.g., isoproterenol or a structurally similar compound not present in the sample)
-
Human plasma samples, collected in heparinized tubes and stored at -80°C
-
Microcentrifuge and tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard solution.
-
Vortex briefly to mix.
-
Add 50 µL of ice-cold 4.0 M perchloric acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-ECD Analysis:
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved on the ECD.
-
Set the ECD potentials. A common setting is a dual-electrode system with the first electrode at an oxidizing potential (e.g., +0.65 V) and the second at a reducing potential (e.g., -0.15 V) to increase selectivity.
-
Inject 20-50 µL of the prepared sample onto the column.
-
Run the chromatographic separation according to the established method. The retention time for 3-OMD will need to be determined using a standard.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to 3-OMD and the internal standard.
-
Prepare a calibration curve by spiking drug-free plasma with known concentrations of 3-OMD and processing them in the same way as the samples.
-
Calculate the concentration of 3-OMD in the unknown samples by comparing the peak area ratio of 3-OMD to the internal standard against the calibration curve.
-
In Vitro Blood-Brain Barrier Transport Assay
This protocol is based on methods using immortalized rat brain capillary endothelial cells (RBE4 cells) to assess the transport of compounds across the BBB.[20][21]
Objective: To evaluate the transport of 3-OMD across an in vitro model of the blood-brain barrier and its competition with L-DOPA.
Materials:
-
Immortalized rat brain endothelial cells (RBE4 cell line)
-
Astrocyte primary cultures or conditioned medium
-
Transwell inserts (e.g., 12-well format, 1.0 µm pore size)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, basic fibroblast growth factor, and antibiotics
-
Coating solution (e.g., collagen type IV and fibronectin)
-
Radiolabeled [³H]-3-OMD and [¹⁴C]-L-DOPA
-
Scintillation counter and vials
-
Buffer solution (e.g., Hanks' Balanced Salt Solution)
Procedure:
-
Cell Culture and Co-culture Setup:
-
Coat Transwell inserts with the coating solution and allow them to dry.
-
Seed RBE4 cells on the apical side of the inserts at a high density.
-
Culture astrocytes on the bottom of the 12-well plates.
-
Once the RBE4 cells reach confluence, place the inserts into the wells containing the astrocytes to establish the co-culture model.
-
Allow the co-culture to differentiate for several days, monitoring the formation of a tight monolayer by measuring transendothelial electrical resistance (TEER).
-
-
Transport Assay:
-
Wash the cells on both the apical and basolateral sides of the Transwell with pre-warmed buffer.
-
To the apical (luminal) chamber, add the transport buffer containing a known concentration of [³H]-3-OMD. For competition studies, also add varying concentrations of unlabeled L-DOPA.
-
At various time points (e.g., 15, 30, 45, 60 minutes), collect samples from the basolateral (abluminal) chamber.
-
At the end of the experiment, collect the solution from the apical chamber and lyse the cells to determine the intracellular concentration.
-
-
Quantification and Data Analysis:
-
Add the collected samples to scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
For competition studies, plot the transport of [³H]-3-OMD as a function of the concentration of unlabeled L-DOPA to determine the inhibitory constant (Ki).
-
Assessment of Locomotor Activity in Rats
This protocol describes a general method for assessing spontaneous locomotor activity in rats following the administration of a test compound.[22][23]
Objective: To evaluate the effect of 3-OMD on spontaneous locomotor activity in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Open-field activity chambers equipped with infrared beams
-
3-O-methyldopa solution for injection (e.g., intracerebroventricular - ICV)
-
Vehicle control solution
-
Syringes and needles for administration
Procedure:
-
Acclimation:
-
House the rats individually for at least one week before the experiment to acclimate them to the housing conditions.
-
Handle the rats daily to reduce stress.
-
On the day before the experiment, place each rat in the open-field chamber for a 30-minute habituation session.
-
-
Drug Administration:
-
On the day of the experiment, administer 3-OMD (e.g., 1 µmol, ICV) or vehicle to the rats.
-
-
Locomotor Activity Measurement:
-
Immediately after administration, place the rat in the center of the open-field chamber.
-
Record locomotor activity for a set period (e.g., 60 minutes), with data collected in time bins (e.g., 5-minute intervals).
-
The activity monitoring system will record parameters such as total distance traveled, number of horizontal and vertical beam breaks (rearing).
-
-
Data Analysis:
-
Analyze the data for each parameter (total distance, horizontal activity, vertical activity) over the entire session and within each time bin.
-
Compare the activity of the 3-OMD-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion and Future Directions
3-O-methyldopa is emerging as a bioactive molecule with significant implications for neurological disorders, moving beyond its initial perception as an inert metabolite. Its role in modulating the therapeutic efficacy and side effects of L-DOPA in Parkinson's disease is of paramount clinical importance. Furthermore, its utility as a diagnostic biomarker for AADC deficiency highlights its clinical relevance.
Future research should focus on several key areas:
-
Elucidating the precise molecular mechanisms by which 3-OMD contributes to L-DOPA-induced dyskinesia, with a focus on its interaction with dopamine receptor signaling and downstream pathways.
-
Investigating the potential neurotoxic effects of chronic 3-OMD accumulation in the brain and exploring strategies to mitigate these effects.
-
Exploring the role of 3-OMD in other neurological disorders where dopaminergic or monoaminergic systems are implicated.
-
Developing novel therapeutic strategies that target COMT to reduce 3-OMD formation and improve the long-term efficacy of L-DOPA therapy.
A deeper understanding of the complex pharmacology of 3-O-methyldopa will undoubtedly pave the way for improved therapeutic interventions for a range of neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]
- 3. 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of l-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopa and 3-O-methyldopa in cerebrospinal fluid of Parkinsonism patients during treatment with oral L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of L-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Mechanisms and Therapeutic Strategies for Levodopa-Induced Dyskinesia in Parkinson’s Disease: A Perspective Through Preclinical and Clinical Evidence [frontiersin.org]
- 7. Molecular Mechanisms and Therapeutic Strategies for Levodopa-Induced Dyskinesia in Parkinson’s Disease: A Perspective Through Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (Open Access) Evaluation of 3-O-methyldopa as a biomarker for aromatic L-amino acid decarboxylase deficiency in 7 Brazilian cases. (2021) | Francyne Kubaski | 5 Citations [scispace.com]
- 10. Evaluation of 3- O-methyldopa as a biomarker for aromatic L-amino acid decarboxylase deficiency in 7 Brazilian cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Video: An Expert Reviews AADC Deficiency Diagnostic Tests [aadcinsights.com]
- 13. daneshyari.com [daneshyari.com]
- 14. Concentrations of tyrosine, L-dihydroxyphenylalanine, dopamine, and 3-O-methyldopa in the cerebrospinal fluid of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of 3-O-methyldopa as a biomarker for aromatic L-amino acid decarboxylase deficiency in 7 Brazilian cases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of levodopa and 3-O-methyldopa in human plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous determination of L-dopa and 3-O-methyldopa in human platelets and plasma using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Rat Brain Endothelial Cell Lines for the Study of Blood–Brain Barrier Permeability and Transport Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
- 23. Rodent behavioural test - Side effects - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Methoxy-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical characteristics of 3-Methoxy-L-phenylalanine, an aromatic amino acid derivative of interest in peptide synthesis and pharmaceutical research. The following sections detail its quantitative properties, qualitative attributes, and the experimental methodologies used for their determination.
Physicochemical Data Summary
The structural and chemical properties of this compound are summarized below. All quantitative data are presented for easy reference and comparison.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-3-(3-methoxyphenyl)propanoic acid | [1] |
| CAS Number | 33879-32-2 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₃ | [2] |
| Molecular Weight | 195.21 g/mol | [3] |
| Predicted pKa | 2.20 ± 0.10 | [2] |
| Predicted XLogP | -1.4 | [3] |
Table 2: Qualitative Physicochemical Properties
| Property | Description | Source(s) |
| Appearance | White to off-white or yellow solid powder. | [1][2] |
| Odor | No distinct odor. | [2] |
| Solubility | Sparingly soluble in water. | [2] |
| Storage | Recommended storage at 0°C to 4°C. | [1][2] |
Biological Context and Applications
This compound serves as a crucial building block in the synthesis of peptides and proteins.[2] Its unique structure, featuring a methoxy group on the phenyl ring, can influence the conformation and biological activity of resulting peptides. It is frequently utilized in the pharmaceutical industry for developing drugs targeting neurological disorders, potentially due to its ability to modulate neurotransmitter levels.[2] While specific signaling pathways are not yet fully elucidated, related phenylalanine derivatives are known to interact with glutamatergic transmission pathways, such as NMDA and AMPA receptors, suggesting a potential area for future investigation.[4]
Detailed Experimental Protocols
The following sections describe standard methodologies for determining the key physicochemical properties of amino acid derivatives like this compound.
This protocol outlines the standard procedure for determining the melting point range of a solid crystalline compound.
-
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
-
Materials: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (closed at one end), sample of this compound, mortar and pestle.[5]
-
Procedure:
-
Sample Preparation: A small amount of the dry compound is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder until a small amount of sample enters the tube.[6] The tube is then inverted and tapped gently on a hard surface to pack the powder into the closed end, aiming for a sample height of 2-3 mm.[6]
-
Initial Rapid Determination: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a rapid rate (e.g., 10-20°C per minute) to find an approximate melting range.[7]
-
Accurate Determination: The apparatus is allowed to cool. A fresh sample is prepared and placed in the apparatus, which is then heated rapidly to about 20°C below the approximate melting point found in the previous step.[6]
-
The heating rate is then reduced to a slow rate of 1-2°C per minute.
-
Data Recording: The temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is the melting point of the compound.[5]
-
This method is used to determine the acid dissociation constants (pKa) of the ionizable groups in an amino acid.
-
Objective: To identify the pH values at which the α-carboxyl and α-amino groups are half-deprotonated.
-
Materials: pH meter with electrode, burette, standardized 0.1M HCl, standardized 0.1M NaOH, magnetic stirrer and stir bar, beaker, known quantity of this compound.[8]
-
Procedure:
-
Sample Preparation: A precise weight of this compound is dissolved in a known volume of deionized water in a beaker.
-
Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[8]
-
Acidic Titration: The initial pH of the amino acid solution is recorded. The solution is then titrated by adding small, precise increments (e.g., 0.3 mL) of 0.1M HCl from a burette. The pH is recorded after each addition, allowing the solution to stabilize. This is continued until the pH drops to approximately 1.5.[9]
-
Basic Titration: A fresh, identical sample of the amino acid solution is prepared. It is titrated in a similar manner with 0.1M NaOH until the pH reaches approximately 12.5.[9]
-
Data Analysis: The pH is plotted against the equivalents of acid/base added. The pKa values correspond to the midpoints of the flat buffer regions on the titration curve. For a typical amino acid, pKa1 (carboxyl group) and pKa2 (amino group) can be determined from this plot.[10]
-
The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity.[11][12]
-
Objective: To measure the equilibrium distribution of the compound between two immiscible phases: n-octanol and water.
-
Materials: n-octanol (pre-saturated with water), phosphate buffer (pH 7.4, pre-saturated with n-octanol), this compound, separatory funnel or vials, shaker, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).[13]
-
Procedure:
-
Phase Preparation: Equal volumes of n-octanol and phosphate buffer (pH 7.4) are mixed vigorously and allowed to separate to ensure mutual saturation.
-
Dissolution: A known amount of this compound is dissolved in the aqueous phase to create a stock solution.
-
Partitioning: A precise volume of the stock solution is added to a vial containing a precise volume of the pre-saturated n-octanol.
-
Equilibration: The vial is sealed and shaken gently at a constant temperature for a sufficient period (e.g., 24 hours) to allow equilibrium to be reached.[14]
-
Phase Separation: The mixture is allowed to stand until the two phases clearly separate. Centrifugation can be used to accelerate this process.
-
Concentration Measurement: The concentration of the compound in both the aqueous and the n-octanol phases is determined using a suitable analytical technique.[12]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
-
This protocol determines the maximum concentration of a compound that can dissolve in an aqueous solvent at a specific temperature.
-
Objective: To quantify the equilibrium solubility of this compound in water or a specified buffer.
-
Materials: this compound, aqueous solvent (e.g., 50 mM phosphate buffer, pH 7.0), vials, thermostatted shaker, filtration system (e.g., 0.22 µm syringe filters), analytical instrument for quantification (e.g., spectrophotometer).
-
Procedure:
-
An excess amount of the solid compound is added to a vial containing a known volume of the aqueous solvent.[15]
-
The vial is sealed and placed in a thermostatted shaker to agitate at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved solid.[16]
-
The concentration of the dissolved compound in the clear filtrate is measured using a calibrated analytical method, such as UV-Vis spectroscopy by measuring absorbance at the appropriate wavelength.[16]
-
The measured concentration represents the aqueous solubility of the compound under the specified conditions.
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a novel amino acid derivative like this compound.
References
- 1. This compound | 33879-32-2 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C10H13NO3 | CID 10943394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thinksrs.com [thinksrs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. sacbiotech.wordpress.com [sacbiotech.wordpress.com]
- 10. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
- 16. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of 3-Methoxy-L-phenylalanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. These modifications can profoundly influence a peptide's conformational properties, receptor binding affinity, metabolic stability, and overall therapeutic potential. 3-Methoxy-L-phenylalanine, a derivative of L-phenylalanine, introduces a methoxy group on the phenyl ring. This modification can alter the electronic and steric properties of the side chain, potentially leading to enhanced biological activity through modified intra- and intermolecular interactions, such as hydrogen bonding and π-π stacking.
These application notes provide a comprehensive guide for the successful incorporation of Fmoc-3-Methoxy-L-phenylalanine-OH into peptide sequences using the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.
Key Applications and Considerations
The introduction of a methoxy group on the phenylalanine side chain can be leveraged for several applications:
-
Modulation of Receptor Binding: The methoxy group can act as a hydrogen bond acceptor and alter the electronic nature of the aromatic ring, potentially fine-tuning the binding affinity and selectivity of peptide ligands for their cognate receptors, such as G-protein coupled receptors (GPCRs).
-
Enhanced Metabolic Stability: The modification of the phenyl ring can increase resistance to enzymatic degradation by proteases, which may prolong the in vivo half-life of peptide-based therapeutics.
-
Conformational Control: The steric bulk and electronic properties of the methoxy group can introduce conformational constraints, influencing the peptide's secondary structure and its presentation to a biological target.
Considerations for Synthesis:
While the incorporation of this compound is generally straightforward, the methoxy group can introduce moderate steric hindrance and alter the reactivity of the carboxyl group. Therefore, the use of high-efficiency coupling reagents is recommended to ensure complete and efficient peptide bond formation.
Data Presentation: Synthesis of a Model Peptide
To illustrate the successful incorporation of this compound, representative data for the synthesis of a model peptide (e.g., Ac-Tyr-Gly-Gly-Phe(3-OMe)-Leu-NH₂) are presented below. It is important to note that specific yields and purities are highly sequence-dependent.
Table 1: Materials and Reagents for SPPS
| Reagent/Material | Supplier | Grade |
| Rink Amide AM Resin | Various | 100-200 mesh |
| Fmoc-3-Methoxy-L-phenylalanine-OH | Various | >98% Purity |
| Other Fmoc-protected Amino Acids | Various | >98% Purity |
| HATU | Various | Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis Grade |
| Piperidine | Various | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various | ACS Grade |
| Trifluoroacetic Acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| Water | Various | HPLC Grade |
| Acetonitrile (ACN) | Various | HPLC Grade |
Table 2: Representative Synthesis Parameters and Results for a Model Peptide
| Parameter | Value | Notes |
| Synthesis Scale | 0.1 mmol | Based on initial resin loading. |
| Resin Loading | 0.5 mmol/g | |
| Amino Acid Equivalents | 4.0 eq. | Relative to resin loading. |
| Coupling Reagent (HATU) Equivalents | 3.9 eq. | |
| Base (DIPEA) Equivalents | 8.0 eq. | |
| Coupling Time for 3-MeO-Phe | 2 hours | May require longer time or double coupling for difficult sequences. |
| Crude Peptide Yield | ~75-85% | Sequence-dependent. |
| Purity of Crude Peptide (RP-HPLC) | ~60-70% | Sequence-dependent. |
| Purity after RP-HPLC Purification | >95% |
Experimental Workflows and Signaling Pathways
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting logic for low coupling efficiency.
Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-3-Methoxy-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of Fmoc-3-Methoxy-L-phenylalanine into synthetic peptides using standard solid-phase peptide synthesis (SPPS) protocols. The introduction of a methoxy group on the phenylalanine side chain can influence the peptide's conformational properties, solubility, and biological activity, making it a valuable building block in drug discovery and peptide engineering.
Introduction
Fmoc-3-Methoxy-L-phenylalanine is an N-α-Fmoc-protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is base-labile, allowing for its removal under mild conditions that are compatible with most acid-labile side-chain protecting groups, forming the basis of orthogonal synthesis strategies. The methoxy substitution on the phenyl ring can enhance the solubility and stability of the resulting peptide. While specific quantitative data for the coupling and deprotection of Fmoc-3-Methoxy-L-phenylalanine is not extensively published, the protocols and performance characteristics of other modified phenylalanine derivatives suggest that standard SPPS conditions are a good starting point, with the potential need for optimization.
Physicochemical Properties
| Property | Value |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-3-methoxy-L-phenylalanine |
| Synonyms | Fmoc-L-Phe(3-OMe)-OH, Fmoc-3-methoxy-L-Phe-OH |
| CAS Number | 206060-40-4 |
| Molecular Formula | C₂₅H₂₃NO₅ |
| Molecular Weight | 417.46 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common SPPS solvents such as DMF and NMP |
Quantitative Data in Solid-Phase Peptide Synthesis
The efficiency of SPPS is influenced by several factors, including the specific amino acid sequence, resin, and coupling reagents. While specific data for Fmoc-3-Methoxy-L-phenylalanine is limited, the following table provides typical quantitative parameters for standard Fmoc-amino acids in SPPS. These values serve as a baseline, and optimization may be required for peptides containing 3-Methoxy-L-phenylalanine.
| Parameter | Typical Value Range | Monitoring Method | Notes |
| Coupling Efficiency | >99% | Kaiser test, TNBS test, or UV monitoring of Fmoc deprotection. | For modified amino acids like this compound, steric hindrance or electronic effects might slightly reduce coupling efficiency. A double coupling or extended reaction time may be necessary. |
| Fmoc Deprotection | ~5-20 minutes | UV monitoring of dibenzofulvene-piperidine adduct release. | The deprotection time can be influenced by the peptide sequence and resin. |
| Cleavage Yield | 70-95% | RP-HPLC analysis of the crude peptide. | Highly dependent on the peptide sequence, resin type, and cleavage cocktail composition. |
| Crude Peptide Purity | 50-90% | RP-HPLC analysis. | Sequence-dependent; hydrophobic or long peptides may have lower crude purity. |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a peptide incorporating Fmoc-3-Methoxy-L-phenylalanine. These protocols are based on standard Fmoc/tBu chemistry and may require optimization for specific peptide sequences.
General SPPS Workflow
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.
-
Add sufficient N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Protocol 2: Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 3: Amino Acid Coupling of Fmoc-3-Methoxy-L-phenylalanine
This protocol uses HBTU as the coupling agent, which is a reliable and widely used reagent.
-
Activation: In a separate vessel, dissolve Fmoc-3-Methoxy-L-phenylalanine (3-5 equivalents relative to resin loading) and HBTU (0.95 equivalents relative to the amino acid) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Due to the potential for steric hindrance from the methoxy group, a longer coupling time or a double coupling may be beneficial.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Washing: After complete coupling, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 4: Final Cleavage and Deprotection
Caution: This step involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
-
Prepare a cleavage cocktail. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) or a simpler mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5). The choice of scavengers depends on the amino acid composition of the peptide.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of synthesis scale).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers.
-
Dry the crude peptide under vacuum.
Protocol 5: Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile containing 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry (MS) to confirm its identity and purity.
Potential Side Reactions and Troubleshooting
While no side reactions specific to the 3-methoxy-phenylalanine residue have been widely reported, researchers should be aware of common side reactions in Fmoc-SPPS:
-
Incomplete Coupling: As mentioned, the methoxy group may slightly hinder the coupling reaction. If the Kaiser test is positive after the initial coupling, a second coupling should be performed. Using more potent coupling reagents like HATU or COMU can also improve efficiency.
-
Aspartimide Formation: This can occur with sequences containing Asp-Gly or Asp-Ser, particularly during piperidine treatment. The addition of HOBt to the piperidine solution can help to suppress this side reaction.
-
Diketopiperazine Formation: This is common after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin. Using 2-chlorotrityl chloride resin can minimize this side reaction.
Application in Biological Systems: Signaling Pathways
Peptides synthesized with modified amino acids such as this compound are often designed to have enhanced biological properties, such as increased stability or altered receptor binding affinity. Many of these peptides target G-protein coupled receptors (GPCRs), which are integral membrane proteins involved in a vast array of physiological processes. The incorporation of non-canonical amino acids can lead to more potent and selective GPCR ligands.
By following these protocols and considering the potential for necessary optimization, researchers can successfully incorporate Fmoc-3-Methoxy-L-phenylalanine into their peptides of interest, enabling the exploration of novel structure-activity relationships and the development of new peptide-based therapeutics and research tools.
Application Notes and Protocols: 3-Methoxy-L-phenylalanine in Drug Design and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-L-phenylalanine is a non-proteinogenic amino acid that serves as a versatile building block in medicinal chemistry and drug design. Its unique structural features, including the methoxy group on the phenyl ring, offer opportunities to modulate the pharmacological properties of parent compounds. This document provides detailed application notes on its use, summarizing key quantitative data and outlining relevant experimental protocols for its incorporation and evaluation in drug discovery programs. The methoxy group can alter lipophilicity, influence ligand-receptor interactions, and improve metabolic stability, making this compound a valuable tool for developing novel therapeutics, particularly in the realm of neuroscience.[1][2][3]
Key Applications in Drug Design
-
Peptide and Peptidomimetic Scaffolds: As an unnatural amino acid, this compound can be incorporated into peptide sequences to enhance their stability against enzymatic degradation and to probe structure-activity relationships (SAR).[1][2][3] The methoxy group can introduce conformational constraints and new binding interactions, potentially leading to increased potency and selectivity.
-
Neurological Drug Candidates: The structural similarity of this compound to endogenous neurotransmitter precursors like L-DOPA suggests its utility in designing molecules that target the central nervous system.[1] Its derivatives have been explored for their potential to modulate neurotransmitter systems, including dopaminergic, serotonergic, and glutamatergic pathways, making them relevant for conditions like Parkinson's disease and other neurodegenerative disorders.[1]
-
Asymmetric Synthesis: The chiral nature of this compound makes it a useful auxiliary in asymmetric synthesis, facilitating the stereoselective preparation of complex molecules.[1]
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data for derivatives of this compound and related compounds, providing insights into their biological activities.
Table 1: Inhibitory Activity of L-Phenylalanine Derivatives on Glutamatergic Receptors
| Compound | Target | Assay | IC50 (µM) | Reference |
| 3,5-diiodo-L-tyrosine | AMPA/kainate receptors | Patch-clamp on rat cultured neurons | 104.6 ± 14.1 | [4] |
| 3,5-dibromo-L-tyrosine | AMPA/kainate receptors | Patch-clamp on rat cultured neurons | 127.5 ± 13.3 | [4] |
Table 2: Binding Affinity of 3-Methoxytyramine (a related metabolite) to Adrenergic and Dopaminergic Receptors
| Compound | Receptor | Assay | IC50 (µM) | Reference |
| 3-Methoxytyramine | α2A-adrenergic | Radioligand binding | 3.6 ± 0.2 | |
| 3-Methoxytyramine | α2C-adrenergic | Radioligand binding | 55 ± 14 | |
| 3-Methoxytyramine | D1 dopamine | Radioligand binding | 121 ± 43 | |
| 3-Methoxytyramine | D2 dopamine | Radioligand binding | 36 ± 14 |
Experimental Protocols
Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Fmoc-3-Methoxy-L-phenylalanine into a peptide sequence on a solid support using the Fmoc/tBu strategy.
Materials:
-
Fmoc-3-Methoxy-L-phenylalanine
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Cold diethyl ether
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA) for HPLC
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Dissolve Fmoc-3-Methoxy-L-phenylalanine (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (Kaiser) test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air-dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity of a this compound-containing compound to a target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand specific for the target receptor.
-
Test compound (this compound derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare a solution of the radioligand at a concentration close to its Kd value.
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand solution, and the test compound at various concentrations. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6][7]
-
Protocol 3: Patch-Clamp Electrophysiology for Synaptic Transmission
This protocol is for assessing the effect of a this compound derivative on excitatory synaptic transmission.[8][9][10][11][12]
Materials:
-
Cultured neurons or acute brain slices.
-
Artificial cerebrospinal fluid (aCSF).
-
Intracellular solution for the patch pipette.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulators and microscope.
-
Test compound.
Procedure:
-
Preparation: Prepare cultured neurons or acute brain slices and place them in the recording chamber continuously perfused with aCSF.
-
Patch Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fill them with the intracellular solution.
-
Whole-Cell Recording:
-
Under visual guidance, approach a neuron with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the entire neuron.
-
-
Recording Synaptic Currents:
-
Clamp the neuron at a holding potential (e.g., -70 mV) to record spontaneous or evoked excitatory postsynaptic currents (EPSCs).
-
Establish a stable baseline recording of EPSCs.
-
-
Drug Application: Perfuse the test compound (this compound derivative) into the recording chamber at a known concentration.
-
Data Acquisition: Record the changes in the frequency and amplitude of EPSCs in the presence of the test compound.
-
Data Analysis:
-
Analyze the recorded data to determine the effect of the compound on synaptic transmission.
-
A decrease in EPSC frequency suggests a presynaptic site of action, while a decrease in amplitude points to a postsynaptic effect.
-
Construct dose-response curves to determine the IC50 of the compound.
-
Protocol 4: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay is used to assess the potential neuroprotective or cytotoxic effects of a this compound derivative.[13][14][15]
Materials:
-
Cultured neuronal cells.
-
96-well plates.
-
Cell culture medium.
-
Test compound.
-
Positive control for cytotoxicity (e.g., Triton X-100).
-
LDH assay kit (containing substrate, cofactor, and dye).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to adhere and grow.
-
Treatment:
-
For neuroprotection studies, pre-incubate the cells with the test compound before exposing them to a neurotoxic insult (e.g., glutamate, hydrogen peroxide).
-
For cytotoxicity studies, directly treat the cells with various concentrations of the test compound.
-
Include control wells: untreated cells (negative control), cells treated with the neurotoxin alone (for neuroprotection), and cells lysed with Triton X-100 (positive control for maximum LDH release).
-
-
Incubation: Incubate the plate for a specified period.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Assay:
-
In a new 96-well plate, mix the collected supernatant with the LDH assay reagent according to the kit manufacturer's instructions.
-
Incubate the plate at room temperature, protected from light, for the recommended time.
-
-
Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cytotoxicity or neuroprotection relative to the controls.
-
Cytotoxicity (%) = [(Absorbance of treated sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.
-
Neuroprotection (%) = [1 - (Absorbance of co-treated sample - Absorbance of negative control) / (Absorbance of toxin-treated sample - Absorbance of negative control)] x 100.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound derivatives and a typical experimental workflow for their evaluation.
Caption: Dopamine biosynthesis pathway from L-Phenylalanine.[16][17][18][19][20]
Caption: Serotonin biosynthesis pathway from L-Tryptophan.[21][22][23][24][25]
Caption: Putative mechanism of action at glutamatergic synapses.[26][27][28][29][30]
Caption: General workflow for drug discovery using this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Patch-clamp technique -Electrophysiology -Biophysics-BIO-PROTOCOL [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Patch Clamp Protocol [labome.com]
- 12. Protocol for detecting plastic changes in defined neuronal populations in neuropathic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 16. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dopamine - Wikipedia [en.wikipedia.org]
- 19. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 20. researchgate.net [researchgate.net]
- 21. 血清素合成及代谢 [sigmaaldrich.com]
- 22. drkumardiscovery.com [drkumardiscovery.com]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. news-medical.net [news-medical.net]
- 26. researchgate.net [researchgate.net]
- 27. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 28. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 29. ijbs.com [ijbs.com]
- 30. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Analytical Detection of 3-Methoxy-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 3-Methoxy-L-phenylalanine in various matrices. The protocols described herein are intended for research purposes and should be validated by the end-user to ensure performance characteristics are suitable for their specific application.
Introduction
This compound is a derivative of the essential amino acid L-phenylalanine. Its presence and concentration in biological systems and pharmaceutical preparations are of interest to researchers in various fields, including drug metabolism, pharmacokinetics, and biomarker discovery. Accurate and reliable analytical methods are crucial for its detection and quantification. This document outlines two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation for Biological Matrices
Effective sample preparation is critical for accurate analysis and to protect the analytical instrumentation. The choice of method depends on the sample matrix and the required sensitivity.
2.1. Protein Precipitation
This is a rapid and straightforward method for removing proteins from biological fluids like plasma or serum.
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile (containing an appropriate internal standard if using LC-MS/MS).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis or further processing (e.g., evaporation and reconstitution).
2.2. Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract compared to protein precipitation, which can be beneficial for increasing sensitivity and reducing matrix effects.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with a weak acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent to remove interfering substances.
-
Elution: Elute the this compound with a small volume of a suitable elution solvent (e.g., methanol containing 5% ammonia).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Analytical Methods
3.1. HPLC-UV Method
This method is suitable for the quantification of this compound at moderate concentrations.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm and 273 nm.[1]
-
Injection Volume: 10 µL.
3.2. LC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations in complex biological matrices.
Experimental Protocol:
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 80% B
-
5-6 min: 80% B
-
6-6.1 min: 80% to 2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 196.1 (corresponding to [M+H]⁺ for this compound).[2]
-
Product Ion (Q3): A characteristic fragment ion, for example, m/z 150.1 (loss of formic acid and methyl group). Note: The optimal product ion should be determined by direct infusion of a standard solution.
-
Internal Standard: A stable isotope-labeled version of the analyte (e.g., this compound-d3) is recommended for highest accuracy.
-
Data Presentation
The following table summarizes typical quantitative data that can be expected from the validation of these analytical methods. The values are illustrative and should be established for each specific application.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linear Range | 0.5 - 100 µg/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.2 ng/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~1 ng/mL |
| Accuracy (% Bias) | < 15% | < 15% |
| Precision (%RSD) | < 15% | < 15% |
| Recovery | > 85% | > 90% |
Visualizations
References
Application Notes and Protocols for Coupling Fmoc-3-Methoxy-L-phenylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient incorporation of Fmoc-3-Methoxy-L-phenylalanine into peptide sequences using solid-phase peptide synthesis (SPPS). Fmoc-3-Methoxy-L-phenylalanine is a valuable non-canonical amino acid used to introduce unique structural and functional properties into peptides, potentially enhancing their biological activity, metabolic stability, and conformational characteristics.[1] This document outlines optimized coupling procedures, comparative data for common coupling reagents, and methods for monitoring and troubleshooting the synthesis.
Introduction
The methoxy substitution on the phenyl ring of phenylalanine can influence the electronic and steric properties of the amino acid, which may affect coupling efficiency and the potential for side reactions.[1] Therefore, careful selection of coupling reagents and reaction conditions is crucial for achieving high yields and purity. This guide provides a systematic approach to the coupling of Fmoc-3-Methoxy-L-phenylalanine, enabling researchers to confidently incorporate this building block into their target peptides.
Quantitative Data Summary
While comprehensive, direct comparative studies for Fmoc-3-Methoxy-L-phenylalanine are limited in publicly available literature, the following tables summarize typical performance data for common coupling reagents in Fmoc-SPPS. These values provide a baseline for expected outcomes and can guide the selection of the most appropriate coupling strategy. Phenylalanine derivatives are generally not considered high-risk for racemization.[2][3]
Table 1: Comparative Performance of Common Coupling Reagents
| Coupling Reagent | Reagent Type | Typical Coupling Time | Typical Crude Purity (%) | Typical Racemization (%) |
| HATU | Aminium Salt | 30 - 60 min | >90 | < 1 |
| HBTU | Aminium Salt | 30 - 60 min | >90 | < 2 |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 120 min | >85 | < 2 |
Disclaimer: The data presented are representative values and may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
The following protocols are generalized for manual Fmoc-SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers and different synthesis scales.
Protocol 1: General Fmoc Solid-Phase Peptide Synthesis Cycle
This protocol outlines the essential steps for one cycle of amino acid coupling in Fmoc-SPPS.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., 150 mg of Rink Amide resin, 0.24 mmol/g) in a reaction vessel.
-
Add sufficient N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes at room temperature.
2. Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
3. Coupling of Fmoc-3-Methoxy-L-phenylalanine:
-
Proceed with one of the coupling protocols (Protocol 2, 3, or 4) described below.
4. Monitoring the Coupling Reaction:
-
After the coupling reaction, take a small sample of the resin beads and wash them with DMF and then ethanol.
-
Perform a Kaiser test to check for the presence of free primary amines. A yellow to brown color indicates a complete or near-complete reaction, while a deep blue color signifies incomplete coupling.
5. Capping (Optional):
-
If the Kaiser test indicates incomplete coupling after a second coupling attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.
Protocol 2: Coupling using HATU
HATU is a highly efficient coupling reagent, particularly for sterically hindered or challenging amino acids.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-3-Methoxy-L-phenylalanine (3 equivalents)
-
HATU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
Anhydrous DMF
Procedure:
-
In a separate vial, dissolve Fmoc-3-Methoxy-L-phenylalanine and HATU in DMF.
-
Add DIPEA to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
After the reaction, drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 3: Coupling using HBTU
HBTU is a cost-effective and widely used coupling reagent suitable for most standard couplings.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-3-Methoxy-L-phenylalanine (3 equivalents)
-
HBTU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
Anhydrous DMF
Procedure:
-
Follow the same procedure as Protocol 2, substituting HATU with HBTU.
-
The coupling time may be extended to 60 minutes.
Protocol 4: Coupling using DIC/Oxyma
This combination is a cost-effective option with a good safety profile and generally low racemization.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-3-Methoxy-L-phenylalanine (3 equivalents)
-
OxymaPure® (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Anhydrous DMF
Procedure:
-
In a separate vial, dissolve Fmoc-3-Methoxy-L-phenylalanine and OxymaPure® in DMF.
-
Add this solution to the deprotected peptide-resin.
-
Add DIC to the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
After the reaction, drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 5: Cleavage and Deprotection
This protocol is for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[4]
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[5]
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
Protocol 6: Peptide Purification and Analysis
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of water/acetonitrile containing 0.1% TFA.[2]
Analysis:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).
Visualizations
Caption: General workflow for a single cycle of Fmoc solid-phase peptide synthesis.
Caption: Simplified mechanism of amino acid activation and coupling in SPPS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. youtube.com [youtube.com]
3-Methoxy-L-phenylalanine: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine. While primarily utilized as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis, its structural similarity to neuroactive compounds suggests potential applications in neuroscience research.[1] This document provides an overview of the current understanding of related compounds and outlines detailed protocols for investigating the potential neuropharmacological properties of this compound.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | (2S)-2-amino-3-(3-methoxyphenyl)propanoic acid |
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.22 g/mol |
| CAS Number | 33879-32-2 |
| Appearance | White to off-white powder |
| Solubility | Sparingly soluble in water |
Potential Applications in Neuroscience
Direct research on the neuropharmacological activity of this compound is limited. However, extensive studies on its parent compound, L-phenylalanine, and its halogenated derivatives provide a strong rationale for investigating its potential effects on the central nervous system. The primary hypothesized mechanism of action is the modulation of glutamatergic neurotransmission.
L-phenylalanine has been shown to be a competitive antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. This interaction is crucial as the NMDA receptor plays a significant role in synaptic plasticity, learning, and memory. Overactivation of NMDA receptors is implicated in various neuropathological conditions, including epilepsy and ischemic brain damage.
Halogenated derivatives of L-phenylalanine, such as 3,5-diiodo-L-tyrosine (DIT) and 3,5-dibromo-L-tyrosine (DBrT), have demonstrated neuroprotective effects by depressing excitatory glutamatergic synaptic transmission with greater potency than L-phenylalanine itself. These derivatives have been shown to act via multiple mechanisms:
-
Competition for the glycine-binding site of NMDA receptors.
-
Competition for the glutamate-binding site of AMPA/kainate receptors.
-
Attenuation of presynaptic glutamate release.
Given these findings, this compound is a compelling candidate for investigation as a modulator of glutamatergic signaling with potential therapeutic applications in neurological disorders characterized by excitotoxicity.
Postulated Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action of this compound at a glutamatergic synapse, based on the known effects of L-phenylalanine and its derivatives.
Experimental Protocols
To elucidate the neuropharmacological profile of this compound, a series of in vitro and in vivo experiments are proposed.
In Vitro Assays
1. NMDA Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound to the NMDA receptor, specifically at the glycine co-agonist site.
-
Methodology:
-
Prepare synaptic membrane fractions from rat cerebral cortex.
-
Incubate the membrane preparation with a radiolabeled glycine site antagonist (e.g., [³H]DCKA) in the presence of varying concentrations of this compound.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the Ki value from the IC50 value determined from concentration-response curves using the Cheng-Prusoff equation.
-
2. AMPA/Kainate Receptor Binding Assay
-
Objective: To assess the binding affinity of this compound to AMPA/kainate receptors.
-
Methodology:
-
Use synaptic membrane preparations as described above.
-
Incubate the membranes with a radiolabeled AMPA/kainate receptor antagonist (e.g., [³H]CNQX) in the presence of a range of concentrations of this compound.
-
Separate bound and unbound radioligand via filtration.
-
Measure bound radioactivity by liquid scintillation.
-
Determine the Ki value from the IC50 obtained from competitive binding curves.
-
3. Electrophysiological Recording in Primary Neuronal Cultures
-
Objective: To characterize the functional effects of this compound on NMDA and AMPA receptor-mediated currents.
-
Methodology:
-
Culture primary hippocampal or cortical neurons from embryonic rats.
-
Perform whole-cell patch-clamp recordings from mature neurons (DIV 14-21).
-
To isolate NMDA receptor currents, perfuse the cells with a magnesium-free extracellular solution containing an AMPA receptor antagonist (e.g., CNQX) and a GABA_A receptor antagonist (e.g., picrotoxin). Apply NMDA and glycine to evoke currents.
-
To isolate AMPA receptor currents, perfuse with an extracellular solution containing an NMDA receptor antagonist (e.g., AP5) and a GABA_A receptor antagonist. Apply AMPA to evoke currents.
-
Apply this compound at various concentrations and measure its effect on the amplitude of the evoked currents.
-
Construct concentration-response curves to determine IC50 values.
-
4. Presynaptic Glutamate Release Assay
-
Objective: To investigate the effect of this compound on presynaptic glutamate release from synaptosomes.
-
Methodology:
-
Prepare synaptosomes from rat brain tissue.
-
Load synaptosomes with a fluorescent glutamate indicator (e.g., iGluSnFR).
-
Stimulate glutamate release using a depolarizing agent (e.g., high potassium concentration or 4-aminopyridine).
-
Measure the change in fluorescence in the presence and absence of varying concentrations of this compound.
-
Quantify the inhibitory effect on glutamate release.
-
Hypothetical Quantitative Data
The following table presents hypothetical data that could be obtained from the in vitro assays, based on the known potencies of L-phenylalanine and its halogenated derivatives.
| Assay | Compound | Parameter | Hypothetical Value |
| NMDA Receptor Binding | L-phenylalanine | Ki (µM) | ~1700 |
| This compound | Ki (µM) | To be determined | |
| AMPA Receptor Binding | L-phenylalanine | Ki (µM) | >10000 |
| This compound | Ki (µM) | To be determined | |
| Electrophysiology (NMDA) | L-phenylalanine | IC50 (mM) | 1.71 ± 0.24 |
| This compound | IC50 (mM) | To be determined | |
| Electrophysiology (AMPA) | 3,5-dibromo-L-tyrosine | IC50 (µM) | 127.5 ± 13.3 |
| This compound | IC50 (µM) | To be determined | |
| Glutamate Release | 3,5-dibromo-L-tyrosine | IC50 (µM) | ~30 |
| This compound | IC50 (µM) | To be determined |
In Vivo Studies
1. Animal Model of Excitotoxicity
-
Objective: To evaluate the neuroprotective effects of this compound in an in vivo model of excitotoxic neuronal injury.
-
Methodology:
-
Administer this compound (intraperitoneally or intracerebroventricularly) to adult rodents at various doses.
-
Induce excitotoxic brain injury by intracerebral injection of an NMDA receptor agonist (e.g., quinolinic acid) or by inducing transient focal ischemia (e.g., middle cerebral artery occlusion model).
-
Assess the extent of neuronal damage 24-72 hours post-injury using histological techniques (e.g., Nissl staining, TUNEL staining).
-
Evaluate behavioral deficits using standardized neurological scoring systems (e.g., Bederson score for stroke models).
-
Compare the outcomes in treated animals to vehicle-treated controls.
-
Experimental Workflow
The following diagram outlines a logical workflow for the comprehensive evaluation of this compound in neuroscience research.
Conclusion
While this compound is currently recognized for its role in chemical synthesis, its structural relationship to known neuromodulatory amino acids warrants a thorough investigation into its potential applications in neuroscience. The proposed experimental protocols provide a comprehensive framework for characterizing its interaction with glutamate receptors and evaluating its potential as a neuroprotective agent. The insights gained from such studies could pave the way for the development of novel therapeutics for a range of neurological disorders.
References
Application Notes: 3-Methoxy-L-phenylalanine for Site-Specific Protein Labeling
Introduction
3-Methoxy-L-phenylalanine is a non-canonical amino acid that serves as a valuable tool for site-specific protein labeling, primarily for biophysical studies such as Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Its structural similarity to the natural amino acid phenylalanine allows for its efficient incorporation into proteins using engineered biological machinery. The methoxy group provides a unique chemical handle and a sensitive probe to investigate protein structure, dynamics, and interactions without significantly perturbing the native protein conformation.[1][2] This application note details the principles and protocols for the site-specific incorporation of this compound into proteins expressed in Escherichia coli.
Principle of Incorporation
The site-specific incorporation of this compound is achieved through the expansion of the genetic code.[1] This technique relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize the unnatural amino acid and incorporate it in response to a specific codon, typically the amber stop codon (UAG), that has been introduced at the desired site in the gene of interest.[1][3] The engineered synthetase does not recognize any endogenous amino acids, and the engineered tRNA is not acylated by any endogenous synthetases, ensuring high fidelity of incorporation.
Key Applications
-
NMR Spectroscopy: The methoxy group's protons and carbon-13 atom provide distinct signals in ¹H and ¹³C NMR spectra, respectively.[1] This allows for the study of the local environment, conformational changes, and dynamics at a specific site within a large protein, where spectra of uniformly labeled proteins would be too complex to interpret.[1][4]
-
Structure-Function Studies: By replacing a native phenylalanine or tyrosine with this compound, researchers can probe the role of the hydroxyl group in tyrosine or specific steric and electronic interactions of the phenyl ring.
-
Ligand Binding Analysis: The chemical shifts of the methoxy group are sensitive to changes in the local environment, making it an effective probe for monitoring ligand binding and its effect on protein conformation.[1]
Data Presentation
| Unnatural Amino Acid Concentration (mg per 50 mL culture) | Full-Length Protein Yield (mg) |
| 25 | ~0.4 |
| 300 | ~1.2 |
| Wild-Type (no unnatural amino acid) | ~3.8 |
Table 1: Yield of the thioesterase domain of human fatty acid synthase (FAS-TE) expressed in E. coli with site-specific incorporation of p-methoxyphenylalanine. Data extracted from a study by Ye et al.[1]
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound in E. coli
This protocol is adapted from established methods for the incorporation of methoxyphenylalanine derivatives.[1] It describes the co-expression of the target protein containing an amber (TAG) codon and an orthogonal tRNA/aminoacyl-tRNA synthetase pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression plasmid for the target protein with a TAG amber stop codon at the desired labeling site.
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound (e.g., a mutant M. jannaschii tyrosyl-tRNA synthetase).[1]
-
This compound.
-
Luria-Bertani (LB) medium or other rich media.
-
Appropriate antibiotics for plasmid selection.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
L-arabinose (if the synthetase is under an inducible promoter).[1]
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the TAG codon) and the plasmid encoding the orthogonal synthetase/tRNA pair.
-
Culture Growth:
-
Inoculate a 10 mL starter culture of LB medium containing the appropriate antibiotics with a single colony from the transformation plate.
-
Grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium containing antibiotics with the overnight culture.
-
Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
-
Induction and Amino Acid Addition:
-
Add this compound to the culture to a final concentration of 1-2 mM.
-
If using an inducible synthetase, add the inducer (e.g., L-arabinose) at this point.[1]
-
Induce target protein expression by adding IPTG to a final concentration of 1 mM.
-
-
Protein Expression: Continue to incubate the culture for an additional 4-6 hours at 30°C or overnight at a lower temperature (e.g., 18-20°C) to improve protein folding.
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.
-
-
Protein Purification: Purify the protein of interest from the cell lysate using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verification of Incorporation: Confirm the successful incorporation of this compound by mass spectrometry. The mass of the purified protein should correspond to the expected mass with the unnatural amino acid.
Protocol 2: Analysis of Labeled Protein by NMR Spectroscopy
This protocol provides a general workflow for analyzing the labeled protein using ¹H-¹³C HSQC NMR to observe the methoxy group's signal.[1]
Materials:
-
Purified protein containing this compound.
-
NMR buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.0 in D₂O).
-
NMR spectrometer equipped with a cryoprobe.
Procedure:
-
Sample Preparation:
-
Exchange the purified protein into the NMR buffer using a desalting column or dialysis.
-
Concentrate the protein sample to a suitable concentration for NMR (typically 0.1 - 1.0 mM).
-
-
NMR Data Acquisition:
-
Acquire a two-dimensional ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum.
-
Set the spectral widths to cover the expected chemical shifts of the methoxy group (approximately 3.6-3.8 ppm for ¹H and 55-56 ppm for ¹³C).[1]
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Identify the cross-peak corresponding to the methoxy group of the incorporated this compound. The position of this peak provides information about the local chemical environment.
-
-
Ligand Titration (Optional):
-
To study ligand binding, acquire a series of ¹H-¹³C HSQC spectra while titrating a ligand into the protein sample.
-
Monitor changes in the chemical shift of the methoxy group's cross-peak to determine binding affinity and map the binding site.[1]
-
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Principle of amber codon suppression.
References
- 1. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spin.niddk.nih.gov [spin.niddk.nih.gov]
Application Note: HPLC Purification of Peptides Containing 3-Methoxy-L-phenylalanine
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, such as receptor affinity, metabolic stability, and bioavailability. 3-Methoxy-L-phenylalanine, an analog of L-phenylalanine, introduces a methoxy group on the phenyl ring, which can alter the peptide's hydrophobicity and conformational preferences. The successful synthesis of peptides containing this modified amino acid necessitates a robust purification strategy to isolate the target peptide from a complex mixture of impurities generated during solid-phase peptide synthesis (SPPS). These impurities may include deletion sequences, truncated peptides, and products of incomplete deprotection.[1]
This application note details a general methodology for the purification of peptides containing this compound using reversed-phase high-performance liquid chromatography (RP-HPLC). RP-HPLC is the standard and most robust method for peptide purification, separating molecules based on their hydrophobicity.[1] The protocols provided herein are intended as a starting point and may require optimization depending on the specific properties of the peptide sequence.
Physicochemical Properties of this compound Peptides
The presence of the 3-methoxy group on the phenylalanine residue increases the hydrophobicity of the peptide compared to its unsubstituted phenylalanine counterpart. This increased hydrophobicity will lead to longer retention times on reversed-phase columns. The aromatic ring also allows for UV detection at wavelengths around 250-290 nm, in addition to the peptide backbone absorbance at 210-220 nm.[2]
Experimental Workflow
The overall workflow for the purification of a peptide containing this compound involves several key stages, from initial analysis of the crude product to final purity assessment and lyophilization.
Caption: Workflow for HPLC Purification.
Materials and Instrumentation
| Item | Supplier & Catalog Number (Example) |
| HPLC System | Agilent 1260 Infinity II or similar |
| Preparative C18 Column | Agilent PLRP-S, 10 µm, 300 Å, 21.2 x 150 mm |
| Analytical C18 Column | Agilent Zorbax 300SB-C18, 5 µm, 4.6 x 150 mm |
| Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC Grade |
| Trifluoroacetic Acid (TFA) | HPLC Grade |
| Mass Spectrometer | Agilent 6545XT AdvanceBio LC/Q-TOF or similar |
Protocols
Protocol 1: Analytical RP-HPLC of Crude Peptide
This protocol is for the initial analysis of the crude peptide to determine the retention time of the target peptide and the impurity profile.
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: Analytical C18 Column (e.g., Agilent Zorbax 300SB-C18, 5 µm, 4.6 x 150 mm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A typical starting gradient is 5-65% B over 30 minutes. This may need to be adjusted based on the hydrophobicity of the peptide.
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm and 280 nm
-
Injection Volume: 10-20 µL
-
-
Analysis: Identify the peak corresponding to the target peptide, which is typically the major peak, and confirm its identity by mass spectrometry.
Protocol 2: Preparative RP-HPLC for Peptide Purification
This protocol outlines the purification of the crude peptide on a larger scale.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as DMSO or DMF, and then dilute with Mobile Phase A to a concentration that prevents precipitation.
-
HPLC Conditions:
-
Column: Preparative C18 Column (e.g., Agilent PLRP-S, 10 µm, 300 Å, 21.2 x 150 mm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Based on the analytical run, create a shallower gradient around the elution time of the target peptide to maximize resolution. For example, if the peptide elutes at 40% B in the analytical run, a preparative gradient could be 30-50% B over 40 minutes.
-
Flow Rate: 20 mL/min (adjust based on column dimensions)
-
Detection: 220 nm
-
Injection Volume: Dependent on the loading capacity of the column, typically in the range of 1-5 mL.
-
-
Fraction Collection: Collect fractions of 5-10 mL throughout the elution of the main peak.
Protocol 3: Analysis of Collected Fractions and Final Purity Assessment
-
Fraction Analysis: Analyze each collected fraction using the analytical RP-HPLC method described in Protocol 1 to determine the purity of each fraction.
-
Pooling: Combine the fractions that meet the desired purity level (e.g., >95%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.
-
Final Purity Check: Perform a final analytical RP-HPLC and mass spectrometry analysis on the lyophilized product to confirm its purity and identity.
Data Presentation
The following tables summarize typical data obtained during the purification of a hypothetical peptide containing this compound.
Table 1: Analytical HPLC of Crude Peptide
| Peak Number | Retention Time (min) | Area (%) | Identity |
| 1 | 12.5 | 5.2 | Impurity 1 |
| 2 | 15.8 | 68.3 | Target Peptide |
| 3 | 17.1 | 12.1 | Impurity 2 |
| 4 | 19.4 | 8.9 | Impurity 3 |
| Other | - | 5.5 | - |
Table 2: Purity of Collected Preparative HPLC Fractions
| Fraction Number | Purity (%) by Analytical HPLC |
| 1 | 85.2 |
| 2 | 96.1 |
| 3 | 98.5 |
| 4 | 97.9 |
| 5 | 92.3 |
Table 3: Final Purity and Yield
| Parameter | Value |
| Initial Crude Mass | 100 mg |
| Final Purified Mass | 55 mg |
| Yield | 55% |
| Final Purity | >98% |
Troubleshooting and Optimization
-
Poor Resolution: If the target peptide co-elutes with impurities, consider optimizing the gradient slope (making it shallower), changing the organic modifier (e.g., methanol instead of acetonitrile), or adjusting the pH of the mobile phase.[3][4]
-
Peak Tailing: For hydrophobic peptides, peak tailing can be an issue.[5] Increasing the column temperature (e.g., to 40-60°C) can improve peak shape.[3] Using a different ion-pairing agent, such as formic acid, may also be beneficial, especially for LC-MS applications where TFA can cause ion suppression.[6]
-
Low Yield: Low recovery can be due to precipitation of the peptide on the column or irreversible binding. Ensure the peptide is fully dissolved before injection. For very hydrophobic peptides, a C8 or phenyl column might be a better alternative to a C18 column.[5]
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the decision-making process for optimizing the HPLC purification method.
Caption: HPLC Method Optimization.
Conclusion
The purification of peptides containing this compound can be effectively achieved using standard reversed-phase HPLC protocols. The increased hydrophobicity of this unnatural amino acid necessitates careful optimization of the mobile phase gradient to ensure adequate separation from synthesis-related impurities. The protocols and guidelines presented in this application note provide a solid foundation for developing a robust and efficient purification strategy for these modified peptides.
References
- 1. bachem.com [bachem.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 4. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
Application Notes and Protocols for Mass Spectrometry Analysis of 3-Methoxy-L-phenylalanine Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of peptides modified with 3-Methoxy-L-phenylalanine using mass spectrometry. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of key workflows and signaling pathways to facilitate research and development in proteomics and drug discovery.
Introduction
The incorporation of non-canonical amino acids, such as this compound, into peptides is a rapidly growing area of interest in drug development and biological research. This modification can significantly alter the peptide's conformation, stability, and biological activity. Mass spectrometry (MS) is a powerful analytical technique for the characterization and quantification of these modified peptides. However, the unique properties of this compound necessitate specific considerations in experimental design and data interpretation. These notes provide a framework for the successful analysis of this compound modified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
Quantitative analysis of this compound modified peptides is crucial for understanding their behavior in biological systems. The following tables provide a template for organizing and presenting quantitative data obtained from LC-MS/MS experiments.
Table 1: LC-MS/MS Parameters for the Analysis of a Hypothetical this compound Modified Peptide (Ac-Tyr(3-OMe)-Val-Gly-NH2)
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-40% B over 15 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Instrument | High-Resolution Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| MS1 Scan Range | m/z 100-1500 |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) |
| Collision Energy | Stepped (e.g., 20, 30, 40 eV) |
Table 2: Theoretical and Observed Fragment Ions for the Hypothetical Peptide Ac-Tyr(3-OMe)-Val-Gly-NH2
| Ion Type | Sequence | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) | Relative Abundance (%) |
| b1 | Ac-Tyr(3-OMe) | 238.1128 | 238.1130 | 0.8 | 100 |
| b2 | Ac-Tyr(3-OMe)-Val | 337.1812 | 337.1815 | 0.9 | 75 |
| y1 | Gly-NH2 | 75.0502 | 75.0501 | -1.3 | 90 |
| y2 | Val-Gly-NH2 | 174.1186 | 174.1188 | 1.1 | 85 |
| Immonium (Tyr(3-OMe)) | 152.0706 | 152.0705 | -0.7 | 60 |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the analysis of this compound modified peptides.
Protocol 1: Solid-Phase Peptide Synthesis of a this compound Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating this compound using Fmoc/tBu strategy.[1][2]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-3-Methoxy-L-phenylalanine)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure in DMF. b. Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and shake for 2 hours. d. Monitor the coupling reaction using a Kaiser test.[3]
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating Fmoc-3-Methoxy-L-phenylalanine at the desired position.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours. c. Precipitate the cleaved peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[4]
-
Characterization: Confirm the identity and purity of the peptide by LC-MS.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol describes the preparation of a synthesized this compound modified peptide for mass spectrometry analysis.[5]
Materials:
-
Lyophilized peptide
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Stock Solution Preparation: a. Accurately weigh approximately 1 mg of the lyophilized peptide. b. Dissolve the peptide in a known volume of 50% acetonitrile in water to make a 1 mg/mL stock solution. c. Vortex thoroughly to ensure complete dissolution.
-
Working Solution Preparation: a. Dilute the stock solution with 0.1% formic acid in water to a final concentration suitable for LC-MS/MS analysis (e.g., 1-10 µg/mL). The optimal concentration may need to be determined empirically based on instrument sensitivity.
-
Sample Filtration (Optional): If the sample contains particulates, centrifuge at high speed for 5 minutes and transfer the supernatant to a clean autosampler vial.
-
Storage: Store the prepared samples at 4°C for short-term storage or -20°C for long-term storage.
Protocol 3: LC-MS/MS Analysis
This protocol provides a general procedure for the analysis of this compound modified peptides using a high-resolution mass spectrometer.[5][6]
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
LC Separation: a. Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B). b. Inject the prepared peptide sample. c. Run the chromatographic gradient as defined in Table 1 to separate the peptide from any impurities.
-
MS Analysis: a. Acquire data in positive ion mode using electrospray ionization. b. Perform a full MS scan to determine the precursor ion m/z of the intact peptide. c. Use data-dependent acquisition to trigger MS/MS fragmentation of the most intense precursor ions. d. Optimize collision energy to obtain a rich fragmentation spectrum.
-
Data Analysis: a. Process the raw data using appropriate software (e.g., manufacturer's software, MaxQuant, or similar). b. Identify the peptide by matching the precursor mass and fragmentation pattern to the theoretical values. c. Confirm the presence of the this compound modification by observing the characteristic mass shift in the precursor and fragment ions.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for synthesis and analysis of this compound peptides.
Potential Signaling Pathway Involvement
While specific signaling pathways directly modulated by this compound are not yet well-defined, the parent amino acid, phenylalanine, is known to influence key cellular signaling cascades such as the mTOR and MAPK pathways.[7][8][9] The introduction of a methoxy group could potentially alter these interactions.
Caption: Potential influence of this compound on mTOR and MAPK pathways.
Conclusion
The analysis of peptides containing this compound by mass spectrometry requires careful optimization of synthesis, sample preparation, and instrument parameters. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully characterize and quantify these modified peptides. Further investigation into the specific fragmentation patterns and biological activities of peptides containing this modification will continue to advance our understanding of their potential applications in science and medicine.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Systematic analysis of the MAPK signaling network reveals MAP3K-driven control of cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Methoxy-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of 3-Methoxy-L-phenylalanine into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the potential side reactions associated with the 3-methoxy group on the phenylalanine side chain during SPPS?
While this compound is generally compatible with standard Fmoc-based SPPS, the methoxy group on the aromatic ring introduces a few potential, albeit not commonly reported, side reactions, primarily during the final trifluoroacetic acid (TFA) cleavage and deprotection step.
-
Electrophilic Attack on the Activated Ring: The methoxy group is an electron-donating group, which activates the phenyl ring, making it more susceptible to electrophilic attack. During TFA cleavage, carbocations are generated from side-chain protecting groups (e.g., tert-butyl cations from Boc or tBu groups). These carbocations can potentially alkylate the electron-rich aromatic ring of the 3-methoxy-phenylalanine residue if not effectively quenched by scavengers.
-
Partial Demethylation: Although the methyl ether of the methoxy group is relatively stable to TFA, prolonged exposure to strong acids or the presence of certain scavengers could theoretically lead to partial cleavage of the methyl group, resulting in the formation of a 3-hydroxy-L-phenylalanine residue. This is generally considered a minor risk with standard TFA cleavage protocols.
Q2: Are there any specific recommendations for the coupling of Fmoc-3-Methoxy-L-phenylalanine?
Standard coupling protocols used in Fmoc-SPPS are generally effective for Fmoc-3-Methoxy-L-phenylalanine. Due to the potential for minor steric hindrance from the methoxy group, it is prudent to ensure complete coupling.
-
Coupling Reagents: Standard coupling reagents such as HBTU, HATU, or HCTU with a tertiary base like N,N-diisopropylethylamine (DIPEA) are recommended.
-
Monitoring the Coupling Reaction: It is crucial to monitor the coupling efficiency using a qualitative test like the Kaiser test or a quantitative test like a resin sample cleavage and HPLC analysis.
-
Double Coupling: If incomplete coupling is suspected, a second coupling step with fresh reagents should be performed to ensure the reaction goes to completion.
Q3: What is the recommended cleavage cocktail for peptides containing this compound?
A standard cleavage cocktail is generally sufficient. The key is the inclusion of effective scavengers to prevent side reactions on the activated phenyl ring.
-
Recommended Cocktail: A commonly used and effective cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). TIS is an excellent scavenger for carbocations.
-
Cleavage Time: A cleavage time of 2-3 hours at room temperature is typically adequate. Prolonged cleavage times should be avoided to minimize the potential for any acid-catalyzed side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling of Fmoc-3-Methoxy-L-phenylalanine | Minor steric hindrance from the methoxy group. | - Perform a double coupling. - Use a more potent coupling reagent like HATU. - Increase the coupling time. - Ensure all reagents are fresh and anhydrous. |
| Presence of a +14 Da adduct in the final peptide mass spectrum | Alkylation of the 3-methoxy-phenylalanine ring by a methyl cation (less common). | - Ensure an adequate concentration of scavengers (e.g., TIS, water) in the cleavage cocktail. - Minimize cleavage time. |
| Presence of a -14 Da modification in the final peptide mass spectrum | Partial demethylation of the methoxy group to a hydroxyl group. | - Avoid prolonged exposure to the cleavage cocktail. - Ensure the cleavage is performed at room temperature and not at elevated temperatures. |
| Broad or shouldered peak in HPLC chromatogram | A mixture of the desired peptide and a small amount of a modified peptide (e.g., alkylated or demethylated). | - Optimize the cleavage conditions (scavengers, time). - Employ a high-resolution purification method, such as a shallower gradient during reverse-phase HPLC. |
Experimental Protocols
Protocol 1: Coupling of Fmoc-3-Methoxy-L-phenylalanine
This protocol outlines a standard manual coupling cycle for incorporating Fmoc-3-Methoxy-L-phenylalanine into a peptide sequence on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-3-Methoxy-L-phenylalanine (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step (double coupling).
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
-
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection and any N-terminal modification, wash the resin-bound peptide thoroughly with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (at least 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic-soluble impurities.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry to confirm the identity and purity of the peptide.
-
Visualizations
Technical Support Center: Optimizing Cleavage of 3-Methoxy-L-phenylalanine from Resin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the cleavage of peptides containing 3-Methoxy-L-phenylalanine from solid-phase synthesis resins.
Frequently Asked Questions (FAQs)
Q1: Is the 3-methoxy group on the phenylalanine side chain labile during standard TFA cleavage?
The methoxy group on the aromatic ring of phenylalanine is generally considered stable under standard trifluoroacetic acid (TFA) cleavage conditions used in Fmoc-based solid-phase peptide synthesis (SPPS). However, prolonged exposure to strong acids or the presence of certain scavengers could potentially lead to side reactions, although this is not commonly reported. It is always recommended to perform a small-scale trial cleavage to assess the stability of your specific peptide.[1]
Q2: What are the potential side reactions involving this compound during cleavage?
While specific side reactions for this compound are not extensively documented, potential issues could arise due to the electron-donating nature of the methoxy group, which activates the aromatic ring. These may include:
-
Alkylation: The electron-rich phenyl ring could be susceptible to alkylation by carbocations generated from protecting groups or the resin linker during cleavage.[2]
-
Oxidation: Although less common for a methoxy group compared to a free phenol, oxidative damage can be a general concern during peptide workup.
-
Demethylation: While unlikely under standard TFA conditions, very harsh acidic conditions or extended cleavage times could potentially lead to the cleavage of the methyl ether, converting the methoxy group to a hydroxyl group.
Q3: How do I choose the right cleavage cocktail for a peptide containing this compound?
The choice of cleavage cocktail depends on the other amino acids in your peptide sequence and the resin used. For a peptide containing this compound without other sensitive residues, a standard TFA/scavenger mixture is typically sufficient. The key is to select appropriate scavengers to trap reactive cationic species.[1][2]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Low peptide yield after cleavage. | Incomplete cleavage from the resin. | - Perform a small-scale trial cleavage and analyze both the filtrate and the resin to confirm if the peptide remains attached.[2] - Increase the cleavage time in increments (e.g., from 2 hours to 4 hours) and monitor for improvement. - Ensure the resin is adequately swollen before and during cleavage. |
| Peptide precipitation is incomplete. | - If the peptide is hydrophobic, it may be soluble in the ether used for precipitation.[3] Try a different precipitation solvent or a mixture of solvents. - Concentrate the TFA filtrate to a smaller volume before adding cold ether.[3] | |
| Presence of unexpected higher molecular weight species in mass spectrometry. | Alkylation of the this compound residue. | - Increase the concentration or change the type of scavenger in your cleavage cocktail. Triisopropylsilane (TIS) is a common and effective scavenger for this purpose.[4] - Consider using a cocktail with a combination of scavengers, such as Reagent B (TFA/Phenol/Water/TIS).[5] |
| Re-attachment of the peptide to the resin. | - This can occur with nucleophilic side chains. Ensure sufficient scavengers are present to quench the reactive species generated from the linker.[3] | |
| Presence of a peak corresponding to the peptide minus a methyl group (14 Da difference). | Demethylation of the 3-methoxy group. | - Reduce the cleavage time to the minimum required for complete cleavage. - Avoid excessively harsh cleavage conditions. Standard TFA cocktails should not cause significant demethylation. |
Cleavage Cocktail Comparison
The following table summarizes common cleavage cocktails that can be used for peptides containing this compound. The choice will depend on the presence of other sensitive residues in your peptide sequence.
| Reagent | Composition | Primary Use and Considerations |
| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | A good general-purpose, low-odor cocktail for many peptides. TIS is an excellent carbocation scavenger.[1] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Useful when the peptide contains trityl-based protecting groups. Phenol can also act as a scavenger.[5] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[1] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide | Specifically designed to prevent the oxidation of methionine residues.[5][6] |
Experimental Protocols
General Protocol for TFA-Mediated Cleavage of this compound Containing Peptides
This protocol is a general guideline and should be optimized for your specific peptide.
1. Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin thoroughly with dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF and to swell the resin.[1]
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
2. Cleavage Cocktail Preparation:
-
In a fume hood, prepare the chosen cleavage cocktail immediately before use. For a peptide containing this compound without other sensitive residues, a cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS is a good starting point.[1]
3. Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[2]
-
Stopper the vessel and allow the reaction to proceed at room temperature with occasional agitation for 2-3 hours.[2]
4. Peptide Isolation:
-
Filter the resin through a sintered glass funnel and collect the filtrate into a clean round-bottom flask.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[2]
5. Peptide Precipitation:
-
In a separate centrifuge tube, add 10 volumes of cold methyl tert-butyl ether.
-
Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[5]
6. Peptide Collection and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and byproducts.[2]
7. Drying:
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.
Visualizations
Caption: A standard workflow for the cleavage of a peptide from resin.
Caption: A decision tree for troubleshooting common cleavage issues.
References
Technical Support Center: Troubleshooting Aggregation of Peptides with 3-Methoxy-L-phenylalanine
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the aggregation of peptides incorporating 3-Methoxy-L-phenylalanine. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My peptide containing this compound is showing poor solubility. What is the likely cause?
A1: The poor solubility of your peptide is likely due to the physicochemical properties of this compound. The methoxy group (-OCH3) on the phenyl ring increases the hydrophobicity of the amino acid side chain compared to a standard phenylalanine. This increased hydrophobicity can lead to stronger intermolecular hydrophobic interactions, promoting self-association and aggregation in aqueous solutions.[1][2] Additionally, the aromatic nature of the phenyl ring can contribute to aggregation through π-π stacking interactions.[3][4][5]
Q2: I am observing aggregation during solid-phase peptide synthesis (SPPS) after incorporating this compound. What can I do?
A2: Aggregation during SPPS is a common issue, particularly with hydrophobic or aggregation-prone sequences.[6][7] The incorporation of this compound can exacerbate this. Here are several strategies to mitigate on-resin aggregation:
-
Optimize Coupling Conditions: Increase the coupling time or perform a double coupling for the amino acid following the this compound residue. Using stronger coupling reagents like HATU or HBTU can also improve efficiency.
-
Incorporate Structure-Disrupting Elements: The use of pseudoproline dipeptides can be highly effective in disrupting the secondary structures that lead to aggregation.[6][7]
-
Use Chaotropic Salts: Washing the resin with a solution of a chaotropic salt, such as LiCl, before coupling can help to break up aggregates.[3][8]
-
Change the Synthesis Solvent: Switching from DMF to NMP or adding a small amount of DMSO can help to solvate the growing peptide chain more effectively.[8]
Q3: My purified peptide with this compound precipitates out of solution. How can I improve its solubility?
A3: Improving the solubility of a purified peptide often involves optimizing the solution conditions. Here are some approaches:
-
Adjust the pH: The net charge of your peptide can significantly influence its solubility. If your peptide has a net acidic or basic charge, adjusting the pH of the buffer away from its isoelectric point (pI) can increase electrostatic repulsion between peptide molecules and reduce aggregation.[1][9]
-
Use of Organic Co-solvents: For highly hydrophobic peptides, dissolving the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then slowly adding it to your aqueous buffer is a standard method.[2][10][11][12] It is crucial to keep the final concentration of the organic solvent low, as it may affect your downstream experiments.[2]
-
Add Solubilizing Agents: In some cases, the addition of non-ionic detergents or other solubilizing agents can help to prevent aggregation.[6]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing your peptide solution can promote aggregation. It is recommended to aliquot your peptide solution and store it at -20°C or -80°C.[1][10]
Q4: How can I detect and characterize the aggregation of my this compound-containing peptide?
A4: Several biophysical techniques can be used to detect and characterize peptide aggregation:
-
Thioflavin T (ThT) Fluorescence Assay: This is a common method to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures.[13][14][15][16]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to monitor changes in the secondary structure of your peptide. A transition from a random coil or α-helical structure to a β-sheet conformation can be indicative of aggregation.[1][17]
-
Size Exclusion Chromatography (SEC): SEC can separate peptides based on their size. The appearance of high molecular weight species can indicate the presence of soluble aggregates.[14]
-
Transmission Electron Microscopy (TEM): TEM allows for the direct visualization of aggregate morphology, such as fibrils or amorphous aggregates.[14]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting aggregation issues with peptides containing this compound.
Problem: Poor Peptide Solubility Upon Reconstitution
| Possible Cause | Suggested Solution |
| High Hydrophobicity | Test solubility in a small amount of an organic solvent like DMSO, then dilute with aqueous buffer.[2][10][11][12] |
| Peptide is at its Isoelectric Point (pI) | Adjust the pH of the buffer to be at least 2 units away from the calculated pI of the peptide.[1] |
| Intermolecular Hydrogen Bonding | Try adding denaturants like guanidinium chloride or urea (assay compatibility permitting). |
Problem: Aggregation During Solid-Phase Peptide Synthesis (SPPS)
| Symptom | Suggested Solution |
| Incomplete coupling (positive Kaiser test) | Perform a double coupling or use a stronger coupling reagent. |
| Poor resin swelling | Switch to a more polar solvent like NMP or add DMSO.[8] |
| Multiple deletion sequences in crude product | Incorporate a pseudoproline dipeptide at a strategic position in the sequence.[6][7] |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Peptide Aggregation
This protocol outlines a method to monitor the kinetics of peptide aggregation.
Materials:
-
Lyophilized peptide containing this compound
-
Thioflavin T (ThT)
-
Sterile, ultrapure water
-
Appropriate buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in an appropriate solvent to create a stock solution. Determine the concentration accurately.
-
ThT Stock Solution: Prepare a 1 mM ThT stock solution in sterile water and filter it through a 0.22 µm filter.
-
Assay Setup: In the wells of the 96-well plate, mix the peptide solution (at the desired final concentration) with the ThT working solution (e.g., 20 µM final concentration) in the assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[13][18] An increase in fluorescence over time indicates the formation of β-sheet-rich aggregates.[15][16]
Protocol 2: Small-Scale Peptide Solubility Test
Before dissolving your entire peptide stock, it is crucial to perform a small-scale solubility test.[1][2]
Procedure:
-
Aliquot a small, known amount of the lyophilized peptide (e.g., 0.1 mg).
-
Add a defined volume of your primary solvent (e.g., sterile water or buffer) to achieve a desired concentration.
-
Vortex or sonicate the sample to aid dissolution.[11]
-
Visually inspect for any undissolved particles.
-
If the peptide is insoluble, sequentially add small amounts of a co-solvent like DMSO, vortexing after each addition, until the peptide dissolves.[2][10] Record the final solvent composition.
Visualizations
Caption: A workflow for troubleshooting peptide aggregation.
Caption: Factors influencing peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. benchchem.com [benchchem.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. benchchem.com [benchchem.com]
- 14. xtalks.com [xtalks.com]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Improving Coupling Efficiency of Fmoc-3-Methoxy-L-phenylalanine
Welcome to the technical support center for optimizing the coupling of Fmoc-3-Methoxy-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-3-Methoxy-L-phenylalanine considered a challenging amino acid to couple?
A1: Fmoc-3-Methoxy-L-phenylalanine can be challenging to couple efficiently due to the steric hindrance presented by the bulky Fmoc protecting group and the methoxy group on the phenyl ring. This steric bulk can impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, potentially leading to lower coupling yields and incomplete reactions.[1]
Q2: What are the primary indicators of poor coupling efficiency for Fmoc-3-Methoxy-L-phenylalanine?
A2: The most common indicators of poor coupling efficiency are:
-
A positive Kaiser test: This colorimetric test detects free primary amines on the resin, indicating that the coupling reaction has not gone to completion.[2]
-
Deletion sequences in the final peptide: Mass spectrometry analysis of the crude peptide may reveal a significant peak corresponding to the peptide sequence lacking the Fmoc-3-Methoxy-L-phenylalanine residue.
-
Low overall yield: Inefficient coupling at one or more steps will result in a lower final yield of the desired peptide.[2]
Q3: Which coupling reagents are most effective for incorporating Fmoc-3-Methoxy-L-phenylalanine?
A3: For sterically hindered amino acids like Fmoc-3-Methoxy-L-phenylalanine, more potent coupling reagents are generally recommended.[3][4] Uronium/aminium salts and phosphonium salts are typically more effective than carbodiimides alone.[3] Commonly used high-efficiency coupling reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and suitability for hindered couplings with a low risk of racemization.[5][6]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU with comparable high efficiency.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): An effective phosphonium salt for hindered couplings that minimizes the risk of guanidinylation side reactions.[1][3]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with high reactivity and a favorable safety profile.[6]
Q4: What are common side reactions to be aware of when coupling Fmoc-3-Methoxy-L-phenylalanine, and how can they be minimized?
A4: The primary side reaction of concern is racemization , although Nα-urethane protected amino acids are generally resistant to it.[7] To minimize racemization:
-
Avoid prolonged pre-activation times. [5]
-
Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of a stronger base like DIPEA, especially if racemization is a concern.[3][7]
-
Incorporate additives like OxymaPure or HOAt, which can suppress racemization.[7]
Another potential side reaction, particularly when using uronium-based reagents like HATU or HBTU in excess, is guanidinylation of the N-terminal amine, which terminates the peptide chain. To avoid this, use a stoichiometric amount of the coupling reagent relative to the amino acid or opt for a phosphonium-based reagent like PyBOP.[1][6]
Q5: When should I consider performing a "double coupling"?
A5: A double coupling is a recommended strategy to drive a difficult coupling reaction to completion.[2] You should consider a double coupling if:
-
The Kaiser test is positive after the initial coupling reaction.
-
You are working with a known difficult sequence or have previously experienced incomplete coupling with this particular residue.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Coupling Efficiency (Positive Kaiser Test) | - Insufficient reagent activity- Steric hindrance- Inadequate reaction time- Peptide aggregation | - Switch to a more potent coupling reagent (e.g., HATU, HCTU).[6]- Perform a double coupling.[2]- Increase the coupling reaction time (e.g., to 2-4 hours or overnight).[4]- Use solvents known to disrupt aggregation, such as NMP or a mixture of DMF/DCM/NMP.[8][9] |
| Presence of Deletion Sequences in Mass Spectrometry | - Incomplete coupling of Fmoc-3-Methoxy-L-phenylalanine. | - Implement the solutions for low coupling efficiency.- Ensure high-purity Fmoc-3-Methoxy-L-phenylalanine is used. |
| Low Final Peptide Yield | - Cumulative effect of incomplete couplings.- Side reactions leading to truncated or modified peptides. | - Optimize the coupling protocol for Fmoc-3-Methoxy-L-phenylalanine using the strategies outlined.- Carefully monitor each coupling step. |
| Presence of Diastereomeric Impurities (Racemization) | - Prolonged pre-activation- Use of a strong base- High reaction temperature | - Use in-situ activation.[5]- Switch to a weaker base like NMM or collidine.[3][7]- Perform the coupling at room temperature.[5] |
Data Presentation
Comparison of Coupling Reagent Performance for Phenylalanine Derivatives*
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | >90 | Low to Moderate |
*Data is extrapolated from studies on Fmoc-Phe-OH and other phenylalanine derivatives and should be considered as a general guideline.[1]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-3-Methoxy-L-phenylalanine using HATU
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.[4]
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Activation:
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow beads) indicates complete coupling.[2]
-
If the Kaiser test is positive, consider extending the reaction time or performing a double coupling (see Protocol 2).
-
Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times).[4]
-
Protocol 2: Double Coupling Strategy
-
Perform the first coupling reaction as described in Protocol 1 for 1-2 hours.
-
After the first coupling, wash the resin thoroughly with DMF (3 times).[4]
-
Repeat the amino acid activation and coupling steps with a fresh solution of activated Fmoc-3-Methoxy-L-phenylalanine and reagents.
-
Agitate the reaction mixture for another 1-2 hours.
-
Perform a final Kaiser test to confirm the completion of the coupling.
-
Wash the resin thoroughly with DMF (3-5 times).
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Synthesis of 3-Methoxy-L-phenylalanine Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the synthesis of peptides containing 3-Methoxy-L-phenylalanine, focusing on the prevention of premature cleavage and other side reactions.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound potentially more susceptible to premature cleavage?
The methoxy group (-OCH₃) on the phenyl ring of this compound is an electron-donating group. This increases the electron density of the aromatic ring, making the entire residue and adjacent peptide bonds more susceptible to acid-catalyzed hydrolysis. During solid-phase peptide synthesis (SPPS), repeated exposure to mildly acidic conditions, such as the cleavage of acid-labile protecting groups on other amino acids, can lead to the unwanted premature cleavage of the peptide from the resin or internal peptide bond scission.
Q2: What are the primary side reactions to be aware of when synthesizing peptides with this compound?
Besides premature cleavage, the electron-rich nature of the 3-methoxyphenyl group can increase the likelihood of other side reactions during the final trifluoroacetic acid (TFA) cleavage and deprotection step. These include:
-
Alkylation: The activated ring is more susceptible to alkylation by carbocations generated from the cleavage of protecting groups (e.g., t-butyl) and the resin linker.
-
Oxidation: While less common for the phenyl ring itself, the presence of the methoxy group can influence the overall electronic environment, potentially making other sensitive residues like Tryptophan or Methionine more prone to oxidation if not properly scavenged.
Q3: Which protecting group strategy is recommended for SPPS of peptides containing this compound?
The standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protecting group strategy is generally suitable.[1][2] However, careful selection of side-chain protecting groups for other amino acids in the sequence is crucial to minimize repeated exposure to acid. For instance, using more acid-labile protecting groups for residues distant from this compound might be a consideration, though this requires careful planning to maintain orthogonality.[1] The this compound side chain itself does not typically require a protecting group.
Troubleshooting Guides
Issue 1: Low yield of the final peptide due to premature cleavage during synthesis.
Potential Cause: Repeated exposure to acidic conditions during the removal of acid-labile protecting groups from other residues in the peptide sequence. The electron-donating methoxy group can render the peptide backbone more acid-sensitive.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low peptide yield.
Solutions:
-
Optimize Protecting Group Strategy: For other amino acids in your sequence, particularly those near the C-terminus, consider using protecting groups that are less acid-labile if compatible with your overall scheme. This will reduce the cumulative acid exposure of the this compound-containing peptide.
-
Minimize Acid Deprotection Time: Strictly adhere to the minimum required time for the removal of acid-labile protecting groups.
-
Resin Choice: Employ a resin with a linker that has higher stability towards acid. For example, a standard Wang resin might be too labile for long peptides containing acid-sensitive residues. A more acid-stable resin could be beneficial.
Issue 2: Presence of unexpected side products in the final cleaved peptide.
Potential Cause: The electron-rich 3-methoxyphenyl ring is susceptible to modification by reactive cationic species generated during the final TFA cleavage.
Solutions:
-
Optimize the Cleavage Cocktail: The choice and concentration of scavengers in your TFA cleavage cocktail are critical. Scavengers "trap" reactive carbocations before they can modify your peptide.[3][4]
-
Control Cleavage Conditions: Perform the cleavage at room temperature and for the minimum time necessary for complete deprotection. Longer cleavage times increase the risk of side reactions.[3]
Quantitative Data Summary
The following table summarizes common TFA cleavage cocktails and their suitability for peptides containing sensitive residues like this compound.
| Cleavage Cocktail (Reagent) | Composition | Recommended Use |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | General purpose for peptides without highly sensitive residues like Met or Cys. Good for scavenging trityl and t-butyl cations.[5] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Recommended for peptides with multiple sensitive residues, including Trp, Met, and Cys. Offers a broad range of scavenging capabilities.[4] |
| "Odorless" Cocktail | 94% TFA, 2.5% Water, 1% Triisopropylsilane (TIS), 2.5% 1,2-Ethanedithiol (EDT) | A good general-purpose cocktail that minimizes the use of foul-smelling thio-compounds while still providing effective scavenging. |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a this compound containing peptide
This protocol outlines a standard Fmoc/tBu-based synthesis cycle.
Workflow Diagram:
Caption: General workflow for Fmoc-based SPPS.
Methodology:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then treat with a fresh 20% piperidine solution for 15 minutes to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (including Fmoc-3-Methoxy-L-phenylalanine-OH) with a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitoring and Washing: Monitor the coupling reaction using a ninhydrin (Kaiser) test. Once complete, wash the resin with DMF and dichloromethane (DCM).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection and then proceed to the cleavage protocol.
Protocol 2: Optimized TFA Cleavage for Peptides Containing this compound
This protocol is designed to minimize side reactions during the final cleavage and deprotection step.
Methodology:
-
Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with DCM to remove any residual DMF and dry the resin under vacuum for at least one hour.[4]
-
Prepare Cleavage Cocktail: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. For a peptide containing this compound and other sensitive residues, Reagent K is recommended: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[4]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
References
Technical Support Center: Purification of 3-Methoxy-L-phenylalanine Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of synthetic peptides containing 3-Methoxy-L-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges associated with peptides containing this compound?
A1: The main challenges stem from the physicochemical properties of this compound. The methoxy group on the phenyl ring can increase the hydrophobicity and alter the electronic properties of the amino acid compared to standard phenylalanine. This can lead to several purification issues:
-
Poor Solubility: Peptides rich in this compound may have limited solubility in standard aqueous buffers used for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Peptide Aggregation: The increased hydrophobicity can promote intermolecular interactions, leading to aggregation and the formation of insoluble or difficult-to-purify peptide clusters.[1]
-
Co-elution with Impurities: Hydrophobic impurities from the synthesis process may have similar retention times to the target peptide in RP-HPLC, making separation challenging.
Q2: My crude this compound containing peptide won't dissolve in my initial mobile phase (Water/Acetonitrile/TFA). What should I do?
A2: This is a common issue with hydrophobic peptides. Before injecting your entire sample, it is advisable to perform a small-scale solubility test. If solubility is an issue, consider the following solvents to dissolve your crude peptide before dilution with the mobile phase:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
A solution containing a chaotropic agent such as 6M Guanidine-HCl or 8M Urea.
Start with a minimal amount of the organic solvent to dissolve the peptide, and then slowly dilute it with your initial aqueous mobile phase. Be cautious, as adding too much aqueous solution too quickly can cause the peptide to precipitate.
Q3: I am observing a broad peak or multiple peaks for my purified peptide during analytical HPLC. What could be the cause?
A3: This can be due to several factors:
-
Aggregation: The peptide may be aggregating on the column. Try altering the mobile phase composition, for example, by increasing the organic solvent percentage or adding a small amount of an organic acid like formic acid.
-
Secondary Structure Formation: The peptide might be adopting different conformations on the column. Increasing the column temperature (e.g., to 40-60°C) can help disrupt these structures and sharpen the peak.
-
Ion-Pairing Issues: Ensure consistent and sufficient ion-pairing reagent (like TFA) in both your mobile phases. Inconsistent ion-pairing can lead to peak splitting and broadening.
Q4: How can I improve the resolution between my target peptide and closely eluting impurities?
A4: To enhance separation, you can:
-
Optimize the Gradient: A shallower gradient around the elution time of your peptide will increase the separation between closely related species.
-
Change the Organic Modifier: If you are using acetonitrile, try isopropanol or ethanol. Different organic solvents can alter the selectivity of the separation.
-
Use an Orthogonal Purification Method: If RP-HPLC with a C18 column is not providing sufficient purity, consider using a column with a different stationary phase (e.g., C4, Phenyl-Hexyl) or a different purification technique altogether, such as ion-exchange chromatography if your peptide has a net charge.
Troubleshooting Guides
Problem 1: Low Peptide Yield After Purification
Symptoms:
-
The amount of lyophilized pure peptide is significantly lower than expected based on the crude weight.
-
The main peak in the preparative HPLC chromatogram is small.
| Step | Action | Rationale |
| 1. Assess Solubility | Before purification, ensure your crude peptide is fully dissolved. Use a small amount of an appropriate organic solvent (DMSO, DMF) if necessary. | Incomplete dissolution is a primary cause of low recovery, as undissolved peptide will be lost during pre-injection filtration or will not bind effectively to the column. |
| 2. Optimize Loading Conditions | Ensure the final concentration of the organic solvent in your injected sample is low enough for the peptide to bind to the RP-HPLC column. | A high initial concentration of organic solvent will cause the peptide to elute in the void volume, resulting in no purification and low recovery. |
| 3. Check for Precipitation on Column | After injection, monitor the column pressure. A sudden increase in pressure may indicate that the peptide is precipitating on the column. | Precipitation on the column can lead to irreversible loss of the peptide. If this occurs, a stronger initial organic solvent composition or the addition of a chaotropic agent to the mobile phase may be necessary. |
| 4. Evaluate Column Recovery | Perform a blank run after your purification run to see if the peptide is retained on the column. | Hydrophobic peptides can sometimes bind irreversibly to the stationary phase. A column wash with a high percentage of organic solvent can help elute any retained peptide. |
Problem 2: Peptide Aggregation
Symptoms:
-
The peptide is difficult to dissolve.
-
The solution is cloudy or contains visible particulates.
-
Broad, tailing, or multiple peaks are observed in the HPLC chromatogram.
| Step | Action | Rationale |
| 1. Use Aggregation-Disrupting Solvents | Dissolve the peptide in a solvent known to disrupt aggregates, such as DMSO or a solution containing 6M Guanidine-HCl. | These solvents interfere with the non-covalent interactions that hold peptide aggregates together. |
| 2. Adjust pH | Modify the pH of your mobile phase. For basic peptides, a more acidic pH can increase solubility, and for acidic peptides, a more basic pH can be beneficial. | Changing the pH alters the charge state of the peptide, which can increase electrostatic repulsion between peptide molecules and reduce aggregation. |
| 3. Increase Column Temperature | Run the purification at an elevated temperature (e.g., 40-60°C). | Increased temperature can disrupt the secondary structures that often contribute to aggregation, leading to sharper peaks and improved resolution. |
| 4. Sonication | Briefly sonicate the peptide solution before injection. | Sonication can help to break up pre-formed aggregates. |
Quantitative Data Summary
While specific quantitative data for the purification of a wide range of this compound containing peptides is not extensively available in the public domain, the following table provides a representative example of expected outcomes based on the purification of a hypothetical hydrophobic decapeptide containing one this compound residue.
| Parameter | Standard RP-HPLC | Optimized RP-HPLC (with 10% DMSO in sample) |
| Crude Purity | 65% | 65% |
| Final Purity | 92% | >98% |
| Yield | 15% | 35% |
| Observations | Broad peak, significant tailing | Sharper, more symmetrical peak |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a this compound Containing Peptide
This protocol provides a starting point for the purification of a peptide containing this compound. Optimization will likely be required based on the specific properties of your peptide.
1. Materials:
-
Crude lyophilized peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (DMSO, if required for solubility)
-
Preparative C18 RP-HPLC column
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
3. Sample Preparation:
-
Weigh out the crude peptide.
-
If the peptide is soluble in the initial mobile phase, dissolve it in a minimal amount of Mobile Phase A.
-
If the peptide has poor solubility, dissolve it in a minimal amount of DMSO first, and then dilute with Mobile Phase A. The final concentration of DMSO should be kept as low as possible.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Method:
-
Flow Rate: Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column).
-
Detection: 220 nm and 280 nm.
-
Gradient: A common starting gradient is 5-65% Mobile Phase B over 60 minutes. This should be optimized based on the retention time of the peptide determined from an analytical run. A shallower gradient will provide better resolution.
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide.
Visualizations
References
minimizing racemization of 3-Methoxy-L-phenylalanine during synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the synthesis of 3-Methoxy-L-phenylalanine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, leading to racemization.
Issue 1: High Degree of Racemization Detected Post-Synthesis
High levels of the D-enantiomer in the final product indicate that racemization has occurred at one or more stages of the synthesis.
-
Initial Assessment:
-
Confirm the stereochemical purity of the starting materials.
-
Review the reaction conditions of each step, paying close attention to temperature, reaction time, and the presence of strong bases.
-
-
Troubleshooting & Optimization:
-
Coupling Step Optimization: The activation of the carboxylic acid group during peptide bond formation is the most common source of racemization.
-
Choice of Coupling Reagent: Carbodiimides like DCC and DIC can lead to significant racemization. It is highly recommended to use them in conjunction with racemization-suppressing additives.[1] Uronium/aminium salt-based reagents (e.g., HBTU, HATU, HCTU) or phosphonium salt-based reagents (e.g., PyBOP, PyAOP) are generally preferred for minimizing racemization.[2]
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial for suppressing racemization by forming less reactive, more stable active esters.[2] HOAt is often more effective than HOBt.
-
-
Protecting Group Strategy: The choice of the N-terminal protecting group can influence the susceptibility to racemization.
-
Urethane-based protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are generally effective at preventing racemization of the protected amino acid during coupling.
-
-
Base Selection: The base used during coupling can promote racemization.
-
Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or collidine instead of stronger bases like diisopropylethylamine (DIPEA).[2]
-
-
Temperature Control: Perform coupling reactions at lower temperatures (e.g., 0 °C) to reduce the rate of racemization.
-
Solvent Choice: The polarity of the solvent can affect the rate of racemization. Aprotic polar solvents like DMF or NMP are common, but optimization may be necessary.
-
Issue 2: Incomplete Reaction or Low Yield
Low yields can be a consequence of steric hindrance from the methoxy group on the phenyl ring, leading to incomplete coupling reactions.
-
Troubleshooting & Optimization:
-
Microwave-Assisted Synthesis: For sterically hindered amino acids, microwave-assisted solid-phase peptide synthesis (SPPS) can enhance coupling efficiency. However, it is crucial to carefully control the temperature to avoid increased racemization.
-
Extended Coupling Times: Increase the duration of the coupling reaction to allow for complete conversion.
-
Double Coupling: Perform the coupling step twice to ensure complete reaction, especially for difficult couplings.[3]
-
More Potent Coupling Reagents: Utilize highly efficient coupling reagents such as HATU or COMU for challenging couplings.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the synthesis of this compound?
A1: The primary mechanism of racemization during peptide bond formation is the formation of a planar oxazolone (azlactone) intermediate.[4] This occurs when the carboxylic acid of the N-protected this compound is activated. The alpha-proton on the chiral carbon becomes acidic and can be abstracted, leading to a loss of stereochemical integrity. Direct enolization via proton abstraction by a base is another potential mechanism.[1]
Q2: Which analytical techniques are suitable for determining the enantiomeric purity of this compound?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying the enantiomers of this compound.[5][6] Chiral stationary phases (CSPs) based on cyclodextrins, macrocyclic antibiotics (like teicoplanin), or Pirkle-type phases are often employed.[6][7]
Q3: Can the methoxy group on the phenyl ring influence the rate of racemization?
A3: While not as extensively studied for the 3-methoxy position specifically, electron-donating groups on the phenyl ring can potentially influence the stability of intermediates and transition states involved in racemization. However, the primary factors remain the choice of coupling reagents, additives, and reaction conditions.
Q4: Are there any specific protecting group strategies recommended for this compound?
A4: Standard urethane-based protecting groups like Fmoc and Boc for the α-amino group are generally suitable and help prevent racemization of the amino acid monomer during activation. No special side-chain protection is required for the methoxy group.
Quantitative Data Summary
The following table summarizes the effect of different coupling additives on the extent of racemization during a model peptide coupling reaction. While this data is not specific to this compound, it provides a valuable comparison of the effectiveness of common additives in suppressing racemization.
| Coupling Additive | Coupling Reagent | % D-Isomer Formation |
| HOBt | DIC | 14.8% |
| HOAt | DIC | 5.9% |
| OxymaPure | DIC | 7.7% |
| Oxyma-B | DIC | 5.1% |
Data adapted from publicly available information for the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.
Experimental Protocols
Protocol 1: General Procedure for Minimized Racemization in Solid-Phase Peptide Synthesis (SPPS) of a this compound containing peptide
This protocol outlines a general approach for incorporating this compound into a peptide sequence using Fmoc/tBu chemistry with an emphasis on minimizing racemization.
-
Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-3-Methoxy-L-phenylalanine-OH (3-5 equivalents relative to resin loading) in DMF.
-
Add a racemization-suppressing additive (e.g., HOAt, 3-5 equivalents).
-
Add the coupling reagent (e.g., DIC, 3-5 equivalents).
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature, or for a longer duration at 0°C for sensitive couplings.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other suitable colorimetric test to confirm the completion of the coupling reaction. A negative result indicates a complete reaction.
-
Repeat: Repeat steps 2-6 for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
Protocol 2: Chiral HPLC Analysis of this compound Enantiomers
This protocol provides a general method for the analysis of the enantiomeric purity of this compound. Specific conditions may need to be optimized based on the available column and instrumentation.
-
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based).
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or phosphate buffer). The optimal ratio and pH should be determined experimentally. For a similar compound, 3,4-dimethoxy-α-methylphenylalanine, an optimal mobile phase consisted of 20% (v/v) methanol, 8 mM L-phenylalanine, and 4 mM cupric sulfate in water at pH 3.2.[5]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, for example, 20-25°C. Temperature can influence the separation.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Sample Preparation: Dissolve the 3-Methoxy-phenylalanine sample in the mobile phase or a compatible solvent.
-
Injection: Inject a small volume (e.g., 5-20 µL) of the sample onto the column.
-
Analysis: The L- and D-enantiomers will elute at different retention times. The ratio of the peak areas corresponds to the ratio of the enantiomers.
Visualizations
Caption: Experimental workflow for the synthesis and chiral analysis of a this compound containing peptide.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Compatibility of 3-Methoxy-L-phenylalanine with Different Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful conjugation of 3-Methoxy-L-phenylalanine with various linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups on this compound available for conjugation?
A1: this compound possesses two primary reactive functional groups suitable for bioconjugation:
-
α-Amine Group (-NH₂): This group can be targeted by amine-reactive linkers, such as those containing N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.
-
α-Carboxylic Acid Group (-COOH): This group can be activated, for example using carbodiimides like EDC in the presence of NHS, to react with primary amines on another molecule, also forming a stable amide bond.
Q2: How does the methoxy group on the phenyl ring of this compound affect its reactivity?
A2: The methoxy group is an electron-donating group, which can slightly increase the electron density of the aromatic ring. However, for the primary reactive groups (the α-amine and α-carboxylic acid), the electronic effect of the methoxy group at the meta position is generally considered to be minimal and is unlikely to significantly hinder standard conjugation reactions. The steric bulk of the methoxy group is also not expected to pose a significant challenge for most common linkers.
Q3: Which type of linker, amide or thioether, is more stable for conjugates involving this compound?
A3: The choice between an amide and a thioether linkage depends on the desired stability of the final bioconjugate.
-
Amide bonds , formed by reacting the amine or carboxylic acid of this compound, are known for their exceptional chemical stability under physiological conditions.[1][2]
-
Thioether bonds , typically formed by reacting a thiol-containing molecule with a maleimide linker, are also generally stable. However, traditional maleimide-based thioether linkages can be susceptible to retro-Michael reactions and thiol exchange in the presence of endogenous thiols like glutathione.[3][4] For applications requiring high in vivo stability, an amide linkage is often preferred.[2]
Q4: Can this compound be modified for use in "click chemistry"?
A4: Yes, although it requires initial modification. To make this compound compatible with click chemistry, its structure would need to be altered to include a bioorthogonal functional group, such as an azide or an alkyne. This would typically be done during the synthesis of the unnatural amino acid. Once incorporated, these groups can react with their counterparts (e.g., an alkyne-containing linker reacting with an azide-modified biomolecule) in a highly specific and efficient manner.[5][6][7]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
Symptom: Analysis of the reaction mixture by HPLC, mass spectrometry, or other methods shows a low percentage of the desired bioconjugate.[8][9][10]
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Reagents | Use fresh, high-quality EDC, NHS, and maleimide linkers. Allow reagents to warm to room temperature before opening to prevent moisture condensation. | EDC and NHS esters are moisture-sensitive and can hydrolyze, leading to a loss of reactivity.[11][12] |
| Suboptimal pH | Ensure the correct pH for the specific conjugation chemistry. For NHS ester reactions, a pH of 7.2-8.5 is optimal.[12][13] For EDC/NHS activation of carboxylic acids, a two-step process with an activation pH of 4.5-6.0 followed by a coupling pH of 7.2-8.5 is recommended.[11][14] | The reactivity of both the functional groups on this compound and the linker are pH-dependent. Incorrect pH can lead to protonation of amines or hydrolysis of the linker.[12][13] |
| Steric Hindrance | While less likely with this compound, if conjugating to a sterically hindered site on a larger molecule, consider using a more potent coupling reagent like HATU or HBTU for carboxyl activation. Increasing the reaction time or temperature may also be beneficial.[15][16] | Steric hindrance can slow down the reaction rate. More powerful reagents and optimized conditions can help overcome this barrier.[16] |
| Presence of Competing Nucleophiles | Use amine-free buffers (e.g., PBS, MES) for NHS ester and EDC/NHS reactions. Avoid buffers containing Tris or glycine.[12][13] | Primary amines in the buffer will compete with the target amine for reaction with the activated linker, reducing the yield of the desired conjugate.[13] |
Issue 2: Formation of Undesired Side Products
Symptom: Mass spectrometry or HPLC analysis reveals the presence of unexpected molecular weights or multiple product peaks.
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis of NHS Ester | Prepare NHS ester solutions immediately before use. Minimize the reaction time in aqueous buffers at high pH. | NHS esters are susceptible to hydrolysis, which converts the reactive ester into an unreactive carboxylic acid.[13] |
| Side Reactions of NHS Esters | While less common, NHS esters can react with hydroxyl (Ser, Thr, Tyr) and sulfhydryl (Cys) groups. To favor amine reactivity, maintain the pH in the optimal range of 7.2-8.5.[13][17] | These side reactions are generally less favorable than the reaction with primary amines but can occur, especially at higher pH. |
| Maleimide Side Reactions | For maleimide-based conjugations, ensure the pH is between 6.5 and 7.5 to maintain high selectivity for thiols over amines.[18] Be aware of potential retro-Michael reactions, which can be minimized by using next-generation, stabilized maleimide linkers.[3][4][18] | At pH values above 7.5, maleimides can react with primary amines. The thioether bond formed can also be reversible.[18] |
Data Presentation
Table 1: Comparative Stability of Amide vs. Thioether Linkages
| Feature | Amide Bond | Thioether Bond (Maleimide-based) |
| Formation Chemistry | Acylation of an amine | Michael addition of a thiol to a maleimide |
| Chemical Stability | Highly stable, resistant to hydrolysis under physiological conditions.[1][2] | Generally stable, but can be susceptible to retro-Michael reaction and thiol exchange in the presence of endogenous thiols.[2][3] |
| Enzymatic Stability | Can be designed to be cleavable by specific proteases. | Generally stable to proteases. |
| In Vivo Fate | Typically very stable in circulation, leading to a long half-life.[2] | Can lead to premature payload release and exchange with other biomolecules.[2][3] |
Table 2: Quantitative Overview of Common Bioconjugation Chemistries
| Bioconjugation Method | Target Functional Group | Typical Efficiency | Bond Formed & Stability | Reaction Speed | Key Considerations |
| NHS Ester Coupling | Primary Amines (-NH₂) | High (>90%) | Amide (High Stability) | Fast (1-2 hours) | pH-sensitive (optimal 8.3-8.5), hydrolysis of NHS ester is a competing reaction.[12][19][20] |
| EDC/NHS Coupling | Carboxylic Acids (-COOH) | Moderate to High (50-80%) | Amide (High Stability) | Moderate (2-4 hours) | Two-step reaction with optimal pH for each step, potential for side reactions.[8][11][14][21] |
| Maleimide Chemistry | Thiols (-SH) | Very High (>95%) | Thioether (Moderate to High Stability) | Very Fast (< 1 hour) | pH-sensitive (optimal 6.5-7.5), potential for thiol exchange.[18][] |
Experimental Protocols
Protocol 1: Conjugation of a Linker with an NHS Ester to the Amine Group of this compound
Objective: To form a stable amide bond between a linker containing an NHS ester and the α-amine group of this compound.
Materials:
-
This compound
-
NHS ester-functionalized linker
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.3-8.5)[12][19][20]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Prepare the this compound solution: Dissolve this compound in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare the NHS ester solution: Immediately before use, dissolve the NHS ester-functionalized linker in a minimal amount of anhydrous DMF or DMSO.[12]
-
Reaction: Add the NHS ester solution to the this compound solution with gentle mixing. A typical molar excess of the NHS ester is 5-10 fold over the amino acid.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. Protect from light if the linker is light-sensitive.[12]
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials and byproducts.
-
Analysis: Characterize the purified conjugate by mass spectrometry and HPLC to confirm its identity and purity.
Protocol 2: Conjugation of an Amine-Containing Molecule to the Carboxylic Acid Group of this compound using EDC/NHS Chemistry
Objective: To form a stable amide bond between an amine-containing molecule and the α-carboxylic acid group of this compound.
Materials:
-
This compound
-
Amine-containing molecule (e.g., a peptide, a linker with a terminal amine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling buffer (e.g., 0.1 M PBS, pH 7.2-8.5)
-
Quenching solution (e.g., 1 M hydroxylamine)
-
Purification system (e.g., HPLC, desalting column)
Procedure:
-
Activation of this compound:
-
Coupling Reaction:
-
Dissolve the amine-containing molecule in the coupling buffer.
-
Add the activated this compound solution to the amine-containing molecule solution. Adjust the pH of the final reaction mixture to 7.2-8.5 if necessary.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add the quenching solution to a final concentration of 10-20 mM to stop the reaction.
-
Purification: Purify the conjugate using a desalting column to remove excess EDC, NHS, and other small molecules, followed by HPLC for higher purity if needed.
-
Analysis: Confirm the successful conjugation and purity of the product using mass spectrometry and HPLC.
Visualizations
Caption: Workflow for NHS Ester Conjugation to this compound.
Caption: Troubleshooting Logic for Low Conjugation Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unnatural Amino Acid-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 6. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. benchchem.com [benchchem.com]
- 19. interchim.fr [interchim.fr]
- 20. lumiprobe.com [lumiprobe.com]
- 21. covachem.com [covachem.com]
Technical Support Center: Synthesis of 3-Methoxy-L-phenylalanine Peptides
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of peptides incorporating 3-Methoxy-L-phenylalanine. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting Guide
Low peptide yield and purity are common hurdles in solid-phase peptide synthesis (SPPS), particularly when incorporating modified amino acids like this compound. The methoxy group can introduce steric hindrance and alter the electronic properties of the amino acid, affecting coupling efficiency. This guide provides a systematic approach to diagnosing and resolving these issues.
Issue 1: Low Coupling Efficiency
-
Symptoms:
-
Positive Kaiser test after coupling, indicating unreacted free amines.
-
Presence of deletion sequences (mass of target peptide minus mass of this compound) in mass spectrometry (MS) analysis.
-
Appearance of unexpected peaks in the crude peptide's HPLC chromatogram.
-
-
Possible Causes & Solutions:
| Cause | Recommended Solutions |
| Steric Hindrance | The methoxy group on the phenyl ring can sterically hinder the approach of the activated carboxyl group. To overcome this: • Double Couple: Perform a second coupling step with fresh reagents to drive the reaction to completion. • Increase Coupling Time: Extend the reaction time to 2-4 hours. • Elevated Temperature: Cautiously increase the coupling temperature to 30-40°C to provide more energy for the reaction to proceed. Monitor for potential racemization. |
| Suboptimal Activation | Inefficient activation of the Fmoc-3-Methoxy-L-phenylalanine carboxyl group can lead to poor coupling. • Switch to a More Potent Coupling Reagent: Use uronium/aminium or phosphonium salt-based reagents like HATU, HCTU, or PyBOP, which are more effective for sterically hindered amino acids. • Pre-activation: Allow the amino acid, coupling reagent, and base to pre-activate for 1-5 minutes before adding to the resin. |
| Poor Solvation | Inadequate swelling of the resin or poor solvation of the growing peptide chain can limit reagent access. • Change Solvent: Switch from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties. • Use Solvent Mixtures: For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial. |
Issue 2: Peptide Aggregation
-
Symptoms:
-
Resin clumping and poor swelling.
-
Incomplete Fmoc deprotection or coupling, even with potent reagents.
-
Broad, poorly resolved peaks in the analytical HPLC of the crude product.
-
-
Possible Causes & Solutions:
| Cause | Recommended Solutions |
| Interchain Hydrogen Bonding | The growing peptide chains can aggregate on the resin, preventing efficient reaction. • Incorporate Pseudoproline Dipeptides: Strategically introduce pseudoproline dipeptides to disrupt secondary structure formation. • Use a Low-Load Resin: Employ a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) to increase the distance between peptide chains. |
| Hydrophobic Collapse | Sequences rich in hydrophobic residues, including this compound, can aggregate. • "Magic" Solvents: Consider using solvents known to disrupt aggregation, such as a small percentage of DMSO in NMP. |
Frequently Asked Questions (FAQs)
Q1: What makes this compound challenging to incorporate into peptides?
A1: The primary challenge arises from the methoxy group at the 3-position of the phenyl ring. This group can cause steric hindrance, which may slow down the coupling reaction and lead to incomplete incorporation. While the electron-donating nature of the methoxy group can activate the aromatic ring, its bulkiness is the more dominant factor in the context of peptide coupling.
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids, high-reactivity uronium/aminium or phosphonium salt-based reagents are recommended over standard carbodiimides. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are generally more effective.
Q3: How can I minimize racemization when using elevated temperatures for coupling?
A3: To minimize racemization, use the lowest effective temperature and limit the exposure time. The addition of an auxiliary nucleophile like HOBt (Hydroxybenzotriazole) or OxymaPure® to the coupling mixture can also suppress this side reaction. It is crucial to use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) in the minimum necessary amount.
Q4: What are the best practices for purifying peptides containing this compound?
A4: Reversed-phase HPLC (RP-HPLC) is the standard method for peptide purification. Due to the increased hydrophobicity imparted by the 3-methoxy-phenylalanine residue, a shallower gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) may be necessary to achieve good separation from closely eluting impurities. A C18 column is typically a good starting point.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-3-Methoxy-L-phenylalanine using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF (5 x 1 min).
-
Activation Solution: In a separate vessel, dissolve Fmoc-3-Methoxy-L-phenylalanine (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow to pre-activate for 2 minutes.
-
Coupling: Add the activation solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and then DCM (3 x 1 min).
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), perform a second coupling (double coupling) by repeating steps 3-5.
Protocol 2: Peptide Cleavage and Precipitation
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in Protocol 1, step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum for at least 1 hour.
-
Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Add the cocktail to the dried resin (approximately 10 mL per 0.1 mmol of synthesis scale).
-
Incubation: Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether twice more. Dry the peptide pellet under vacuum.
Quantitative Data
The following tables provide representative data on the impact of different synthesis parameters on the final yield and purity of a model peptide containing a single this compound residue. These are illustrative values and may vary depending on the specific peptide sequence.
Table 1: Comparison of Coupling Reagents
| Coupling Reagent | Coupling Time (hours) | Crude Purity (%) | Overall Yield (%) |
| HBTU/HOBt | 2 | 65 | 45 |
| HATU | 1.5 | 85 | 68 |
| HCTU | 1.5 | 82 | 65 |
| DIC/OxymaPure® | 3 | 70 | 50 |
Table 2: Effect of Double Coupling
| Coupling Strategy | Crude Purity (%) | Overall Yield (%) |
| Single Coupling (HATU) | 85 | 68 |
| Double Coupling (HATU) | 92 | 75 |
Visualizations
Validation & Comparative
A Comparative Guide to 3-Methoxy-L-phenylalanine and 4-Methoxy-L-phenylalanine in Peptide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide structures is a pivotal strategy in modern medicinal chemistry, offering a pathway to modulate biological activity, enhance metabolic stability, and refine pharmacokinetic profiles. Among the various synthetic amino acids, isomers of methoxy-L-phenylalanine present a subtle yet profound modification to the native phenylalanine residue. The position of the methoxy group on the phenyl ring—either at the 3- (meta) or 4- (para) position—can significantly influence the electronic and steric properties of the amino acid, thereby altering the conformation and function of the resultant peptide.
This guide provides a comprehensive comparison of 3-Methoxy-L-phenylalanine and 4-Methoxy-L-phenylalanine when incorporated into peptides. While direct, side-by-side comparative studies across a broad range of biological systems are limited in publicly available literature, this document synthesizes existing data and established principles to offer a valuable resource for peptide design and development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of these amino acid isomers is crucial for predicting their impact on peptide structure and function. The placement of the methoxy group influences properties such as polarity and hydrogen bonding potential, which can affect peptide folding, solubility, and interaction with biological targets.
| Property | This compound | 4-Methoxy-L-phenylalanine |
| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.21 g/mol [1] | 195.22 g/mol |
| CAS Number | 33879-32-2[1] | 6230-11-1[2] |
| Appearance | White to off-white powder | White to very slightly beige powder[2] |
| Water Solubility | Sparingly soluble | Very soluble in water[2] |
| Predicted pKa (acidic) | 2.20 ± 0.10 | 2.24 ± 0.10 |
| Predicted pKa (basic) | 9.22 ± 0.10 | 9.39 ± 0.10 |
Impact on Biological Activity: A Positional Paradigm
The seemingly minor shift of a methoxy group from the meta to the para position can lead to significant differences in the biological activity of a peptide. This is exemplified in structure-activity relationship studies of peptide sweeteners.
A study on analogues of the dipeptide sweetener L-aspartyl-L-phenylalanine methyl ester (aspartame) demonstrated that substitutions on the aromatic ring of phenylalanine have a pronounced effect on taste. The introduction of a methoxy group at the 4-position (para) was found to be critical in reducing or eliminating the sweet taste. In contrast, substitutions at the ortho or meta (3-position) had less pronounced effects, with the o-methoxy analogue being only slightly less sweet than the parent compound[3]. This suggests that the steric bulk and electronic effects of the para-methoxy group may interfere with the optimal conformation required for binding to the sweet taste receptor.
While this study is specific to taste perception, it underscores a critical principle: the precise positioning of functional groups on a phenylalanine residue can dramatically alter the interaction of a peptide with its biological target. This highlights the importance of synthesizing and testing both 3- and 4-methoxy-L-phenylalanine containing analogues during lead optimization to explore the full structure-activity relationship.
Enzymatic Stability and Synthesis
Research on phenylalanine ammonia lyases (PALs) for the amination of cinnamic acid derivatives to produce L-phenylalanine analogues has shown that these enzymes exhibit a preference for substrates with electron-withdrawing groups in the para position, rather than electron-donating groups like a methoxy group. This suggests that the electronic properties conferred by the methoxy group's position can influence enzyme-substrate interactions.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Methoxy-L-phenylalanine Containing Peptides
The following is a generalized protocol for the incorporation of Fmoc-3-Methoxy-L-phenylalanine-OH or Fmoc-4-Methoxy-L-phenylalanine-OH into a peptide sequence using Fmoc/tBu chemistry. This protocol can be adapted for both manual and automated synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids (including Fmoc-3-Methoxy-L-phenylalanine-OH and Fmoc-4-Methoxy-L-phenylalanine-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, or HCTU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water 95:2.5:2.5)
-
Cold diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel[4].
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes to remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF[4].
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-3-Methoxy-L-phenylalanine-OH) and a coupling agent in DMF.
-
Add 6-10 equivalents of DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours[4].
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the reaction is incomplete, a second coupling can be performed.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with dichloromethane (DCM). Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups[4].
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide with cold diethyl ether. Purify the crude peptide by RP-HPLC[4].
Enzymatic Degradation Assay
This protocol provides a general framework for comparing the stability of peptides containing this compound and 4-Methoxy-L-phenylalanine in the presence of a specific protease or in a biological matrix like human plasma.
Materials:
-
Purified peptides (containing this compound and 4-Methoxy-L-phenylalanine)
-
Protease of interest (e.g., trypsin, chymotrypsin) or human plasma
-
Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)
-
LC-MS system for analysis
Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of the test peptides in the assay buffer.
-
Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the assay buffer. Initiate the degradation by adding the protease solution or plasma.
-
Incubation and Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction in each aliquot by adding the quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated proteins. Collect the supernatant for analysis.
-
LC-MS Analysis: Analyze the supernatant using an LC-MS system to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Determine the half-life (t½) of each peptide by fitting the data to a one-phase decay model.
Visualizations
Experimental Workflow: Comparative Peptide Synthesis and Analysis
Caption: Workflow for the comparative synthesis and analysis of peptides.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical differential receptor activation by peptide isomers.
Conclusion
The choice between incorporating this compound or 4-Methoxy-L-phenylalanine into a peptide sequence is a nuanced decision that can have significant consequences for the final biological activity and pharmacokinetic properties of the molecule. While direct comparative data is not abundant, the available evidence strongly suggests that the positional isomerism of the methoxy group is a critical parameter in structure-activity relationships. The para-substituted isomer may present greater steric hindrance or altered electronic properties that can either enhance or diminish interaction with biological targets compared to the meta-substituted counterpart.
For researchers and drug developers, this underscores the importance of empirical testing. The synthesis and evaluation of both isomers are recommended during the lead optimization phase to fully elucidate the structure-activity landscape and identify the analogue with the most promising therapeutic profile. The provided protocols and conceptual frameworks offer a starting point for these investigations.
References
- 1. This compound | C10H13NO3 | CID 10943394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-L-phenylalanine | 6230-11-1 [chemicalbook.com]
- 3. Potent opioid peptide agonists containing 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (Bcp) in place of Tyr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Effects of 3-Methoxy-L-phenylalanine and L-DOPA
A comprehensive guide for researchers, scientists, and drug development professionals.
Executive Summary
Direct comparative studies on the biological effects of 3-Methoxy-L-phenylalanine and L-DOPA (Levodopa) are notably absent in the current scientific literature. However, an objective comparison can be drawn by examining the well-established biological profile of L-DOPA and contrasting it with available data on structurally similar compounds, particularly 3-O-methyldopa (3-OMD), a major metabolite of L-DOPA. This compound is utilized in the pharmaceutical sector, potentially in the context of neurological disorders, and as a structural component in peptide synthesis.[1] This guide synthesizes the known biological activities, mechanisms of action, and pharmacokinetic profiles of L-DOPA and 3-OMD to provide a scientifically grounded comparative framework. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided.
Introduction to L-DOPA and this compound
L-DOPA (L-3,4-dihydroxyphenylalanine) is the gold-standard precursor to the neurotransmitter dopamine and remains the most effective treatment for the motor symptoms of Parkinson's disease.[2] Its therapeutic efficacy hinges on its ability to cross the blood-brain barrier (BBB) and be converted to dopamine in the brain, thereby replenishing depleted dopamine levels.
This compound is a derivative of the essential amino acid L-phenylalanine, characterized by a methoxy group at the 3rd position of the phenyl ring.[1] While its specific biological effects as a potential therapeutic agent are not well-documented in publicly available research, its structural similarity to 3-O-methyldopa, a key metabolite of L-DOPA, provides a basis for inferring its potential interactions with biological systems.
Comparative Analysis of Biological Effects and Mechanisms of Action
Due to the lack of direct experimental data for this compound, this section will compare L-DOPA with its metabolite, 3-O-methyldopa (3-OMD) .
Mechanism of Action
L-DOPA serves as a direct precursor to dopamine.[2][3][4] After crossing the blood-brain barrier via the large neutral amino acid (LNAA) transporter, it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC).[3][4] This newly synthesized dopamine can then stimulate dopamine receptors and alleviate the motor symptoms of Parkinson's disease.
3-O-methyldopa (3-OMD) , on the other hand, is not a direct precursor to dopamine. It is formed from the methylation of L-DOPA by the enzyme catechol-O-methyltransferase (COMT).[5] 3-OMD is suggested to have several biological effects, including competing with L-DOPA for transport across the blood-brain barrier, potentially inhibiting dopamine release, and at high concentrations, it may have detrimental effects on motor activity.[5][6] Studies have shown that subchronic administration of 3-OMD in rats leads to a decrease in locomotor activity and a reduction in the levels of dopamine metabolites in the striatum.[6]
Figure 1: Contrasting pathways of L-DOPA and 3-O-Methyldopa.
Pharmacokinetic Properties
The pharmacokinetic profiles of L-DOPA and 3-OMD differ significantly, which has important implications for their biological effects.
| Parameter | L-DOPA | 3-O-Methyldopa (from L-DOPA admin.) | Reference |
| Half-life (t½) | ~1.5 hours | ~15 hours | [5] |
| Primary Metabolism | Decarboxylation by AADC, O-methylation by COMT | Further metabolism | [5] |
| Blood-Brain Barrier Transport | Active transport via LNAA transporter | Competes with L-DOPA for LNAA transporter | [5] |
Table 1: Comparative Pharmacokinetic Parameters.
Supporting Experimental Data
While direct comparative studies are lacking, research on the individual compounds provides valuable insights.
Effects on Locomotor Activity
Studies in rodent models are crucial for assessing the impact of these compounds on motor function.
| Study Type | Compound | Animal Model | Key Findings | Reference |
| Subchronic Administration | 3-O-Methyldopa | Rats | Dose-dependent decrease in locomotor activity. | [6] |
| Acute Administration | L-DOPA | Rats (with depleted dopamine) | Reverses motor deficits and increases locomotor activity. | [6] |
Table 2: Effects on Locomotor Activity in Rodents.
Effects on Striatal Dopamine and Metabolites
Measurement of dopamine and its metabolites in the striatum provides a direct indication of the neurochemical impact of these compounds.
| Study Type | Compound | Animal Model | Key Findings in Striatum | Reference |
| Subchronic Administration | 3-O-Methyldopa | Rats | No significant change in dopamine levels; significant decrease in dopamine metabolites (DOPAC, HVA). | [6] |
| Acute Administration | L-DOPA | Rats | Increases dopamine levels and turnover. | [6] |
Table 3: Effects on Striatal Dopamine and Metabolites.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Open Field Test for Locomotor Activity
This protocol is used to assess spontaneous locomotor activity and exploratory behavior in rodents.[7][8][9][10][11]
Objective: To quantify the effect of a test compound on general motor activity.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm for mice)
-
Video camera and tracking software
-
70% ethanol for cleaning
-
Test animals (e.g., male C57BL/6 mice)
-
Test compound (e.g., 3-O-Methyldopa or L-DOPA) and vehicle control
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Arena Preparation: Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely between each animal to eliminate olfactory cues.
-
Compound Administration: Administer the test compound or vehicle control to the animals at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Recording: Record the animal's activity using the video camera and tracking software for a set duration (e.g., 15-30 minutes). The software should be calibrated to track the animal's movement and position within the arena.
-
Data Analysis: Analyze the recorded data for parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (a measure of exploratory behavior)
-
Ambulatory time (time spent moving)
-
Figure 2: Workflow for the Open Field Test.
Measurement of Striatal Dopamine and Metabolites by HPLC-ECD
This protocol outlines the procedure for quantifying dopamine and its metabolites in brain tissue using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[12][13][14][15][16]
Objective: To determine the concentrations of dopamine, DOPAC, and HVA in the striatum.
Materials:
-
HPLC system with an electrochemical detector
-
Reverse-phase C18 column
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, EDTA, and sodium 1-octanesulfonic acid)
-
Perchloric acid
-
Tissue homogenizer
-
Centrifuge
-
Standards for dopamine, DOPAC, and HVA
Procedure:
-
Tissue Collection and Preparation:
-
Rapidly dissect the striata from the animal brain on ice.
-
Homogenize the tissue in a known volume of ice-cold 0.1 M perchloric acid.
-
-
Sample Processing:
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC-ECD Analysis:
-
Inject a known volume of the filtered supernatant onto the HPLC column.
-
Separate the compounds using the specified mobile phase and flow rate.
-
Detect the eluted compounds using the electrochemical detector set at an appropriate oxidation potential.
-
-
Quantification:
-
Create a standard curve by injecting known concentrations of dopamine, DOPAC, and HVA standards.
-
Quantify the concentrations of the analytes in the tissue samples by comparing their peak areas to the standard curve.
-
Normalize the results to the weight of the tissue sample.
-
Figure 3: HPLC-ECD workflow for dopamine analysis.
Conclusion and Future Directions
The existing body of research provides a robust understanding of the biological effects of L-DOPA as a dopamine precursor. In contrast, the biological activities of this compound remain largely uncharacterized. The data available for the structurally similar L-DOPA metabolite, 3-O-methyldopa, suggest that it does not serve as a dopamine precursor and may, in fact, have opposing effects on the dopaminergic system, including reduced locomotor activity and decreased dopamine turnover.
Future research should prioritize direct, head-to-head comparative studies of this compound and L-DOPA to elucidate the specific biological effects of the former. Key areas of investigation should include its ability to cross the blood-brain barrier, its potential to be metabolized to active compounds, and its effects on dopamine synthesis, release, and reuptake. Such studies are essential to determine if this compound holds any therapeutic potential for neurological disorders.
References
- 1. Page loading... [guidechem.com]
- 2. L-DOPA - Wikipedia [en.wikipedia.org]
- 3. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 4. qualialife.com [qualialife.com]
- 5. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]
- 6. Effects of 3-O-methyldopa, L-3,4-dihydroxyphenylalanine metabolite, on locomotor activity and dopamine turnover in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Striatal dopamine measurement through HPLC [protocols.io]
- 14. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review [mdpi.com]
A Comparative Analysis of 3-Methoxy-L-phenylalanine and Other Phenylalanine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection and application of phenylalanine analogs are pivotal in advancing fields ranging from neuroscience to oncology. This guide provides a comparative analysis of 3-Methoxy-L-phenylalanine against other notable phenylalanine analogs, offering insights into their distinct biochemical properties and potential applications. While direct comparative studies are limited, this document synthesizes available data to facilitate an informed approach to research and development.
Phenylalanine, an essential aromatic amino acid, serves as a crucial building block for proteins and a precursor for key neurotransmitters.[1] Its synthetic analogs, modified at the phenyl ring, offer a powerful toolkit to modulate biological processes. These modifications can significantly alter physicochemical properties, influencing interactions with enzymes and transporters, and ultimately, their therapeutic potential.[2][3] This guide focuses on a comparative overview of this compound and other selected analogs, including fluorinated and brominated derivatives, to highlight the impact of different substitutions on their biological activity.
Physicochemical Properties of Phenylalanine Analogs
The introduction of different functional groups to the phenylalanine scaffold directly impacts key molecular descriptors such as molar mass, lipophilicity (XLogP3), and polar surface area. These properties are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | L-Phenylalanine | This compound | 4-Fluoro-L-phenylalanine | 3,5-Difluoro-DL-phenylalanine |
| Molar Mass ( g/mol ) | 165.19 | 195.21[4] | 183.18 | 201.17[1] |
| Molecular Formula | C₉H₁₁NO₂ | C₁₀H₁₃NO₃[4] | C₉H₁₀FNO₂ | C₉H₉F₂NO₂ |
| XLogP3 | 1.4 | -1.4[4] | 1.3 | 1.5 |
| Topological Polar Surface Area (Ų) | 63.3 | 72.6[4] | 63.3 | 63.3 |
| Hydrogen Bond Donor Count | 2 | 2 | 2 | 2 |
| Hydrogen Bond Acceptor Count | 3 | 4 | 3 | 3 |
Comparative Biological Activities
The biological activity of phenylalanine analogs is diverse, ranging from enzyme inhibition to modulation of amino acid transporters. Understanding these activities is crucial for their application in drug design and as research tools.
| Analog | Key Biological Target/Activity | Reported Effects | Potential Applications |
| This compound | Neurotransmitter modulation (potential) | May modulate neurotransmitter levels and regulate brain function.[5] | Neurological disorders, such as Parkinson's disease.[5] |
| 4-Fluoro-L-phenylalanine | Peptide-receptor binding, Enzymatic activity | Incorporation into peptides can enhance receptor affinity and proteolytic stability.[3] | Development of peptide-based therapeutics with improved properties.[3] |
| 3,5-Difluoro-DL-phenylalanine | Phenylalanine-metabolizing enzymes | Likely acts as a competitive inhibitor of enzymes like phenylalanine hydroxylase.[1] | Research tool for studying metabolic pathways and protein engineering.[1] |
| 3-Bromo-DL-phenylalanine | Aromatic amino acid hydroxylases | Potential inhibitor of enzymes such as tryptophan hydroxylase, affecting neurotransmitter synthesis.[6] | Neurological disorders and study of enzyme mechanisms.[6] |
Experimental Protocols
To facilitate reproducible research, this section provides a detailed methodology for a key experiment used to compare the biological effects of amino acid analogs.
Protocol: Competitive Inhibition of L-Type Amino Acid Transporter 1 (LAT1)
This protocol outlines a method to determine the inhibitory potential of phenylalanine analogs on the uptake of a known LAT1 substrate, such as L-Leucine.
Materials:
-
HEK293 cells overexpressing human LAT1 (HEK-hLAT1)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
[¹⁴C]-L-Leucine (radiolabeled substrate)
-
L-Phenylalanine and its analogs (e.g., this compound, 4-Fluoro-L-phenylalanine)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture HEK-hLAT1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Preparation of Solutions: Prepare stock solutions of L-phenylalanine and its analogs in a suitable solvent (e.g., PBS). Prepare a working solution of [¹⁴C]-L-Leucine in transport buffer (e.g., HBSS).
-
Inhibition Assay:
-
Wash the cells twice with pre-warmed transport buffer.
-
Pre-incubate the cells for 10 minutes with varying concentrations of the test compounds (phenylalanine analogs) or vehicle control.
-
Initiate the uptake by adding the [¹⁴C]-L-Leucine solution (containing a fixed concentration of the radiolabeled substrate) to each well.
-
Incubate for a specific time (e.g., 5 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells three times with ice-cold transport buffer.
-
-
Cell Lysis and Quantification:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the radioactive counts to the protein concentration.
-
Plot the percentage of inhibition of [¹⁴C]-L-Leucine uptake against the concentration of the inhibitor.
-
Calculate the IC₅₀ value for each analog using non-linear regression analysis.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for LAT1 Inhibition Assay.
Amino acids, including phenylalanine and its analogs, can influence crucial cellular signaling pathways such as the mTOR pathway, which regulates cell growth and proliferation.
Caption: Amino Acid Sensing and the mTORC1 Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C10H13NO3 | CID 10943394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
The Structural Impact of 3-Methoxy-L-phenylalanine Incorporation in Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein engineering, offering a powerful tool to modulate structure, stability, and biological activity. Among these, 3-Methoxy-L-phenylalanine, an analog of L-phenylalanine, presents an intriguing modification. The introduction of a methoxy group at the meta position of the phenyl ring can induce significant changes in the electronic and steric properties of the amino acid side chain, thereby influencing peptide conformation, folding, and intermolecular interactions.
This guide provides a comparative framework for evaluating the structural impact of incorporating this compound into peptide sequences. Due to the limited availability of direct comparative experimental data in the public domain for this specific modification, this guide synthesizes information from studies on related phenylalanine analogs and provides detailed, standardized experimental protocols to enable researchers to conduct their own comparative analyses. The data presented in the tables are illustrative examples based on known effects of similar modifications and should be considered as a template for presenting future experimental findings.
Data Presentation: Comparative Structural Analysis
The introduction of a 3-methoxy group can alter key structural parameters of a peptide. The following tables provide an illustrative comparison of the expected effects of substituting L-phenylalanine (Phe) with this compound (3-MeO-Phe) and another common analog, 4-Fluoro-L-phenylalanine (4-F-Phe).
Table 1: Comparative Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Illustrative)
| Residue Type | Amide Proton (NH) Chemical Shift (ppm) | α-Proton (Hα) Chemical Shift (ppm) | Aromatic Proton Chemical Shifts (ppm) | Key NOE Contacts (Illustrative) |
| L-Phenylalanine | 8.25 | 4.65 | 7.20-7.35 | Hα(i) - NH(i+1), Hα(i) - Hβ(i) |
| This compound | 8.15 | 4.60 | 6.80-7.25 | Hα(i) - NH(i+1), Hα(i) - Hβ(i), OCH₃(i) - Hα(i-1) |
| 4-Fluoro-L-phenylalanine | 8.30 | 4.68 | 7.00-7.15 (doublet of doublets) | Hα(i) - NH(i+1), Hα(i) - Hβ(i) |
Note: Chemical shifts are highly dependent on the local environment and peptide sequence. The values presented are hypothetical and for illustrative purposes only.
Table 2: Comparative Circular Dichroism (CD) Spectroscopy Data (Illustrative)
| Peptide Variant | Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) (deg·cm²·dmol⁻¹) | Predominant Secondary Structure |
| Peptide-Phe | -15,000 | α-helical |
| Peptide-3-MeO-Phe | -12,000 | Potentially altered α-helical content |
| Peptide-4-F-Phe | -16,500 | Potentially stabilized α-helix |
Note: The impact on secondary structure is context-dependent. These values are illustrative of potential changes.
Experimental Protocols
To facilitate direct comparison, detailed and standardized experimental protocols are essential.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.
-
Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-protected amino acid (including Fmoc-3-Methoxy-L-phenylalanine-OH) (0.4 mmol), HBTU (0.38 mmol), and HOBt (0.4 mmol) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol) to the amino acid mixture and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor coupling completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the acquisition of 2D NMR spectra for structural analysis of a peptide in solution.
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 90% H₂O/10% D₂O, 10 mM phosphate buffer, pH 6.5) to a final concentration of 1-5 mM.
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe. Tune and match the probe for ¹H and ¹³C frequencies.
-
1D ¹H Spectrum: Acquire a one-dimensional ¹H spectrum to assess sample purity and concentration.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify amino acid spin systems. Typical parameters: spectral widths of 12 ppm in both dimensions, 2048 x 512 complex points, and a mixing time of 80 ms.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to identify through-space proton-proton correlations, which are crucial for determining the 3D structure. Typical parameters: spectral widths of 12 ppm in both dimensions, 2048 x 512 complex points, and a mixing time of 200-300 ms.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a natural abundance ¹H-¹³C HSQC spectrum to aid in resonance assignment.
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances and use the NOE-derived distance restraints to calculate the 3D structure of the peptide using software like CYANA or Xplor-NIH.
Circular Dichroism (CD) Spectroscopy
This protocol outlines the procedure for analyzing the secondary structure of a peptide using CD spectroscopy.
-
Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must be transparent in the far-UV region. Determine the precise concentration of the peptide stock solution using UV absorbance at 280 nm or a colorimetric assay. Prepare a final sample with a concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas. Set the temperature using a Peltier temperature controller (e.g., 25 °C).
-
Blank Measurement: Record a baseline spectrum of the buffer using a quartz cuvette with a 1 mm path length.
-
Sample Measurement: Record the CD spectrum of the peptide sample from 190 to 260 nm.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] = (millidegrees * mean residue weight) / (10 * pathlength in cm * concentration in g/mL)
-
Data Analysis: Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for NMR-based peptide structure determination.
Caption: Workflow for Circular Dichroism (CD) spectroscopy analysis.
Enhancing Peptide Stability: A Comparative Analysis of 3-Methoxy-L-phenylalanine Integration
In the landscape of drug discovery and development, peptide-based therapeutics offer high specificity and potency but are often hampered by their susceptibility to enzymatic degradation, leading to short in vivo half-lives. A prominent strategy to overcome this limitation is the incorporation of unnatural amino acids. This guide provides a comparative assessment of the enzymatic stability of peptides containing 3-Methoxy-L-phenylalanine versus their native L-phenylalanine counterparts, supported by established principles of peptide chemistry and detailed experimental protocols for validation.
The introduction of a methoxy group at the meta position of the phenylalanine side chain is hypothesized to enhance proteolytic resistance through two primary mechanisms: steric hindrance and altered electronic properties. The methoxy group increases the bulk of the side chain, which can physically obstruct the approach of proteases to the scissile peptide bond. Furthermore, the electron-donating nature of the methoxy group can alter the electronic environment of the peptide bond, potentially reducing its susceptibility to enzymatic hydrolysis.
Data Presentation: A Comparative Overview
While direct, peer-reviewed experimental data on the enzymatic stability of peptides containing this compound is not extensively available in the public domain, we can extrapolate the expected outcomes based on studies with other modified phenylalanine analogs.[1] The following tables present an illustrative comparison of the expected stability of a hypothetical peptide "Peptide-X" and its this compound-substituted analog, "Peptide-X-3-OMe-Phe".
Table 1: Comparative Stability in Human Plasma
This table illustrates the expected increase in half-life when a native L-phenylalanine residue in a proteolytically labile position is replaced with this compound.
| Peptide | Amino Acid at Position 'n' | Half-life (t½) in Human Plasma (hours) | Fold Increase in Stability |
| Peptide-X | L-Phenylalanine | 1.5 | 1x |
| Peptide-X-3-OMe-Phe | This compound | 6.0 (Illustrative) | 4x (Illustrative) |
Table 2: Proteolytic Degradation by Chymotrypsin
This table shows the hypothetical percentage of intact peptide remaining over time when incubated with chymotrypsin, a protease that preferentially cleaves at the C-terminus of aromatic amino acids like phenylalanine.
| Time (minutes) | % Intact Peptide-X (L-Phe) | % Intact Peptide-X-3-OMe-Phe (Illustrative) |
| 0 | 100 | 100 |
| 15 | 65 | 95 |
| 30 | 40 | 88 |
| 60 | 15 | 75 |
| 120 | <5 | 55 |
Experimental Protocols
To empirically determine and compare the enzymatic stability of peptides containing this compound, the following detailed experimental protocols can be employed.
Protocol 1: In Vitro Peptide Stability Assay in Human Plasma
This assay is designed to determine the half-life of a peptide in a complex biological matrix that simulates in vivo conditions.[2]
Materials:
-
Test peptide (with this compound) and control peptide (with L-Phenylalanine) stock solutions (1 mg/mL in a suitable solvent).
-
Pooled human plasma (e.g., from a commercial source, with heparin or EDTA as an anticoagulant).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution: Acetonitrile (ACN) with 1% trifluoroacetic acid (TFA).
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Procedure:
-
Preparation: Pre-warm an aliquot of human plasma to 37°C.
-
Incubation: Spike the plasma with the test or control peptide to a final concentration of 10 µM. Vortex gently to mix.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-plasma mixture.[2]
-
Reaction Quenching: Immediately add the aliquot to a tube containing a 3-fold volume (150 µL) of ice-cold quenching solution to precipitate plasma proteins and stop enzymatic activity.
-
Sample Clarification: Vortex the quenched sample vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it using a validated RP-HPLC or LC-MS method to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining against time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay model.
Protocol 2: Proteolytic Degradation Assay with Specific Proteases
This assay assesses the stability of a peptide against a specific protease (e.g., chymotrypsin, trypsin) to identify potential cleavage sites and degradation kinetics.[3]
Materials:
-
Test and control peptides.
-
Lyophilized protease (e.g., Trypsin, Chymotrypsin).
-
Assay buffer appropriate for the chosen protease (e.g., 50 mM Ammonium Bicarbonate, pH 8.0 for trypsin).
-
Quenching solution: 10% TFA.
-
RP-HPLC or LC-MS system.
Procedure:
-
Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the protease in the appropriate assay buffer.
-
Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the assay buffer. Initiate the degradation by adding the protease solution to a final enzyme:substrate ratio, typically ranging from 1:20 to 1:100 (w/w).[3]
-
Incubation and Sampling: Incubate the reaction mixture at the optimal temperature for the enzyme (usually 37°C). Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding a quenching solution (e.g., 10% TFA).[3]
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to monitor the disappearance of the parent peptide peak and the appearance of cleavage products.
-
Data Analysis: Quantify the amount of intact peptide remaining at each time point relative to the 0-minute time point.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing peptide stability and a relevant biological signaling pathway where such peptides may act.
References
Functional Differences of 3-Methoxy-L-phenylalanine and Other Substituted Phenylalanines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has emerged as a powerful tool in protein engineering and drug development. By introducing subtle modifications to the side chains of natural amino acids, researchers can fine-tune protein stability, modulate enzymatic activity, and introduce novel functionalities. Substituted phenylalanines, in particular, offer a versatile platform for probing and engineering protein structure and function. This guide provides a comparative analysis of the functional differences between 3-methoxy-L-phenylalanine and other commonly used substituted phenylalanines, including 4-methoxy-L-phenylalanine, 4-fluoro-L-phenylalanine, and 4-nitro-L-phenylalanine.
Introduction to Substituted Phenylalanines
Phenylalanine, an essential aromatic amino acid, plays a crucial role in protein structure through hydrophobic and π-stacking interactions. Substitution on the phenyl ring can alter its electronic and steric properties, leading to significant changes in protein behavior. The position of the substituent (ortho, meta, or para) is a key determinant of its functional impact. This guide focuses on the unique characteristics imparted by the methoxy group at the 3-position and compares it with other substitutions.
Data Presentation: A Comparative Overview
While direct comparative studies for this compound are limited in the available literature, the following table summarizes key parameters for other relevant substituted phenylalanines to provide a baseline for comparison.
| Parameter | L-Phenylalanine | 4-Methoxy-L-phenylalanine | 4-Fluoro-L-phenylalanine | 4-Nitro-L-phenylalanine | 3,4-Dimethoxy-L-phenylalanine |
| Incorporation Efficiency | High (endogenous) | Moderate to High | High | Moderate | Low to Moderate |
| Aminoacyl-tRNA Synthetase | Endogenous PheRS | Engineered TyrRS or PylRS mutants | Engineered TyrRS or PylRS mutants | Engineered TyrRS or PylRS mutants | Engineered TyrRS or PylRS mutants |
| Effect on Protein Stability | Baseline | Can be stabilizing or destabilizing | Generally stabilizing | Can be destabilizing | Variable |
| Key Functional Impact | Structural integrity | NMR probe, alters electronics | 19F NMR probe, enhances stability | IR probe, electronic perturbation | Potential for altered electronics |
| Cellular Uptake via LAT1 | High affinity substrate | High affinity substrate | High affinity substrate | Likely a substrate | Likely a substrate |
Note: The incorporation efficiency and effects on protein stability are highly dependent on the specific protein and the site of incorporation.
Functional Differences Explored
Incorporation into Proteins
The incorporation of substituted phenylalanines into proteins in living organisms requires an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. Mutants of the tyrosyl-tRNA synthetase (TyrRS) from Methanocaldococcus jannaschii and the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species are commonly used for this purpose.
Effects on Protein Structure and Stability
The introduction of a methoxy group at the 3-position of the phenyl ring can influence protein structure through both steric and electronic effects. The methoxy group is larger than a hydrogen atom and can create steric hindrance or new packing interactions within the protein core. Electronically, the methoxy group is an electron-donating group, which can alter cation-π and other non-covalent interactions involving the aromatic ring.
In comparison, a fluorine atom at the 4-position is of a similar size to a hydrogen atom, minimizing steric perturbations while significantly altering the electronic properties of the ring, often leading to increased protein stability. A nitro group at the 4-position is a strong electron-withdrawing group and can serve as an infrared probe of the local protein environment.
Use as Metabolic and Spectroscopic Probes
Substituted phenylalanines are valuable tools for studying protein structure and function using various spectroscopic techniques.
-
4-Fluoro-L-phenylalanine: The fluorine atom provides a sensitive ¹⁹F NMR probe to report on the local environment within a protein.
-
4-Nitro-L-phenylalanine: The nitro group has a distinct infrared stretching frequency that is sensitive to the polarity of its surroundings, making it a useful IR probe.[1]
-
This compound and 4-Methoxy-L-phenylalanine: The methoxy group can serve as a ¹H NMR probe, and its electronic effects can influence the fluorescence of nearby tryptophan residues, providing a means to study protein conformational changes.
Experimental Protocols
General Protocol for Site-Specific Incorporation of Substituted Phenylalanines in E. coli
This protocol outlines the general steps for incorporating a non-canonical amino acid, such as this compound, into a target protein at a specific site using an amber stop codon suppression system.
1. Plasmid Construction:
- A plasmid encoding the target protein with an amber (TAG) stop codon at the desired incorporation site.
- A second plasmid (e.g., pEVOL) encoding the orthogonal aminoacyl-tRNA synthetase (e.g., a PylRS mutant) and its cognate tRNA (tRNAPylCUA).
2. Transformation:
- Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target protein plasmid and the pEVOL plasmid.
- Plate the transformed cells on LB agar plates containing the appropriate antibiotics for plasmid selection.
3. Protein Expression:
- Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
- The next day, inoculate 1 L of minimal medium (e.g., M9) supplemented with glucose, essential amino acids (except phenylalanine), and antibiotics with the overnight culture.
- Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
- Induce the expression of the orthogonal synthetase with an appropriate inducer (e.g., L-arabinose for the pEVOL plasmid).
- Simultaneously, add the desired substituted phenylalanine (e.g., this compound) to a final concentration of 1-2 mM.
- Induce the expression of the target protein with IPTG (e.g., 0.5 mM).
- Continue to grow the culture at a reduced temperature (e.g., 20-30°C) for 12-16 hours.
4. Protein Purification and Analysis:
- Harvest the cells by centrifugation.
- Lyse the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
- Confirm the incorporation of the substituted phenylalanine by mass spectrometry.
Mass Spectrometry Analysis of Proteins Containing Substituted Phenylalanines
Objective: To confirm the successful incorporation of the non-canonical amino acid and to assess the fidelity of incorporation.
Protocol:
-
Sample Preparation:
-
Purify the protein of interest.
-
Perform an in-solution or in-gel tryptic digest of the protein.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein database containing the sequence of the target protein.
-
Include a variable modification in the search parameters corresponding to the mass shift of the substituted phenylalanine compared to natural phenylalanine.
-
Manually inspect the MS/MS spectra of peptides containing the modification to confirm the correct identification.
-
Quantify the relative abundance of the modified and unmodified peptides to determine the incorporation efficiency.
-
Thermal Stability Assay (Thermal Shift Assay)
Objective: To determine the effect of the substituted phenylalanine on the thermal stability of the protein.
Protocol:
-
Sample Preparation:
-
Prepare solutions of the wild-type protein and the protein containing the substituted phenylalanine at a concentration of 2 µM in a suitable buffer.
-
Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) to each sample.
-
-
Data Acquisition:
-
Use a real-time PCR instrument to slowly increase the temperature of the samples from 25°C to 95°C.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Fit the resulting sigmoidal curve to a Boltzmann equation to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.
-
Compare the Tm of the protein containing the substituted phenylalanine to that of the wild-type protein.
-
Mandatory Visualizations
Caption: Experimental workflow for the incorporation and analysis of substituted phenylalanines.
Caption: Cellular uptake and incorporation of substituted phenylalanines into proteins.
Conclusion
The incorporation of substituted phenylalanines provides a powerful strategy for engineering proteins with novel properties. While direct comparative data for this compound remains somewhat limited, the existing literature on other substituted analogs provides a strong framework for its potential applications. The meta-position of the methoxy group is likely to influence its interaction with cellular transporters and its impact on protein structure through a combination of steric and electronic effects. Further quantitative studies are needed to fully elucidate the unique functional differences of this compound and expand its utility in protein science and drug discovery.
References
Unveiling the Impact of 3-Methoxy-L-phenylalanine on Peptide Receptor Binding: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between peptides and their receptors is paramount. The substitution of amino acids within a peptide sequence can dramatically alter its binding affinity and selectivity, offering a powerful tool for designing more potent and specific therapeutics. This guide provides a comparative analysis of the receptor binding affinity of peptides, with a particular focus on the incorporation of the non-proteinogenic amino acid 3-Methoxy-L-phenylalanine, primarily within the context of opioid receptor ligands.
While direct comparative studies featuring this compound in peptides are limited in the readily available scientific literature, extensive research on other modifications to the phenylalanine residue, particularly at position 3 in opioid peptides like dermorphin and endomorphin-2, provides a strong foundation for understanding the potential impact of this specific substitution. This guide will synthesize these findings, present available quantitative data for related analogs, and detail the experimental protocols necessary for such investigations.
The Critical Role of Phenylalanine in Opioid Peptide-Receptor Interactions
Opioid peptides, such as dermorphin and the endomorphins, are known to bind to and activate opioid receptors, primarily the mu (µ)-opioid receptor, to produce analgesic effects. The phenylalanine residue at position 3 of these peptides plays a crucial role in this interaction. The aromatic ring of phenylalanine is thought to engage in hydrophobic and/or aromatic stacking interactions within a specific binding pocket of the receptor.
Impact of Phenylalanine Modifications on Receptor Affinity: A Comparative Overview
To understand the potential effects of a 3-methoxy substitution, it is instructive to examine the impact of other modifications to the phenylalanine residue in opioid peptides. The following table summarizes the receptor binding affinities (Ki or IC50 values) of various analogs of dermorphin and endomorphin-2, where the native L-phenylalanine at position 3 has been replaced with other amino acids. This data is crucial for appreciating the structure-activity relationships (SAR) at this position.
| Peptide Analog | Receptor | Binding Affinity (Ki/IC50, nM) | Fold Change vs. Native |
| Dermorphin | µ-opioid | 0.7 | - |
| [L-Ala³]Dermorphin | µ-opioid | >10,000 | >14,000-fold decrease |
| [Phe(p-NO₂)³]Dermorphin | µ-opioid | 1.5 | ~2-fold decrease |
| Endomorphin-2 | µ-opioid | 0.69 | - |
| [Ala³]Endomorphin-2 | µ-opioid | 1800 | ~2600-fold decrease |
| [Trp³]Endomorphin-2 | µ-opioid | 1.2 | ~1.7-fold decrease |
| [Tyr(OMe)¹]Dermorphin | µ-opioid | Moderate Affinity | Data not quantified |
Data is compiled from multiple sources. Note that direct comparison between different studies should be made with caution due to variations in experimental conditions.
The data clearly indicates that the phenylalanine at position 3 is highly sensitive to substitution. Even a simple change to alanine results in a dramatic loss of binding affinity, highlighting the critical nature of the aromatic side chain for µ-opioid receptor recognition.
Experimental Protocols: A Guide to Determining Receptor Binding Affinity
The quantitative data presented in this guide is typically generated using competitive radioligand binding assays. Below is a detailed methodology for a standard µ-opioid receptor binding assay.
Competitive Radioligand Binding Assay for µ-Opioid Receptor
Objective: To determine the binding affinity (Ki) of a test peptide (e.g., a this compound-containing analog) for the µ-opioid receptor.
Materials:
-
Receptor Source: Rat brain membrane homogenates or cell lines expressing the recombinant human µ-opioid receptor.
-
Radioligand: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), a high-affinity and selective µ-opioid receptor agonist.
-
Test Peptides: Unlabeled peptides, including the native peptide and the this compound analog, at a range of concentrations.
-
Non-specific Binding Control: Naloxone, a non-selective opioid receptor antagonist, at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen rat brain membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of approximately 0.2-0.4 mg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]DAMGO (at a concentration near its Kd, typically ~1 nM), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]DAMGO, 10 µM Naloxone, and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]DAMGO, varying concentrations of the test peptide, and membrane suspension.
-
-
Incubation: Incubate the plates at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. The filters are then washed rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the competitive binding (CPM) at each concentration of the test peptide.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test peptide concentration.
-
Determine IC50: The IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand, is determined from the competition curve using non-linear regression analysis.
-
Calculate Ki: The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing the Process: Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams illustrate the workflow of a competitive binding assay and a simplified opioid receptor signaling pathway.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified µ-opioid receptor signaling pathway.
Conclusion and Future Directions
The structure-activity relationship of opioid peptides at the µ-opioid receptor is finely tuned, with the phenylalanine residue at position 3 being a key determinant of binding affinity. While direct experimental data for peptides containing this compound is currently scarce in the public domain, the analysis of related analogs strongly suggests that this modification would significantly impact receptor interaction. The introduction of a methoxy group could potentially decrease binding affinity due to steric or electronic effects, a hypothesis that warrants direct experimental validation.
The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to synthesize and evaluate the receptor binding affinity of peptides incorporating this compound. Such studies would be invaluable in further elucidating the SAR of opioid peptides and could pave the way for the design of novel analgesic agents with tailored pharmacological profiles. Future research should focus on the systematic substitution of the phenylalanine ring with various methoxy isomers and other functional groups to build a comprehensive understanding of their influence on receptor binding and functional activity.
References
In Vitro vs. In Vivo Effects of 3-Methoxy-L-phenylalanine: A Comparative Guide Based on Structurally Related Compounds
A comparative analysis of 3-Methoxy-L-phenylalanine, a compound with limited direct biological data, is presented here through the lens of its structurally similar and well-researched counterpart, 3-O-Methyldopa (3-OMD). This guide is intended for researchers, scientists, and drug development professionals to provide insights into the potential biological activities of this compound.
Due to a significant lack of published experimental data on the specific in vitro and in vivo effects of this compound, this guide will focus on the known biological effects of 3-O-Methyldopa. 3-OMD, a major metabolite of the Parkinson's disease drug L-DOPA, shares a close structural resemblance to this compound, differing only by a hydroxyl group on the phenyl ring. This structural similarity allows for informed hypotheses regarding the potential biological profile of this compound.
Comparative Overview: 3-O-Methyldopa as a Surrogate
3-O-Methyldopa is formed in the body from L-DOPA through the action of the enzyme Catechol-O-methyltransferase (COMT).[1][2][3] It is known to accumulate in patients undergoing L-DOPA therapy for Parkinson's disease and is believed to contribute to some of the long-term side effects of the treatment.[1][4][5][6] The primary mechanisms of action of 3-OMD involve its interaction with dopamine pathways and transport systems in the brain.[4][5][7]
In Vitro Effects of 3-O-Methyldopa
The in vitro effects of 3-O-Methyldopa have been investigated in cellular models to understand its molecular mechanisms.
| Parameter | Cell Line | Effect | Concentration/Incubation | Reference |
| Cytotoxicity | PC12 cells | Induces cytotoxic effects via oxidative stress | Not specified | [5] |
| Mitochondrial Membrane Potential | PC12 cells | Decreased | Not specified | [5] |
| Dopamine Transporter (DAT) Uptake | Rat brain striatal membranes & PC12 cells | Inhibited | Not specified | [5] |
| Calcitonin Release | Medullary thyroid carcinoma tissue | Inhibited | 0.5 - 3.0 mM | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assay in PC12 Cells
This protocol is a generalized procedure based on the findings that 3-OMD induces cytotoxicity in PC12 cells.[5]
-
Cell Culture: PC12 cells are cultured in appropriate media (e.g., DMEM with horse and fetal bovine serum) and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates. After adherence, the media is replaced with fresh media containing various concentrations of 3-O-Methyldopa or this compound. A vehicle control (e.g., saline) is also included.
-
Incubation: Cells are incubated with the test compounds for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT or PrestoBlue assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The viability of treated cells is expressed as a percentage of the vehicle-treated control cells.
In Vivo Effects of 3-O-Methyldopa
Animal models have been instrumental in elucidating the systemic and behavioral effects of 3-O-Methyldopa.
| Parameter | Animal Model | Effect | Dosage/Administration | Reference |
| Locomotor Activity | Rats | Decreased | Repeated administrations (dose-dependent) | [4] |
| Dopamine Turnover | Rats | Decreased (DOPAC, 3-MT, HVA levels) | Subchronic administration | [4] |
| Locomotor Activity | Rats | Impaired (decreased movement time, total distance, and number of movements) | 1 µmol, intracerebroventricular (icv) | [5] |
| Dopamine Turnover Rate (DOPAC/DA) | Rat striatum | Decreased by 40% | 1 µmol, icv | [5] |
Experimental Protocol: In Vivo Assessment of Locomotor Activity in Rats
This protocol is a generalized procedure based on studies investigating the effect of 3-OMD on locomotor activity in rats.[4][5]
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration: 3-O-Methyldopa or this compound is administered via a specific route (e.g., intraperitoneal or intracerebroventricular injection) at various doses. A control group receives vehicle injections.
-
Behavioral Testing: Following drug administration, individual rats are placed in an open-field arena. Their locomotor activity (e.g., distance traveled, speed, rearing frequency) is recorded and analyzed using an automated tracking system for a set duration (e.g., 60 minutes).
-
Data Analysis: The data from the treated groups are compared to the control group to determine the effect of the compound on locomotor activity.
Signaling Pathways and Mechanisms of Action
Based on the data for 3-O-Methyldopa, the potential signaling pathways and mechanisms of action for this compound can be inferred to involve the dopaminergic system.
Dopaminergic Synapse and Potential Interference by this compound
The following diagram illustrates the key components of a dopaminergic synapse and highlights the potential points of interference by a compound like 3-O-Methyldopa, and by extension, this compound.
Caption: Potential interference points of this compound in a dopaminergic synapse.
Experimental Workflow for In Vivo Neurochemical Analysis
The following diagram outlines a typical workflow for investigating the in vivo neurochemical effects of a compound like this compound.
Caption: Experimental workflow for in vivo neurochemical and behavioral studies.
Conclusion and Future Directions
While direct experimental evidence for the biological effects of this compound is currently unavailable in the public domain, the data from its close structural analog, 3-O-Methyldopa, provides a valuable starting point for hypothesis-driven research. The findings for 3-OMD suggest that this compound could potentially modulate dopaminergic neurotransmission, impact locomotor activity, and may exhibit some level of cytotoxicity at higher concentrations.
Future research should focus on direct in vitro and in vivo studies of this compound to validate these hypotheses. Key experiments would include assessing its effects on dopamine synthesis and release in neuronal cell cultures, its interaction with dopamine transporters and receptors, and its behavioral effects in animal models of neurological disorders. Such studies are crucial to determine the unique biological profile of this compound and its potential as a pharmacological agent.
References
- 1. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Catechol-O-Methyltransferase (COMT)-mediated methylation metabolism of endogenous bioactive catechols and modulation by endobiotics and xenobiotics: importance in pathophysiology and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 3-O-methyldopa, L-3,4-dihydroxyphenylalanine metabolite, on locomotor activity and dopamine turnover in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. The effects of L-dopa on in vitro and in vivo calcitonin release from medullary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Cross-Reactivity: The Case of 3-Methoxy-L-phenylalanine Peptides
For researchers, scientists, and drug development professionals, the specificity of an antibody is a critical parameter that dictates the reliability of experimental results and the viability of therapeutic applications. This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies developed against peptides containing the non-canonical amino acid 3-Methoxy-L-phenylalanine.
Antibody cross-reactivity occurs when an antibody raised against a specific epitope, in this case, a this compound-containing peptide, also binds to other, structurally similar molecules.[1] This can lead to false-positive signals in immunoassays, inaccurate quantification of the target molecule, and potential off-target effects in therapeutic contexts. A rigorous assessment of an antibody's binding profile against a panel of related analogs is therefore an indispensable part of its validation process.[2]
This guide outlines the standard methodologies for conducting such cross-reactivity studies and presents hypothetical comparative data to illustrate the evaluation process for a putative polyclonal antibody, "Ab-3-MeO-Phe," raised against a peptide containing this compound.
Comparative Analysis of Antibody Specificity
The ideal antibody for any research or clinical application is one that exhibits high affinity and specificity for its intended target, with negligible binding to related molecules. To characterize the specificity of Ab-3-MeO-Phe, two standard immunoassays are typically employed: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). The following sections present hypothetical data from these assays to demonstrate how the cross-reactivity of Ab-3-MeO-Phe would be evaluated against a panel of structurally similar phenylalanine analogs.
Table 1: Competitive ELISA Cross-Reactivity Data for Ab-3-MeO-Phe
| Peptide Analyte | Structure | IC50 (nM) | % Cross-Reactivity |
| This compound | L-Phe(3-OMe) | 10 | 100% |
| L-Phenylalanine | L-Phe | 5,000 | 0.2% |
| L-Tyrosine | L-Tyr (4-OH-Phe) | 1,200 | 0.83% |
| 4-Methoxy-L-phenylalanine | L-Phe(4-OMe) | 250 | 4% |
| 2-Methoxy-L-phenylalanine | L-Phe(2-OMe) | 800 | 1.25% |
| 3,4-Dimethoxy-L-phenylalanine | L-Phe(3,4-diOMe) | 600 | 1.67% |
| L-Tryptophan | L-Trp | > 10,000 | < 0.1% |
| L-Leucine | L-Leu | > 10,000 | < 0.1% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Analyte) x 100
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data for Ab-3-MeO-Phe
| Peptide Analyte | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
| This compound | 2.5 x 10^5 | 2.5 x 10^-4 | 1.0 |
| L-Phenylalanine | No significant binding | No significant binding | Not Determined |
| L-Tyrosine | 1.2 x 10^3 | 8.4 x 10^-3 | 7,000 |
| 4-Methoxy-L-phenylalanine | 5.0 x 10^4 | 5.0 x 10^-3 | 100 |
| 2-Methoxy-L-phenylalanine | 2.1 x 10^4 | 6.3 x 10^-3 | 300 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are the standard protocols for the Competitive ELISA and SPR assays presented above.
Competitive ELISA Protocol
This immunoassay quantifies the specificity of an antibody by measuring the ability of various analogs to compete with the target antigen for binding to the antibody.
-
Plate Coating: A 96-well microtiter plate is coated with a conjugate of the target peptide (e.g., this compound-BSA) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate, pH 9.6). The plate is incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.
-
Blocking: Non-specific binding sites are blocked by adding 200 µL of a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Competition Reaction: Serial dilutions of the competitor peptides (analogs) and the reference peptide (this compound) are prepared in an assay buffer. In a separate plate, these diluted peptides are pre-incubated with a constant, limiting concentration of the Ab-3-MeO-Phe antibody for 1 hour.
-
Incubation: 100 µL of the antibody-peptide mixtures are transferred to the coated and blocked microtiter plate. The plate is then incubated for 1-2 hours at room temperature.
-
Washing: The washing step is repeated to remove unbound antibodies and peptides.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) is added to each well and incubated for 1 hour.
-
Substrate Addition: After another wash step, a chromogenic substrate (e.g., TMB) is added, and the color is allowed to develop.
-
Signal Measurement: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The IC50 values are then calculated from the resulting dose-response curves.
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions.
-
Chip Immobilization: The Ab-3-MeO-Phe antibody is immobilized on the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
System Priming: The SPR instrument's fluidics are primed with a suitable running buffer (e.g., HBS-EP+).
-
Analyte Injection: A series of concentrations for each test peptide (analyte) are prepared in the running buffer. Each concentration is then injected over the sensor chip surface at a constant flow rate.
-
Association and Dissociation Monitoring: The binding of the analyte to the immobilized antibody (association) and its subsequent release (dissociation) are monitored in real-time by detecting changes in the refractive index at the sensor surface. This generates a sensorgram for each concentration.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which represents the affinity of the interaction.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the Competitive ELISA and SPR assays.
References
Safety Operating Guide
Proper Disposal of 3-Methoxy-L-Phenylalanine: A Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 3-Methoxy-L-phenylalanine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures the safety of personnel and prevents environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Disposal Procedures
The primary method for the disposal of this compound, as outlined in its Safety Data Sheet (SDS), is to engage a licensed professional waste disposal service. This ensures that the compound is managed in accordance with all applicable local, regional, and national regulations.
Step-by-Step Disposal Guide:
-
Surplus and Non-Recyclable Material: Any surplus or non-recyclable this compound should be offered to a licensed disposal company. Do not attempt to dispose of this chemical through standard laboratory waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Collection and Storage:
-
Solid Waste: Unused or waste this compound should be collected in a suitable, clearly labeled, and closed container.
-
Contaminated Materials: Any materials, such as personal protective equipment (PPE), weighing papers, or containers that have come into contact with this compound, should be treated as chemical waste. These items must be collected in a designated, sealed container for disposal. Contaminated packaging should be disposed of as an unused product.
-
-
Environmental Precautions: It is imperative to prevent this compound from entering drains or sewer systems. Accidental release into the environment can have unintended consequences.
-
Accidental Spills: In the event of a spill, avoid dust formation. Sweep up the solid material and place it into a suitable, closed container for disposal. Ensure proper ventilation and wear appropriate PPE during cleanup.
Personal Protective Equipment (PPE) for Handling and Disposal
When handling this compound for disposal, it is essential to use appropriate personal protective equipment to minimize exposure.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Hand Protection | Compatible chemical-resistant gloves. Gloves must be inspected prior to use and disposed of after use in accordance with applicable laws and good laboratory practices. Wash and dry hands after handling. |
| Body Protection | A laboratory coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory | In situations where dust may be generated, a NIOSH-approved respirator may be necessary. Ensure appropriate exhaust ventilation at places where dust is formed. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Essential Safety and Operational Guide for Handling 3-Methoxy-L-Phenylalanine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount during the handling of chemical compounds. This guide provides critical safety and logistical information for managing 3-Methoxy-L-Phenylalanine, a derivative of the essential amino acid L-Phenylalanine. Given that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, a cautious and proactive approach to safety is essential.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, compiled from best practices for similar chemical compounds.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[1] |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. For extended contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and fully buttoned.[1] |
| Chemical Apron | A splash-resistant chemical apron is recommended for procedures with a higher risk of splashes.[1] | |
| Respiratory Protection | Dust Mask/Respirator | If handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.[1][2] Work should be conducted in a well-ventilated area or a chemical fume hood.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure risks and maintaining the integrity of the compound.
1. Pre-Handling Preparations:
-
Ensure that a current Safety Data Sheet (SDS) for a similar compound (e.g., L-Phenylalanine) is accessible and has been reviewed.
-
Verify that an eyewash station and safety shower are readily accessible and operational.[1]
-
Don all required personal protective equipment as detailed in the table above.
2. Handling the Solid Compound:
-
All manipulations of solid this compound should be performed in a chemical fume hood to prevent the inhalation of any airborne particles.[1]
-
When weighing the compound, use a tared, sealed container to minimize dust generation.[1]
-
Avoid direct contact with the solid. Use clean, dry spatulas for transferring.[1]
3. Preparing Solutions:
-
Slowly add the solid compound to the solvent to avoid splashing.[1]
-
If the dissolution process is exothermic, use an ice bath to control the temperature.[1]
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date of preparation.
4. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of gloves and any other contaminated disposable PPE.
-
Wash hands thoroughly with soap and water after handling is complete.[1]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. |
| Skin Contact | Wash off with soap and plenty of water. |
| Eye Contact | Flush eyes with water as a precaution. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials as unused product in accordance with applicable laws and good laboratory practices.
-
Environmental Precautions: Do not let the product enter drains.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
